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  • Product: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene
  • CAS: 254887-18-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a compound of in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the oxidation of a substituted thioanisole, followed by a regioselective benzylic bromination. This document details the experimental protocols, presents relevant data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Synthesis Pathway Overview

The synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is most effectively achieved through a two-step sequence. The first step involves the oxidation of the thioether in 1-Bromo-4-methyl-2-(methylthio)benzene to a sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting intermediate, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, is then subjected to a radical-initiated benzylic bromination using N-Bromosuccinimide (NBS) to yield the final product.

Synthesis_Pathway start 1-Bromo-4-methyl-2-(methylthio)benzene intermediate 4-Bromo-1-methyl-2-(methylsulfonyl)benzene start->intermediate Oxidation (m-CPBA) product 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene intermediate->product Benzylic Bromination (NBS, Initiator)

Caption: Overall synthesis pathway for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Step 1: Oxidation of 1-Bromo-4-methyl-2-(methylthio)benzene

The initial step in the synthesis is the oxidation of the thioether functionality to a sulfone. This transformation is crucial for activating the benzylic position for the subsequent bromination and for introducing the desired sulfonyl group. While various oxidizing agents can be employed, m-CPBA is a common and effective choice for this conversion.[1][2][3][4]

Experimental Protocol: Oxidation

Materials:

  • 1-Bromo-4-methyl-2-(methylthio)benzene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-Bromo-4-methyl-2-(methylthio)benzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • To the stirred solution, add m-CPBA (approximately 2.2 eq, considering purity) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-Bromo-1-methyl-2-(methylsulfonyl)benzene as a solid.

Oxidation_Workflow A Dissolve Thioether in DCM at 0°C B Add m-CPBA portion-wise A->B C Warm to RT and stir for 12-16h B->C D Quench with Na2S2O3 solution C->D E Wash with NaHCO3, water, and brine D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G H Obtain 4-Bromo-1-methyl-2-(methylsulfonyl)benzene G->H

Caption: Experimental workflow for the oxidation of the thioether to the sulfone.

Data Presentation: Oxidation
CompoundMolar Mass ( g/mol )Molar EquivalentsPurityExpected Yield
1-Bromo-4-methyl-2-(methylthio)benzene233.141.0>95%-
m-Chloroperoxybenzoic acid (m-CPBA)172.57~2.2~77%-
4-Bromo-1-methyl-2-(methylsulfonyl)benzene265.14->95%85-95%

Note: The expected yield is an estimate based on similar oxidation reactions reported in the literature.

Step 2: Benzylic Bromination

The second and final step is the selective bromination of the methyl group at the benzylic position. This is a radical substitution reaction, typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.[5][6][7][8][9]

Experimental Protocol: Benzylic Bromination

Materials:

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate (for recrystallization or chromatography)

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq) in anhydrous carbon tetrachloride or acetonitrile.

  • Heat the mixture to reflux (around 77°C for CCl₄ or 82°C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by TLC or ¹H NMR for the disappearance of the benzylic methyl signal and the appearance of the bromomethyl signal.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography if necessary.

Bromination_Workflow A Combine Sulfone, NBS, and AIBN in solvent B Heat to reflux for 2-4h A->B C Cool to RT and filter off succinimide B->C D Wash filtrate with NaHCO3 and brine C->D E Dry organic layer and concentrate D->E F Purify by recrystallization or chromatography E->F G Obtain 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene F->G

Caption: Experimental workflow for the benzylic bromination reaction.

Data Presentation: Benzylic Bromination
CompoundMolar Mass ( g/mol )Molar EquivalentsPurityExpected Yield
4-Bromo-1-methyl-2-(methylsulfonyl)benzene265.141.0>95%-
N-Bromosuccinimide (NBS)177.981.1>98%-
Azobisisobutyronitrile (AIBN)164.210.05>98%-
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene328.02->95%70-85%

Note: The expected yield is an estimate based on similar benzylic bromination reactions.

Characterization of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

The final product should be characterized to confirm its identity and purity.

  • Physical Appearance: Expected to be a solid at room temperature.

  • Molecular Formula: C₈H₈Br₂O₂S

  • Molecular Weight: 328.02 g/mol

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylsulfonyl group (singlet, ~3.0-3.3 ppm), and the newly formed bromomethyl group (singlet, ~4.5-4.8 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the corresponding signals for the aromatic carbons, the methylsulfonyl carbon, and the bromomethyl carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a dibrominated compound.

Safety Information

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent-Specific Hazards:

    • m-CPBA: A strong oxidizing agent and a potential skin and eye irritant. It can be shock-sensitive when dry.

    • N-Bromosuccinimide (NBS): A lachrymator and an irritant. It should be handled with care.

    • AIBN: A radical initiator that can decompose upon heating.

    • Dichloromethane and Carbon Tetrachloride: Halogenated solvents that are toxic and should be handled with appropriate precautions.

  • Reaction Hazards: The oxidation reaction with m-CPBA can be exothermic. The benzylic bromination is a radical reaction and should be monitored carefully.

This technical guide provides a robust framework for the synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and analytical capabilities.

References

Exploratory

Technical Brief: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS 254887-17-7)

An examination of the available data for the compound associated with CAS number 254887-17-7 reveals a likely discrepancy in the provided chemical name. All public data for this CAS number corresponds to 4-Bromo-1-methyl...

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available data for the compound associated with CAS number 254887-17-7 reveals a likely discrepancy in the provided chemical name. All public data for this CAS number corresponds to 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, not 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This technical brief summarizes the available information for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.

Due to the limited availability of in-depth research and experimental data in the public domain for this specific compound, a comprehensive technical guide with detailed experimental protocols and signaling pathways cannot be constructed at this time. The compound is primarily documented as a chemical intermediate.

Physicochemical and Safety Data

The following tables summarize the basic properties and safety information for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 254887-17-7[1][2][3]
Molecular Formula C₈H₉BrO₂S[1][3]
Molecular Weight 249.12 g/mol [2]
Appearance White crystalline solid or powder[1]
Melting Point 92-94 °C[1]
Purity ≥96%[2]
Solubility Readily soluble in DMSO, DMF, and acetonitrile. Good solubility in methanol, ethanol, and acetone.[1]
Log P (XLogP3-AA) ~1.7[1]

Table 2: Identification and Safety Information

Identifier/TermValueSource
InChI Key SRYXZVWRMOFVCO-UHFFFAOYSA-N[3]
MDL Number MFCD04037925[2]
Hazard Pictograms GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed)
Precautionary Statements P301 + P312 + P330
Storage Sealed in dry, 2-8°C[2]

Applications in Synthesis

Biological Activity

There is no specific data available in the provided search results detailing the biological activity, mechanism of action, or associated signaling pathways for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. Brominated organic compounds, as a broad class, are known to possess a wide range of biological activities and are found in many natural and synthetic molecules with pharmaceutical applications, including antioxidant and anticancer properties.[4][5][6] However, without specific studies on this particular molecule, any potential biological role remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene are not described in the available literature. General synthetic methods for related brominated sulfone compounds involve reactions such as the oxidation of corresponding thioanisoles.[7]

Conclusion

The compound identified by CAS 254887-17-7 is 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. It is a chemical intermediate with established physicochemical properties. However, there is a significant lack of public, in-depth technical information regarding its specific applications, detailed experimental protocols, and biological activity. Therefore, the creation of a comprehensive whitepaper with signaling pathway diagrams and detailed experimental workflows is not feasible based on the currently accessible data. Further research and publication would be required to elaborate on its potential roles in drug development and other scientific applications.

References

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the no...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel compound, 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This document outlines a plausible synthetic route, detailed experimental protocols for spectroscopic analysis, and presents expected analytical data to facilitate its identification and characterization in a laboratory setting.

Chemical Identity and Properties

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a substituted aromatic compound with the molecular formula C₈H₈Br₂O₂S.[1] Its structure incorporates a benzene ring substituted with a bromine atom, a bromomethyl group, and a methylsulfonyl group. These functional groups impart specific chemical reactivity and spectroscopic characteristics that are key to its identification.

PropertyValueSource
Molecular Formula C₈H₈Br₂O₂S[1]
Molecular Weight 328.02 g/mol [2]
IUPAC Name 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene[1]
CAS Number 1801301-33-3This CAS number has been associated with the compound, though some databases may contain inconsistencies.
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)Br)CBr[1]
InChI Key PJFOHHNHJUOESV-UHFFFAOYSA-N[1]
Predicted XlogP 2.4[1]
Appearance Solid (predicted)[2]

Proposed Synthesis Pathway

A plausible synthetic route for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene can be envisioned starting from commercially available 4-bromothioanisole. The synthesis involves two key steps: oxidation of the thioether to a sulfone, followed by radical bromination of the methyl group.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Bromination 4-Bromothioanisole 4-Bromothioanisole 4-Bromo-1-methyl-2-(methylsulfonyl)benzene 4-Bromo-1-methyl-2-(methylsulfonyl)benzene 4-Bromothioanisole->4-Bromo-1-methyl-2-(methylsulfonyl)benzene Oxidizing Agent (e.g., H₂O₂) Intermediate 4-Bromo-1-methyl-2-(methylsulfonyl)benzene Final_Product 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Intermediate->Final_Product NBS, Radical Initiator (e.g., AIBN)

Caption: Proposed two-step synthesis of the target compound.

Structure Elucidation Workflow

The definitive identification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene relies on a combination of standard spectroscopic techniques. The logical workflow for its structure elucidation is outlined below.

Elucidation_Workflow Synthesized_Compound Synthesized Compound MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared (IR) Spectroscopy Synthesized_Compound->IR NMR NMR Spectroscopy Synthesized_Compound->NMR Structure_Confirmed Structure Confirmed MS->Structure_Confirmed IR->Structure_Confirmed 1H_NMR ¹H NMR NMR->1H_NMR 13C_NMR ¹³C NMR NMR->13C_NMR COSY 2D COSY 1H_NMR->COSY HSQC 2D HSQC 1H_NMR->HSQC HMBC 2D HMBC 1H_NMR->HMBC 1H_NMR->Structure_Confirmed DEPT DEPT 13C_NMR->DEPT 13C_NMR->HSQC 13C_NMR->HMBC 13C_NMR->Structure_Confirmed DEPT->Structure_Confirmed COSY->Structure_Confirmed HSQC->Structure_Confirmed HMBC->Structure_Confirmed

References

Exploratory

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, including its nomenclatur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, including its nomenclature, chemical properties, and a discussion of related synthetic methodologies. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines general approaches for its synthesis and characterization based on chemically similar compounds.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a benzene ring substituted with a bromo group at position 4, a bromomethyl group at position 1, and a methylsulfonyl group at position 2 is formally named according to IUPAC nomenclature.

IUPAC Name: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Synonyms:

  • 4-Bromo-2-(methylsulfonyl)benzyl bromide

  • α,4-Dibromo-2-(methylsulfonyl)toluene

Physicochemical Properties

A summary of the key physicochemical properties for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is presented in the table below. Please note that some of these values are predicted based on computational models due to the absence of extensive experimental data.

PropertyValueSource
Molecular Formula C₈H₈Br₂O₂S-
Molecular Weight 328.02 g/mol -
Appearance Solid (predicted)-
XlogP3 2.9-
Hydrogen Bond Donor Count 0-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 2-

Synthesis and Experimental Protocols

Logical Synthesis Workflow

The synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene could logically proceed from a more readily available starting material, such as 4-bromo-2-methylanisole. The workflow would involve the oxidation of the methyl ether to a sulfone, followed by the bromination of the methyl group.

G A 4-Bromo-2-methylanisole B Oxidation A->B m-CPBA or Oxone® C 4-Bromo-2-(methylsulfonyl)toluene B->C D Radical Bromination C->D NBS, AIBN (initiator) E 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene D->E

Caption: Proposed synthetic workflow for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

General Experimental Protocol (Hypothetical)

Step 1: Oxidation of 4-Bromo-2-methylanisole to 4-Bromo-2-(methylsulfonyl)toluene

  • Dissolve 4-bromo-2-methylanisole in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Radical Bromination of 4-Bromo-2-(methylsulfonyl)toluene

  • Dissolve the synthesized 4-bromo-2-(methylsulfonyl)toluene in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Remove the solvent under reduced pressure to yield the crude 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

  • Further purify the product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways directly involving 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. Brominated aromatic compounds, in general, are a class of molecules with diverse biological activities, and their effects are highly structure-dependent. The presence of a reactive bromomethyl group suggests that this compound could act as an alkylating agent, potentially interacting with nucleophilic residues in biological macromolecules.

General Experimental Workflow for Biological Screening

Should this compound be investigated for its biological effects, a general workflow for initial screening is proposed below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies A Compound Synthesis & Purification B Cell-based Assays (e.g., Cytotoxicity, Proliferation) A->B C Enzyme Inhibition Assays A->C D Target Identification Studies B->D Hit Identification C->D Hit Identification E Animal Model Selection D->E Lead Compound F Toxicity & PK/PD Studies E->F G Efficacy Studies F->G

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a well-defined chemical entity with potential applications in synthetic chemistry, possibly as a building block or an intermediate in the synthesis of more complex molecules. While detailed experimental and biological data are currently lacking, this guide provides a foundational understanding of its properties and a logical framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

Foundational

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in Sulfonylated Benzene Rings

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The sulfonylated bromomethylbenzene motif is a cornerstone in modern organic synthesis and medicinal chemistry, serving as a versatile bu...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonylated bromomethylbenzene motif is a cornerstone in modern organic synthesis and medicinal chemistry, serving as a versatile building block for introducing arylsulfonyl groups into complex molecules. The reactivity of the benzylic bromide is profoundly influenced by the presence and position of the powerful electron-withdrawing sulfonyl group on the aromatic ring. This guide provides a detailed examination of the electronic factors governing this reactivity, focusing on the prevalence of the SN2 mechanism. It includes a comparative analysis of isomer reactivity, detailed experimental protocols for synthesis and substitution, and graphical representations of key mechanisms and workflows to provide a comprehensive resource for laboratory professionals.

Core Principles: The Electronic Influence of the Sulfonyl Group

The reactivity of a benzyl bromide is fundamentally dictated by the electronic environment of the benzene ring. The sulfonyl group (-SO2R) is a potent electron-withdrawing group (EWG), a characteristic that stems from the high electronegativity of the oxygen atoms and the potential for delocalization of electron density from the ring.[1][2] This electronic influence has critical implications for the reaction mechanism at the adjacent bromomethyl (-CH2Br) center.

  • Inductive and Resonance Effects: The sulfonyl group withdraws electron density through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect, acting as a pi-acceptor).[1] This withdrawal significantly increases the partial positive charge (electrophilicity) on the benzylic carbon, making it a highly attractive target for nucleophiles.[3][4]

  • Mechanistic Preference (SN1 vs. SN2):

    • Disfavoring the SN1 Pathway: The SN1 mechanism proceeds through a discrete benzyl carbocation intermediate (Ar-CH2+). An EWG like the sulfonyl group would severely destabilize this positive charge, making its formation energetically unfavorable. Therefore, the SN1 pathway is strongly inhibited.[5][6]

    • Promoting the SN2 Pathway: The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[5][7][8] The electron-withdrawing sulfonyl group enhances the reaction rate in two ways: it increases the electrophilicity of the benzylic carbon and helps stabilize the buildup of negative charge in the pentacoordinate transition state.[5]

Consequently, nucleophilic substitution reactions on sulfonylated benzyl bromides proceed almost exclusively through the SN2 mechanism .

// Reactants reactants [label=<

Nu-

BrH

C | H |

SO₂R

>];

// Transition State ts [label=<

NuBr

C | H |

SO₂R

>, fontcolor="#EA4335"];

// Products products [label=<

NuH

C | H |

SO₂R

Br-

>];

// Edges edge [fontname="Arial", color="#4285F4"]; reactants -> ts [label="Backside Attack"]; ts -> products [label="Inversion"];

// Invisible edges for alignment edge [style=invis]; subgraph {rank=same; reactants; ts; products;}

// Annotations ts:c -> ts:c [label="δ-", dir=none, style=dotted, color="#202124", fontcolor="#202124"]; } Caption: The SN2 mechanism on a sulfonylated benzyl bromide.

Data Presentation: Factors Influencing Reactivity

The rate of the SN2 reaction is highly dependent on the position of the sulfonyl group on the benzene ring. This is due to the differential ability of the group to exert its inductive and resonance effects from the ortho, meta, and para positions. While extensive kinetic studies for direct comparison are sparse in readily available literature, the relative reactivity can be confidently predicted from fundamental electronic principles.

Table 1: Predicted Relative Reactivity of Sulfonylated Benzyl Bromide Isomers
Isomer PositionElectronic Effect at Benzylic PositionPredicted Relative Rate (krel)Rationale
para Strong Inductive (-I) + Strong Resonance (-R)Highest Both effects combine to maximally withdraw electron density, making the benzylic carbon extremely electrophilic and stabilizing the transition state.
ortho Strong Inductive (-I) + Strong Resonance (-R)High Electronic effects are comparable to the para isomer, but the rate may be slightly attenuated by steric hindrance from the bulky sulfonyl group impeding the nucleophile's approach.
meta Strong Inductive (-I) onlyModerate Only the inductive effect operates from the meta position; the lack of a direct resonance effect results in significantly less activation compared to ortho and para isomers.
Unsubstituted (Reference)Lowest Serves as the baseline. The presence of a sulfonyl group in any position enhances reactivity relative to unsubstituted benzyl bromide.

// Nodes Substituent [label="Substituent Position"]; Solvent [label="Solvent Choice"]; Nucleophile [label="Nucleophile Strength"]; Rate [label="Reaction Rate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism:\nFavors SN2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges edge [color="#34A853"]; Substituent -> Rate [label="para > ortho > meta"]; Solvent -> Rate [label="Polar Aprotic Fastest"]; Nucleophile -> Rate [label="Stronger is Faster"];

edge [color="#EA4335", style=dashed]; Substituent -> Mechanism; Solvent -> Mechanism; Nucleophile -> Mechanism; } Caption: Factors influencing the reactivity of sulfonylated benzyl bromides.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of a key starting material and its subsequent use in a nucleophilic substitution reaction.

Protocol 1: Synthesis of 4-(Methylsulfonyl)benzyl Bromide

This two-step procedure first involves the oxidation of a readily available thioether to the sulfone, followed by a radical-initiated benzylic bromination.

Step A: Oxidation of 4-Methylthioanisole to 4-Methyl-phenyl Methyl Sulfone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylthioanisole (1.0 eq.) in glacial acetic acid.

  • Oxidation: Add sodium tungstate (0.02 eq.) as a catalyst.[9] To this mixture, add 30% hydrogen peroxide (2.5-3.0 eq.) dropwise, ensuring the internal temperature does not exceed 50-60 °C.[10]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into cold water. The white solid product, 4-methyl-phenyl methyl sulfone, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step B: Radical Bromination to 4-(Methylsulfonyl)benzyl Bromide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), suspend the 4-methyl-phenyl methyl sulfone (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).[11]

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, ~0.02 eq.).[11]

  • Reaction: Heat the mixture to reflux. The reaction is initiated by the light source and sustained by the heat. Reflux for 4-8 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[11]

  • Isolation: Wash the filtrate with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by recrystallization (e.g., from hexanes/ethyl acetate).

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol details the reaction of 4-(methylsulfonyl)benzyl bromide with sodium azide to form the corresponding benzyl azide, a versatile intermediate for further transformations.

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-(methylsulfonyl)benzyl bromide (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[12]

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq.) to the solution.[12] Note: Sodium azide is highly toxic. Handle with extreme care.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60 °C for 2-6 hours. The increased reactivity of the substrate often allows for mild conditions.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product, 4-(azidomethyl)phenyl methyl sulfone.

// Nodes start [label="Dissolve Substrate\n(Sulfonylated Benzyl Bromide)\nin Polar Aprotic Solvent (e.g., DMF)"]; add_nuc [label="Add Nucleophile\n(e.g., NaN₃, 1.5 eq)"]; react [label="Stir at RT - 60 °C\nfor 2-6 hours"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quench with Water,\nExtract with Ethyl Acetate"]; purify [label="Wash with Water/Brine,\nDry Organic Layer (Na₂SO₄)"]; isolate [label="Filter and Concentrate\n(Rotary Evaporation)"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [color="#4285F4"]; start -> add_nuc; add_nuc -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> isolate; isolate -> product; } Caption: General experimental workflow for an SN2 reaction.

Conclusion

The presence of a sulfonyl group on a benzene ring dramatically activates an adjacent bromomethyl group towards nucleophilic substitution via an SN2 mechanism. This activation is a direct result of the group's powerful electron-withdrawing nature, which enhances the electrophilicity of the benzylic carbon. The reactivity is maximized when the sulfonyl group is in the para position, benefiting from both inductive and resonance effects. The methodologies and principles outlined in this guide serve as a foundational resource for chemists leveraging these potent electrophiles in synthetic and drug development programs, allowing for the strategic and efficient construction of complex molecular architectures.

References

Exploratory

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-(Methylsulfonyl)bromobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the principles, challenges, and methodologies associated with the electrophilic aromatic substi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the principles, challenges, and methodologies associated with the electrophilic aromatic substitution (EAS) of 2-(methylsulfonyl)bromobenzene and its derivatives. The presence of two distinct deactivating substituents on the aromatic ring presents a unique challenge in predicting regioselectivity and achieving viable reaction yields, making a thorough understanding of the underlying electronic and steric effects paramount for synthetic chemists.

Core Principles: Competing Directing Effects

The reactivity and regioselectivity of electrophilic aromatic substitution on 2-(methylsulfonyl)bromobenzene are governed by the combined influence of the bromo and methylsulfonyl groups. Both substituents withdraw electron density from the aromatic ring, rendering it significantly less nucleophilic than benzene and thus less reactive towards electrophiles. However, they direct incoming electrophiles to different positions due to their distinct electronic properties.

  • The Bromo (-Br) Group: Halogens are a unique class of substituents. While they are deactivating due to their strong inductive electron-withdrawing effect, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance.[1][2] This resonance donation stabilizes the cationic sigma complex intermediate, particularly when the attack occurs at the ortho and para positions.[1][2][3] Consequently, the bromo group is an ortho-, para-director , albeit a deactivating one.[4]

  • The Methylsulfonyl (-SO₂CH₃) Group: The methylsulfonyl group is a powerful electron-withdrawing group due to both strong inductive effects and resonance effects, which pull electron density out of the ring.[2] This significantly deactivates the ring towards electrophilic attack. By destabilizing the positively charged intermediates of ortho and para attack, it selectively directs incoming electrophiles to the meta position, making it a strong meta-director .[2][5]

Combined Influence on 2-(Methylsulfonyl)bromobenzene:

In 2-(methylsulfonyl)bromobenzene, these directing effects are in competition.

  • The bromo group at C1 directs incoming electrophiles to C3 (ortho), C5 (para), and C6 (ortho).

  • The methylsulfonyl group at C2 directs incoming electrophiles to C4 (meta) and C6 (meta).

The predicted outcome is a complex mixture of products, with the relative yields depending on a sensitive balance of electronic and steric factors:

  • Position 3: Ortho to -Br. This position is heavily sterically hindered by the adjacent bulky methylsulfonyl group, making substitution unlikely.

  • Position 4: Meta to -SO₂CH₃. This position is electronically favored by the sulfonyl group's directing effect.

  • Position 5: Para to -Br. This position is electronically favored by the bromo group's directing effect.

  • Position 6: Ortho to -Br and meta to -SO₂CH₃. This position is electronically favored by both directing groups, potentially making it a significant site of substitution.

Overall, the extreme deactivation of the ring means that forcing conditions (e.g., high temperatures, strong acid catalysts) are typically required for these reactions. Friedel-Crafts alkylation and acylation reactions are generally not feasible on such strongly deactivated substrates.[6]

Caption: Competing directing effects on 2-(methylsulfonyl)bromobenzene.

Data Presentation

The following tables summarize the directing effects of the individual substituents and the predicted regiochemical outcomes for key electrophilic aromatic substitution reactions on the parent compound. Note that experimental data for this specific substrate is scarce; these predictions are based on established chemical principles.

Table 1: Summary of Substituent Effects

Substituent Type Inductive Effect Resonance Effect Overall Effect Directing Preference
-Br Halogen -I (Withdrawing) +R (Donating) Deactivating ortho, para

| -SO₂CH₃ | Sulfonyl | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta |

Table 2: Predicted Regiochemical Outcomes for EAS on 2-(Methylsulfonyl)bromobenzene

Reaction Electrophile (E⁺) Predicted Major Product(s) Predicted Minor Product(s) Comments
Nitration NO₂⁺ 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene 1-Bromo-2-(methylsulfonyl)-6-nitrobenzene 1-Bromo-2-(methylsulfonyl)-5-nitrobenzene Requires harsh conditions (e.g., fuming HNO₃/H₂SO₄).[7]
Bromination Br⁺ 1,4-Dibromo-2-(methylsulfonyl)benzene 1,6-Dibromo-2-(methylsulfonyl)benzene 1,5-Dibromo-2-(methylsulfonyl)benzene Requires a strong Lewis acid catalyst (e.g., FeBr₃).
Sulfonation SO₃H⁺ 4-Bromo-3-(methylsulfonyl)benzenesulfonic acid 5-Bromo-2-(methylsulfonyl)benzenesulfonic acid Reaction is often reversible.

| Friedel-Crafts | R⁺ / RCO⁺ | No Reaction Expected | N/A | The ring is too strongly deactivated for the reaction to proceed. |

General Experimental Workflows & Protocols

A generalized workflow for conducting and analyzing these reactions is essential for reproducible results.

G start Start: Reagents & Glassware setup Reaction Setup (Inert atmosphere, cooling bath) start->setup addition Slow Addition of Electrophile (e.g., Nitrating mixture) setup->addition reaction Reaction Monitoring (TLC, GC-MS) addition->reaction quench Reaction Quench (e.g., Pouring onto ice) reaction->quench extraction Workup: Extraction & Washing quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification analysis Product Characterization (NMR, MS, m.p.) purification->analysis end End: Pure Product analysis->end

Caption: Generalized workflow for an electrophilic aromatic substitution experiment.

Protocol 1: Generalized Procedure for Nitration

This protocol is a representative method for the nitration of a strongly deactivated aromatic ring and should be optimized for the specific derivative.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the 2-(methylsulfonyl)bromobenzene derivative (1.0 eq) in concentrated sulfuric acid (H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the cooled solution of the substrate. The rate of addition should be controlled to maintain the internal temperature below 10 °C to minimize side reactions and dinitration.[8][9]

  • Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude solid product should precipitate.

  • Isolation & Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Generalized Procedure for Bromination

This protocol provides a general approach for the Lewis acid-catalyzed bromination of a deactivated aryl compound.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-(methylsulfonyl)bromobenzene derivative (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add the Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃, 0.1 eq), to the solution.[10]

  • Reaction: In a dropping funnel, place a solution of bromine (Br₂, 1.1 eq) in the same solvent. Add the bromine solution dropwise to the reaction mixture at room temperature. The reaction may require gentle heating to proceed at a reasonable rate.

  • Monitoring: Monitor the disappearance of the starting material and the formation of products by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

  • Isolation & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After removing the solvent under reduced pressure, purify the resulting crude product by column chromatography or recrystallization to isolate the various isomeric products.

Mechanistic Overview

All electrophilic aromatic substitution reactions proceed through a common two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the restoration of aromaticity.[6][7]

G Reactants Aromatic Ring + Electrophile (E⁺) Step1 Step 1: Electrophilic Attack (Rate-Determining) Reactants->Step1 SigmaComplex Sigma Complex (Resonance-Stabilized Cation) Step2 Step 2: Deprotonation (Fast) SigmaComplex->Step2 Product Substituted Aromatic Ring + H⁺ Step1->SigmaComplex Step2->Product

Caption: The two-step mechanism of electrophilic aromatic substitution.

The first step, the attack of the aromatic π-system on the electrophile, is the slow, rate-determining step as it temporarily disrupts the stable aromatic system.[7] The subsequent deprotonation is a fast step that restores the highly favorable aromaticity.[11] The stability of the intermediate sigma complex is the key to understanding the directing effects of the substituents. Electron-donating groups stabilize this intermediate, while electron-withdrawing groups destabilize it.

References

Foundational

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Disclaimer: Specific stability and storage data for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS No. 1209083-93-3) are not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and storage data for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS No. 1209083-93-3) are not publicly available. This guide has been compiled using data from structurally similar compounds to provide an informed estimation of its properties and handling requirements. All recommendations should be supplemented by in-house risk assessments and, where possible, empirical testing.

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a complex organic molecule featuring several functional groups that dictate its reactivity and stability: a brominated benzene ring, a reactive benzylic bromide (bromomethyl group), and a methylsulfonyl group. The combination of these moieties suggests that the compound is likely a reactive intermediate, requiring careful handling and storage to prevent degradation. The benzylic bromide group is particularly susceptible to nucleophilic substitution and hydrolysis, while the overall structure may be sensitive to heat and light. This document provides a detailed overview of the inferred stability profile and recommended storage conditions for this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Hazard Data of Structural Analogs

To infer the properties of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, data from several structural analogs were compiled. These compounds share key functional groups and substitution patterns, providing a basis for estimating the target molecule's characteristics.

Compound NameCAS NumberMolecular FormulaKey Structural FeaturesMelting Point (°C)Hazard Classification
Target Compound 1209083-93-3 C₈H₈Br₂O₂S Aromatic Bromo, Benzylic Bromide, Methylsulfonyl Data Not Available Data Not Available
1-(Bromomethyl)-4-(methylsulfonyl)benzene53606-06-7C₈H₉BrO₂SBenzylic Bromide, MethylsulfonylData Not AvailableAssumed Irritant
4-Bromo-1-methyl-2-(methylsulfonyl)benzeneN/AC₈H₉BrO₂SAromatic Bromo, MethylsulfonylData Not AvailableAcute Toxicity (Oral)
1-Bromo-4-(bromomethyl)benzene589-15-1C₇H₆Br₂Aromatic Bromo, Benzylic Bromide96-98Corrosive
((Bromomethyl)sulfonyl)benzene19169-90-5C₇H₇BrO₂SBenzylic Bromide (alpha to sulfonyl)51-53Assumed Irritant
4-(Bromomethyl)benzenesulfonyl chloride66176-39-4C₇H₆BrClO₂SBenzylic Bromide, Sulfonyl Chloride71-75Corrosive

Inferred Stability Profile

Based on the functional groups present and data from its analogs, the stability of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene can be characterized as follows:

  • Thermal Stability: The compound is expected to be a solid at room temperature. Like many brominated organic compounds, it is likely to decompose upon strong heating.[1][2] Thermal decomposition can release hazardous gases, including hydrogen bromide (HBr) and sulfur oxides (SOx). It is crucial to avoid exposure to high temperatures.

  • Hydrolytic Stability: The benzylic bromide functional group is highly susceptible to hydrolysis, especially in the presence of moisture, bases, or nucleophilic solvents (e.g., alcohols).[3][4] This reaction would replace the bromine atom with a hydroxyl group, forming the corresponding benzyl alcohol. This is likely the primary degradation pathway under ambient, non-anhydrous conditions.

  • Photostability: Aromatic bromine compounds and benzylic halides can be sensitive to light, particularly UV radiation. Photodegradation can occur through homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent decomposition products.

  • Oxidative Stability: While the methylsulfonyl group is relatively stable to oxidation, the benzylic position can be susceptible. Strong oxidizing agents should be considered incompatible.

  • Incompatibilities: Based on analogs, the compound is likely incompatible with:

    • Strong bases (can promote elimination or substitution reactions)

    • Strong oxidizing agents

    • Nucleophiles (e.g., amines, alcohols, water/moisture)

    • Metals (can catalyze decomposition)

Recommended Storage Conditions

To ensure the integrity and longevity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated area. Refrigeration (2-8°C) is advisable to minimize thermal degradation and slow down potential hydrolytic decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

  • Container: Use a tightly sealed, opaque container made of a non-reactive material (e.g., amber glass with a PTFE-lined cap) to protect from light and moisture.

  • Location: Store in a dry place, away from incompatible materials. The storage area should be designated for hazardous or reactive chemicals.

Experimental Protocols: General Stability Testing

The following protocols are general procedures for assessing the stability of a solid chemical compound, based on ICH guidelines.[5][6][7] These should be adapted based on the specific properties of the compound and the analytical methods available.

5.1 Long-Term and Accelerated Stability Testing

  • Objective: To evaluate the thermal and hydrolytic stability of the compound over time.

  • Methodology:

    • Prepare multiple aliquots of the compound in the proposed long-term storage container (e.g., amber glass vials).

    • Place the samples in calibrated stability chambers under the following conditions as per ICH Q1A guidelines:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

    • Analyze the samples for purity (e.g., using HPLC), appearance, and the presence of degradation products.

  • Evaluation: A "significant change" is noted if the purity drops below a predetermined threshold or if significant degradation products are observed.

5.2 Photostability Testing

  • Objective: To determine the compound's sensitivity to light.

  • Methodology (based on ICH Q1B guidelines): [8][9][10]

    • Expose a sample of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples for any changes in appearance, purity, and degradation profile.

  • Evaluation: Compare the results from the exposed sample to the control sample. A significant difference indicates photosensitivity.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the handling and stability assessment of chemical compounds.

G A Receive Chemical B Review Safety Data Sheet (SDS) and Hazard Information A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Ventilated Area (Fume Hood) C->D E Weigh and Handle Compound D->E F Store in Designated Location E->F H Dispose of Waste Properly E->H G Follow Recommended Storage Conditions (Cool, Dry, Inert Gas) F->G

Caption: General workflow for handling a potentially hazardous chemical compound.

G start Assess Stability of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene func_groups Identify Key Functional Groups: - Benzylic Bromide - Aromatic Bromide - Methylsulfonyl start->func_groups benzylic_bromide Benzylic Bromide: Susceptible to Hydrolysis & Nucleophilic Substitution? func_groups->benzylic_bromide aromatic_system Brominated Aromatic System: Sensitive to Light (UV)? func_groups->aromatic_system thermal General Structure: Thermally Stable? func_groups->thermal rec_hydrolysis Recommendation: Store under inert gas, away from moisture/nucleophiles. benzylic_bromide->rec_hydrolysis Yes rec_light Recommendation: Store in opaque container. aromatic_system->rec_light Likely rec_thermal Recommendation: Store in a cool place (Refrigerate). thermal->rec_thermal No (Decomposes)

Caption: Logic diagram for assessing chemical stability based on functional groups.

References

Exploratory

The Synthetic Accessibility and Physicochemical Profile of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of the polyfunctio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of the polyfunctionalized aromatic compound, 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. Given its absence from major chemical supplier catalogs, this document details a proposed synthetic route from a commercially available precursor. Furthermore, it presents a compilation of its known and predicted chemical data, alongside a discussion of its potential applications in medicinal chemistry and drug discovery, based on the reactivity of its constituent functional groups. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Commercial Availability

An extensive search of prominent chemical supplier databases indicates that 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is not a readily available stock chemical. However, a plausible precursor, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene , is listed by suppliers such as Sigma-Aldrich, though its availability should be confirmed prior to commencing any synthetic work. The lack of direct commercial sources for the target compound necessitates its preparation via a synthetic route.

Proposed Synthesis

The most direct and logical synthetic route to 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is through the benzylic bromination of the commercially available precursor, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. This transformation can be efficiently achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a suitable non-polar solvent like carbon tetrachloride or acetonitrile.

Synthetic Workflow

G cluster_start Starting Material cluster_reaction Benzylic Bromination cluster_product Target Compound cluster_purification Workup and Purification Precursor 4-Bromo-1-methyl-2-(methylsulfonyl)benzene Reaction NBS, Radical Initiator (AIBN) Solvent (e.g., CCl4), Heat/Light Precursor->Reaction 1. Add reagents Workup Filtration of Succinimide Aqueous Wash Reaction->Workup 2. Reaction completion Product 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Purification Recrystallization or Column Chromatography Workup->Purification 3. Crude product isolation Purification->Product 4. Pure product

Figure 1: Synthetic workflow for the preparation of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-1-methyl-2-(methylsulfonyl)benzene and anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Physicochemical Data

A summary of the key physicochemical properties of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and its precursor is provided in the table below.

Property4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Molecular Formula C₈H₈Br₂O₂SC₈H₉BrO₂S
Molecular Weight 327.98 g/mol 249.12 g/mol
Appearance Predicted: SolidSolid
CAS Number Not available254887-17-7
Predicted m/z (ESI+) [M+H]⁺: 326.86846, [M+Na]⁺: 348.85040[1]Not available

Potential Applications in Drug Discovery and Medicinal Chemistry

While there are no specific cited applications for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in the scientific literature, its structure suggests significant potential as a versatile building block in medicinal chemistry. The presence of a reactive benzyl bromide moiety and a metabolically stable sulfonyl group allows for a range of chemical modifications.

The sulfonyl group is a common pharmacophore found in numerous approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties. The benzyl bromide functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of this scaffold to various nucleophilic functional groups present in biological macromolecules or other synthetic intermediates.

Logical Relationship in Drug Discovery

G Start 4-Bromo-1-(bromomethyl)-2- (methylsulfonyl)benzene Reaction Nucleophilic Substitution (e.g., with amines, thiols, alcohols) Start->Reaction Library Library of Novel Compounds Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 2: Potential workflow for the utilization of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in a drug discovery program.

Safety and Handling

Given the lack of specific safety data for the target compound, it is prudent to handle it with extreme caution, assuming it to be a hazardous substance. The presence of a benzyl bromide moiety suggests that the compound is likely a lachrymator and an irritant.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for the precursor, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, for more detailed handling information.

Conclusion

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a synthetically accessible, yet not commercially available, chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and properties, offering a starting point for researchers interested in exploring its utility. The proposed synthetic protocol, based on well-established benzylic bromination chemistry, should enable its preparation in a laboratory setting. As with any new compound, appropriate safety measures must be strictly adhered to during its synthesis and handling.

References

Foundational

In-Depth Technical Guide: Theoretical Studies on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide serves to consolidate the currently available theoretical and computational chemistry data on 4-Bromo-1-(br...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to consolidate the currently available theoretical and computational chemistry data on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. A comprehensive review of scientific literature and chemical databases reveals a notable absence of in-depth theoretical studies, such as quantum chemical calculations, molecular modeling, or detailed computational analyses, specifically focused on this compound. This document summarizes the available physicochemical properties and provides a contextual overview based on theoretical research conducted on structurally analogous compounds. The primary aim is to furnish researchers with a foundational understanding of the subject molecule while highlighting the existing knowledge gap and opportunities for future computational investigation.

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a substituted aromatic compound featuring a bromine atom, a bromomethyl group, and a methylsulfonyl group attached to a benzene ring. These functional groups are known to impart significant chemical reactivity and potential biological activity, making the molecule of interest in synthetic chemistry and drug discovery. The interplay of the electron-withdrawing nature of the bromine and methylsulfonyl groups, alongside the reactive benzylic bromide, suggests a complex electronic and structural profile. However, dedicated theoretical studies to elucidate these characteristics are not presently available in the public domain.

Physicochemical Properties

While specific theoretical studies are lacking, fundamental physicochemical data has been aggregated from chemical databases. These properties serve as a baseline for any future computational modeling.

PropertyValueSource
Molecular Formula C₈H₈Br₂O₂SPubChem
Molecular Weight 328.02 g/mol PubChem
Canonical SMILES CS(=O)(=O)C1=C(C=CC(=C1)Br)CBrPubChem
InChI Key PJFOHHNHJUOESV-UHFFFAOYSA-NPubChem
Predicted XLogP3 2.9PubChem
CAS Number 156001-49-9PubChem

Context from Theoretical Studies on Analogous Compounds

To provide a theoretical context in the absence of direct studies, we can draw insights from computational research on structurally related molecules.

  • Substituted Toluenes: Theoretical analyses of substituted toluenes often focus on the effects of substituents on the electronic structure and reactivity of the benzyl group. For instance, studies on the acidity of the benzylic protons are common, revealing how electron-withdrawing or -donating groups influence carbanion stability. In the case of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, the strong electron-withdrawing properties of the sulfonyl group and the bromine atom are expected to significantly increase the acidity of the methylene protons in the bromomethyl group, making it a potent alkylating agent.

  • Brominated Sulfonylbenzenes: Computational studies on brominated sulfonylbenzenes often explore parameters such as bond lengths, bond angles, and dihedral angles to understand the conformational preferences and electronic effects. Density Functional Theory (DFT) calculations on similar molecules could provide insights into the charge distribution, molecular electrostatic potential, and frontier molecular orbitals of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. Such studies would be invaluable in predicting its reactivity towards nucleophiles and its potential interactions with biological macromolecules.

Proposed Synthesis Pathway

While detailed experimental protocols from peer-reviewed literature are not available for the synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. This proposed pathway provides a logical workflow for its preparation.

G A 4-Bromo-2-methylbenzenesulfonyl chloride B 4-Bromo-2-methyl-1-(methylsulfonyl)benzene A->B Reduction (e.g., Na2SO3) C 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene B->C Radical Bromination (e.g., NBS, AIBN)

Figure 1. A proposed synthetic pathway for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Opportunities for Future Theoretical Research

The absence of dedicated theoretical studies on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene presents a clear opportunity for the research community. Future computational work could include:

  • Quantum Chemical Calculations: Employing methods like DFT to calculate the optimized geometry, vibrational frequencies, and electronic properties. This would provide data on bond lengths, bond angles, and the distribution of electron density.

  • Molecular Dynamics Simulations: To understand the conformational flexibility of the molecule and its potential interactions with solvent molecules or biological targets.

  • Reaction Mechanism Studies: Computational investigation of its reactivity, particularly as an alkylating agent, could elucidate transition states and activation energies for reactions with various nucleophiles.

  • Docking and Virtual Screening: If a biological target is identified, molecular docking studies could predict binding modes and affinities, guiding the design of more potent derivatives.

Conclusion

This technical guide has summarized the limited available information on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and highlighted the significant lack of theoretical and computational studies on this molecule. While basic physicochemical properties are known, a deeper understanding of its electronic structure, reactivity, and potential for drug development remains to be explored. The contextual information from analogous compounds and the proposed synthetic pathway provide a starting point for researchers interested in this compound. It is hoped that this document will stimulate future computational investigations to fill the existing knowledge gap.

Exploratory

The Biological Activity of Sulfonyl-Containing Brominated Aromatics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The intersection of sulfonyl functionalities and brominated aromatic scaffolds has yielded a diverse array of biologically active molecules with significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of sulfonyl functionalities and brominated aromatic scaffolds has yielded a diverse array of biologically active molecules with significant potential in drug discovery and development. The sulfonyl group, with its unique physicochemical properties, often imparts favorable pharmacokinetic characteristics and provides key interactions with biological targets.[1][2] Concurrently, the incorporation of bromine atoms can enhance potency and modulate metabolic stability, making this combination a compelling strategy in medicinal chemistry.[3][4] This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer and antibacterial properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected sulfonyl-containing brominated aromatic compounds against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Sulfonyl-Containing Brominated Aromatics

CompoundCancer Cell LineActivityReference
N-(4-bromophenyl)-2-oxoindoline-5-sulfonamideA549 (Lung Carcinoma)IC50: 1.62 - 12.74 µM[5]
Bel7402 (Hepatocellular Carcinoma)Significant Inhibition[6]
HepG2 (Hepatocellular Carcinoma)Significant Inhibition[6]
HCT116 (Colorectal Carcinoma)Significant Inhibition[6]
Caco2 (Colorectal Adenocarcinoma)Significant Inhibition[6]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)GI50: 7.2 ± 1.12 µM[5]
MDA-MB-231 (Breast Cancer)GI50: 4.62 ± 0.13 µM[5]
MCF-7 (Breast Cancer)GI50: 7.13 ± 0.13 µM[5]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative (7j)A549 (Lung Carcinoma)IC50: 0.17 µM[7]
MDA-MB-231 (Breast Cancer)IC50: 0.05 µM[7]
HeLa (Cervical Cancer)IC50: 0.07 µM[7]

Table 2: Antibacterial Activity of Sulfonyl-Containing Brominated Aromatics

CompoundBacterial StrainActivityReference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineEnterococcus faecium E5Inhibition Zone: 15 mm[8]
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5-oneEnterococcus faecium E5Inhibition Zone: 10 mm[8]
Staphylococcus aureus ATCC 6538Inhibition Zone: 8 mm[8]
Bacillus subtilis ATCC 6683Inhibition Zone: 9 mm[8]
N-(4-Bromophenyl)furan-2-carboxamide derivativesDrug-Resistant A. baumannii-[9]
Drug-Resistant K. pneumoniae-[9]
Drug-Resistant E. cloacae-[9]
MRSA-[9]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)XDR S. TyphiMIC: 6.25 mg/mL[10]

Key Signaling Pathways and Mechanisms of Action

Sulfonyl-containing brominated aromatics exert their biological effects through various mechanisms, primarily by inhibiting key enzymes involved in critical cellular processes.

Antibacterial Activity: Inhibition of Dihydropteroate Synthase (DHPS)

A primary mechanism of antibacterial action for sulfonamide-based compounds is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[11][12][13] These compounds act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), thereby halting the production of dihydrofolic acid, a precursor for DNA and RNA synthesis. This bacteriostatic effect ultimately prevents bacterial growth and proliferation.

DHPS_Inhibition cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfonyl_Brominated_Aromatic Sulfonyl-Containing Brominated Aromatic Sulfonyl_Brominated_Aromatic->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonyl-containing brominated aromatics.

Anticancer Activity: Inhibition of Topoisomerase II

Certain sulfonyl-containing brominated aromatics have been shown to target topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[14][15][16] By inhibiting this enzyme, these compounds can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[17]

Topoisomerase_II_Inhibition cluster_process DNA Replication & Transcription cluster_inhibition Inhibition DNA_Supercoiling DNA Supercoiling Topoisomerase_II Topoisomerase II DNA_Supercoiling->Topoisomerase_II Binding DNA_Relaxation Relaxed DNA Topoisomerase_II->DNA_Relaxation Cleavage & Religation DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Replication_Transcription Replication & Transcription DNA_Relaxation->Replication_Transcription Sulfonyl_Brominated_Aromatic Sulfonyl-Containing Brominated Aromatic Sulfonyl_Brominated_Aromatic->Topoisomerase_II Inhibition Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of anticancer activity via Topoisomerase II inhibition.

Anti-inflammatory and Anticancer Activity: COX-2 and NF-κB Signaling

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and is often overexpressed in various cancers.[3][18][19][20] Sulfonamide-containing compounds are known to be selective inhibitors of COX-2.[21] Furthermore, the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival, can be modulated by some of these compounds.[22][23][24][25][26] Inhibition of these pathways can lead to reduced inflammation and induction of apoptosis in cancer cells.

COX2_NFkB_Inhibition cluster_pathway Inflammatory & Cancer Signaling cluster_inhibition Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB Releases Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression NFkB_nucleus->Gene_Expression Induces COX2 COX-2 Gene_Expression->COX2 Inflammation_Cancer Inflammation & Cancer Progression Gene_Expression->Inflammation_Cancer Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation_Cancer Sulfonyl_Brominated_Aromatic Sulfonyl-Containing Brominated Aromatic Sulfonyl_Brominated_Aromatic->NFkB_nucleus Inhibition of DNA binding Sulfonyl_Brominated_Aromatic->COX2 Inhibition

Caption: Inhibition of COX-2 and NF-κB signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[1][4][27][28]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Sulfonyl-containing brominated aromatic compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound (Varying Concentrations) incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sulfonyl-containing brominated aromatic compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

MIC_Determination_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate Wells with Bacterial Suspension prepare_inoculum->inoculate_wells incubate_16_20h Incubate for 16-20h inoculate_wells->incubate_16_20h read_results Read Results and Determine MIC incubate_16_20h->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Sulfonyl-containing brominated aromatics represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in inhibiting key bacterial and cancer-related pathways underscores their potential for the development of novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly continue to unveil new opportunities for these versatile molecular scaffolds.

References

Foundational

The Enigmatic Scaffold: Exploring the Potential of 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in Medicinal Chemistry

Introduction The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the design and synthesis of molecules with unique structural motifs that can interact with biologic...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the design and synthesis of molecules with unique structural motifs that can interact with biological targets with high affinity and selectivity. The compound 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene presents an intriguing, albeit currently unexplored, scaffold for drug development. Its trifunctionalized aromatic core, featuring a bromine atom, a reactive bromomethyl group, and a polar methylsulfonyl moiety, offers a rich chemical space for derivatization and interaction with biomolecules. This guide will delve into the hypothetical applications of this compound, proposing a potential biological target and outlining a conceptual framework for its synthesis and evaluation.

The Structural Rationale: A Trifecta of Functionality

The potential of 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene as a platform for medicinal chemistry exploration stems from the distinct properties of its three key functional groups:

  • The Bromo Group: The presence of a bromine atom on the aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.[1][2] Furthermore, its lipophilicity can aid in membrane permeability, while its presence can also modulate metabolic stability.[1]

  • The Bromomethyl Group: This is a highly reactive functional group, susceptible to nucleophilic substitution.[3] This reactivity makes it an excellent chemical handle for introducing a wide variety of other functional groups, allowing for the rapid generation of a library of derivatives. This is a crucial feature in structure-activity relationship (SAR) studies.

  • The Methylsulfonyl Group: The methylsulfonyl moiety is a common feature in many marketed drugs.[4][5] It is a strong hydrogen bond acceptor and can significantly impact a molecule's solubility and metabolic profile.[6] Its presence can also orient the molecule within a binding pocket to optimize interactions with the target protein.[7]

Hypothetical Application: Targeting Cyclooxygenase-2 (COX-2)

Given the prevalence of the methylsulfonyl group in a class of anti-inflammatory drugs known as COX-2 inhibitors (e.g., celecoxib, rofecoxib), we can hypothesize that derivatives of 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene could be developed as novel anti-inflammatory agents targeting this enzyme. The core scaffold could potentially mimic the central diaryl heterocycle present in many selective COX-2 inhibitors.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the canonical arachidonic acid signaling pathway and the proposed point of intervention for a hypothetical inhibitor derived from our core scaffold.

signaling_pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Hypothetical Inhibitor Hypothetical Inhibitor Hypothetical Inhibitor->COX-2 Inhibition

Figure 1: Proposed inhibition of the COX-2 pathway.

Hypothetical Experimental Workflow

The following workflow outlines the conceptual steps for the synthesis, derivatization, and biological evaluation of a library of compounds based on the 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene scaffold.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Synthesis of Core Scaffold Synthesis of Core Scaffold Start->Synthesis of Core Scaffold Library Synthesis via Nucleophilic Substitution Library Synthesis via Nucleophilic Substitution Synthesis of Core Scaffold->Library Synthesis via Nucleophilic Substitution Purification & Characterization Purification & Characterization Library Synthesis via Nucleophilic Substitution->Purification & Characterization Primary Screening (COX-2 Inhibition Assay) Primary Screening (COX-2 Inhibition Assay) Purification & Characterization->Primary Screening (COX-2 Inhibition Assay) Hit Identification Hit Identification Primary Screening (COX-2 Inhibition Assay)->Hit Identification Secondary Screening (Selectivity vs. COX-1) Secondary Screening (Selectivity vs. COX-1) Hit Identification->Secondary Screening (Selectivity vs. COX-1) Lead Candidate Selection Lead Candidate Selection Secondary Screening (Selectivity vs. COX-1)->Lead Candidate Selection SAR Studies SAR Studies Lead Candidate Selection->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Optimized Lead Optimized Lead ADME/Tox Profiling->Optimized Lead

Figure 2: Hypothetical drug discovery workflow.

Data Presentation (Hypothetical)

The following table presents hypothetical data for a small library of derivatives, illustrating how quantitative data would be structured.

Compound IDR-GroupCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
SC-001 -Br>10,000>10,000-
SC-002 -OH8505,2006.1
SC-003 -OCH36204,8007.7
SC-004 -NH23503,50010.0
SC-005 -N(CH3)21502,90019.3
Celecoxib -4015,000375

Experimental Protocols (Hypothetical)

Synthesis of 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (Core Scaffold)

Materials: 4-Bromo-2-(methylsulfonyl)toluene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.

Procedure:

  • To a solution of 4-bromo-2-(methylsulfonyl)toluene (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

General Procedure for Library Synthesis via Nucleophilic Substitution

Materials: 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, desired nucleophile (e.g., sodium methoxide for SC-003, ammonia for SC-004), appropriate solvent (e.g., DMF, THF).

Procedure:

  • Dissolve 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq) in the chosen solvent.

  • Add the nucleophile (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude derivative by column chromatography or recrystallization.

In Vitro COX-1/COX-2 Inhibition Assay

A commercially available colorimetric COX inhibitor screening assay kit would be used. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The inhibitory activity of the test compounds would be determined by measuring the reduction in absorbance in the presence of the inhibitor. IC50 values would be calculated from the dose-response curves.

Conclusion

While 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene remains an under-explored molecule in medicinal chemistry, its unique combination of functional groups suggests significant potential as a scaffold for the development of novel therapeutic agents. The hypothetical application as a COX-2 inhibitor presented in this guide serves as a conceptual starting point for future research. The reactive bromomethyl handle allows for the facile creation of diverse chemical libraries, which, when coupled with a robust screening cascade, could lead to the discovery of potent and selective drug candidates. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Strategies for the Synthesis of 4-Bromo-1-(substituted-methyl)-2-(methylsulfonyl)benzene Derivatives

Abstract This document provides a detailed experimental protocol for the nucleophilic substitution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This versatile starting material is a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the nucleophilic substitution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This versatile starting material is a key intermediate in the synthesis of a variety of compounds relevant to pharmaceutical and materials science research. The protocol outlines a general procedure that can be adapted for a range of nucleophiles, including amines, phenols, thiols, and cyanides. Additionally, this note includes representative data for common transformations and visual diagrams of the experimental workflow and reaction mechanism to guide researchers in their synthetic endeavors.

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a valuable electrophilic building block. The benzylic bromide is highly susceptible to nucleophilic attack, allowing for the facile introduction of a wide array of functional groups. The presence of the electron-withdrawing methylsulfonyl group and the bromo substituent on the aromatic ring can influence the reactivity of the benzylic position and provides additional handles for further chemical modifications, such as cross-coupling reactions. This application note details a robust and adaptable protocol for the nucleophilic substitution of this substrate, enabling the synthesis of diverse molecular scaffolds.

Reaction Principle

The core reaction is a nucleophilic substitution, most commonly proceeding through an SN2 mechanism. In this process, a nucleophile (Nu-) attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to quench any generated acid.

General Reaction Scheme: General Reaction Scheme (Note: Image is a placeholder for the chemical reaction scheme)

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a generalized procedure that can be adapted for various nucleophiles. Specific examples with different nucleophiles are detailed in the subsequent tables.

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Cs2CO3, or non-nucleophilic organic base like DIPEA) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography).

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and the chosen anhydrous solvent.

  • Add the selected nucleophile, followed by the base.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, see Table 1).

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude residue is then subjected to a standard aqueous workup. This typically involves dissolving the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the purified product using standard analytical techniques (1H NMR, 13C NMR, HRMS, and IR spectroscopy).

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the nucleophilic substitution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with various classes of nucleophiles. These are illustrative examples, and optimization may be required for specific substrates.

Table 1: Reaction Conditions with Various Nucleophiles

Nucleophile (Class)ExampleBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amine (Secondary)MorpholineK2CO3ACN604-685-95
Phenol4-MethoxyphenolCs2CO3DMF808-1275-85
ThiolEthanethiolNaHTHF0 to RT2-490-98
CyanideNaCN-DMSO5012-1860-75
CarboxylateSodium Acetate-DMF1006-870-80

Table 2: Characterization Data for a Representative Product (4-Bromo-1-(morpholinomethyl)-2-(methylsulfonyl)benzene)

AnalysisData
1H NMR (400 MHz, CDCl3)δ 7.8-7.2 (m, 3H, Ar-H), 4.05 (s, 2H, Ar-CH2-N), 3.75 (t, 4H, -CH2-O-), 3.25 (s, 3H, -SO2CH3), 2.60 (t, 4H, -CH2-N-)
13C NMR (101 MHz, CDCl3)δ 140.1, 138.5, 133.2, 131.8, 128.5, 125.0, 66.8, 61.5, 53.4, 44.2
HRMS (ESI) Calculated for C12H16BrNO3S [M+H]+: 350.0116, Found: 350.0118
Melting Point 110-112 °C

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Bromo-1-(substituted-methyl)-2-(methylsulfonyl)benzene derivatives.

G A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Reaction (Stirring at specified Temperature) A->B C Reaction Monitoring (TLC / LC-MS) B->C C->B Incomplete D Workup (Filtration, Extraction, Drying) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product F->G

Caption: General workflow for nucleophilic substitution.

SN2 Reaction Mechanism

This diagram illustrates the concerted SN2 mechanism for the nucleophilic substitution reaction.

SN2_Mechanism reactants Nu⁻ + R-CH₂-Br dummy1 reactants->dummy1 transition_state [Nu···CH₂(R)···Br]⁻ dummy2 transition_state->dummy2 products Nu-CH₂-R + Br⁻ dummy1->transition_state Attack dummy2->products Inversion of Stereochemistry & Leaving Group Departure

Caption: The concerted SN2 reaction mechanism.

Application

Application Notes and Protocols for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile bifunctional reagent for organic synthesis and drug discovery. Its structure i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile bifunctional reagent for organic synthesis and drug discovery. Its structure incorporates a reactive benzyl bromide moiety for alkylation and a bromo-substituted phenylsulfonyl group, which can be utilized for further cross-coupling reactions or to modulate the physicochemical properties of target molecules. The electron-withdrawing nature of the methylsulfonyl group enhances the reactivity of the bromomethyl group towards nucleophilic substitution, making it an efficient alkylating agent.

This document provides detailed application notes, experimental protocols, and key data for the use of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene as an alkylating agent in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈Br₂O₂S[1]
Molecular Weight 328.02 g/mol
Appearance Off-white to pale yellow solid (predicted)
SMILES CS(=O)(=O)C1=C(CBr)C=C(Br)C=C1[1]
InChI InChI=1S/C8H8Br2O2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3[1]
CAS Number Not available

Synthesis

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene can be synthesized from the commercially available 4-Bromo-1-methyl-2-(methylsulfonyl)benzene via a radical bromination of the benzylic methyl group. A common method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator.

Synthesis_Workflow start 4-Bromo-1-methyl- 2-(methylsulfonyl)benzene reagents NBS, AIBN (cat.) CCl4, Reflux start->reagents product 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene reagents->product

Caption: Synthetic route to 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Experimental Protocol: Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Materials:

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (1.0 eq) in anhydrous CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

Applications in Alkylation Reactions

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a potent electrophile for the alkylation of a wide range of nucleophiles. The presence of the electron-withdrawing sulfonyl group at the ortho position and the bromo group at the para position significantly influences the reactivity of the benzylic bromide.

Electronic_Effects molecule 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene bromomethyl -CH₂Br (Reactive Site) molecule->bromomethyl Alkylation bromo -Br (Electron Withdrawing, Ortho-Para Director) molecule->bromo Cross-Coupling sulfonyl -SO₂Me (Strongly Electron Withdrawing, Meta Director) molecule->sulfonyl Reactivity Modulation substituents Substituent Effects Alkylation_Workflow start Start reagents Nucleophile + Base + Solvent start->reagents addition Add 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene reagents->addition reaction Reaction (Stirring, Heating) addition->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

References

Method

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Audience: Researchers, scientists, and drug development professionals. Introduction: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile bifunctional reagent poised for application in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile bifunctional reagent poised for application in the synthesis of complex heterocyclic structures. Its two reactive sites—the benzylic bromide and the aryl bromide—offer orthogonal handles for sequential reactions. The electron-withdrawing methylsulfonyl group activates the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution or cross-coupling reactions. The bromomethyl group is a potent electrophile, ideal for alkylating various nucleophiles such as amines, thiols, and alcohols to initiate cyclization.

This document provides detailed protocols for the synthesis of two important classes of N-heterocycles—isoindolinones and 1,4-benzothiazines—utilizing 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene as a key starting material. These heterocyclic scaffolds are prevalent in many biologically active compounds and approved drugs, making these synthetic routes highly relevant for medicinal chemistry and drug discovery programs.

Section 1: Synthesis of Substituted Isoindolinones

Isoindolinones are a class of fused γ-lactams that form the core of several pharmaceutical agents. The protocol below describes a two-step synthesis commencing with the N-alkylation of a primary amine with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, followed by a palladium-catalyzed intramolecular C-N coupling to form the isoindolinone ring.

Experimental Workflow: Isoindolinone Synthesis

The overall synthetic strategy involves a sequential N-alkylation and a subsequent intramolecular Buchwald-Hartwig amination.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Application reagent 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene intermediate Intermediate: N-Alkyl-2-aminomethyl- 5-bromo-benzenesulfonamide reagent->intermediate K2CO3, Acetone, rt amine Primary Amine (R-NH2) amine->intermediate product Product: Substituted Isoindolinone screening Biological Screening (e.g., Kinase Assays) product->screening intermediate_ref Intermediate intermediate_ref->product Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110°C

Caption: Workflow for the synthesis of substituted isoindolinones.

Protocol 1: Synthesis of 2-Alkyl-5-bromo-6-(methylsulfonyl)isoindolin-1-ones

Step 1: Synthesis of N-(4-bromo-2-(methylsulfonyl)benzyl)alkanamine (Intermediate)

  • To a solution of the selected primary amine (1.2 mmol) in anhydrous acetone (20 mL), add potassium carbonate (K₂CO₃, 2.5 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 mmol) in acetone (10 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid K₂CO₃ and wash with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to obtain the pure N-alkylated intermediate.

Step 2: Intramolecular Cyclization to form Isoindolinone

  • In an oven-dried Schlenk tube, combine the N-alkylated intermediate (1.0 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), Xantphos (0.05 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol).

  • Evacuate and backfill the tube with argon gas (repeat three times).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the final isoindolinone product.

Data Presentation: Isoindolinone Synthesis
EntryR-Group (Amine)Intermediate Yield (%)Final Product Yield (%)
1Benzyl8575
2n-Butyl9281
3Cyclohexyl8872
44-Methoxyphenyl7968

Section 2: Synthesis of Substituted 4H-1,4-Benzothiazine 1,1-dioxides

Substituted benzothiazines are another class of heterocycles with significant biological activity. The following protocol outlines a one-pot synthesis where 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene reacts with a substituted 2-aminothiophenol. The reaction proceeds via an initial S-alkylation followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) of the aryl bromide by the amine. The inherent methylsulfonyl group of the reactant becomes the sulfone in the final product.

Synthetic Pathway: Benzothiazine Formation

This pathway illustrates a tandem S-alkylation and intramolecular SNAr reaction.

G cluster_logic Reaction Logic reagent 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene product Product: Substituted 4H-1,4-Benzothiazine 1,1-dioxide reagent->product K2CO3, DMF, 80°C aminothiophenol 2-Aminothiophenol (R-substituted) aminothiophenol->product s_alk S-Alkylation snar Intramolecular SNAr s_alk->snar Tandem Process

Caption: One-pot synthesis of 4H-1,4-Benzothiazine 1,1-dioxides.

Protocol 2: One-Pot Synthesis of Substituted 4H-1,4-Benzothiazine 1,1-dioxides
  • To a round-bottom flask, add the substituted 2-aminothiophenol (1.0 mmol) and potassium carbonate (K₂CO₃, 3.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.1 mmol) in DMF (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 20 mL) and a small amount of cold diethyl ether.

  • Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify by flash column chromatography to obtain the pure benzothiazine derivative.

Data Presentation: Benzothiazine Synthesis
EntryR-Group (on Aminothiophenol)Yield (%)Melting Point (°C)
1H82215-217
24-Chloro78228-230
35-Methyl85209-211
44-Fluoro75231-233

Disclaimer: These protocols are based on established chemical principles and are provided as a guide for trained research professionals. The hypothetical yields are illustrative. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All synthesized compounds should be fully characterized by appropriate analytical techniques (e.g., NMR, MS, HRMS) to confirm their identity and purity.

Application

Application Notes and Protocols for the Reaction of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a key intermediate in synthetic organic and medicinal chemistry. Its bifunctional nature,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a key intermediate in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing a reactive benzylic bromide and an aryl bromide, allows for sequential and selective functionalization. The electron-withdrawing methylsulfonyl group further influences the reactivity of the aromatic ring. This document provides detailed application notes and experimental protocols for the reaction of 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with a variety of primary and secondary amines. This reaction, a nucleophilic substitution at the benzylic position, is a fundamental step in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The resulting N-substituted (4-bromo-2-(methylsulfonyl)phenyl)methanamine scaffold is a prevalent motif in numerous compounds under investigation in drug discovery programs.

Applications in Drug Discovery

The derivatives synthesized from 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene are of significant interest in drug development. The presence of the bromo and methylsulfonyl groups on the phenyl ring allows for diverse and targeted interactions with biological macromolecules.

  • Kinase Inhibitors: The N-((4-bromo-2-(methylsulfonyl)phenyl)methyl)amine core structure is a key component of various kinase inhibitors. These compounds can target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

  • Modulation of Physicochemical Properties: The introduction of different amine substituents allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This is a critical aspect of lead optimization in drug discovery.

  • Further Functionalization: The remaining aryl bromide provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures and the exploration of broader chemical space.

Experimental Protocols

The following protocols describe the general procedure for the N-alkylation of various amines with 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The choice of base, solvent, and temperature can be optimized for specific amine substrates.

Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Amine (e.g., piperidine, morpholine, aniline, benzylamine) (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 equivalents)

  • Solvent (e.g., Acetonitrile, DMF, THF, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 - 1.2 eq.) in the chosen solvent, add the base (1.5 - 2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq.) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific examples). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of various amines with 4-bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, based on analogous reactions reported in the literature.

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineK₂CO₃AcetonitrileReflux485-95
2MorpholineK₂CO₃DMF80380-90
3AnilineEt₃NDichloromethaneRT1270-80
4BenzylamineDIPEATHF60688-98
54-FluoroanilineCs₂CO₃AcetonitrileReflux575-85
6N-MethylpiperazineK₂CO₃DMF70482-92

Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualization

Reaction Scheme and Workflow

The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the synthesis of N-((4-bromo-2-(methylsulfonyl)phenyl)methyl)amines.

Reaction_Scheme reagent1 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene reagents reagent1->reagents reagent2 Amine (R1R2NH) reagent2->reagents product N-((4-bromo-2-(methylsulfonyl)phenyl)methyl)amine reagents->product Base, Solvent arrow +

Caption: General reaction scheme for the N-alkylation.

Workflow start Start dissolve_amine Dissolve Amine and Base in Solvent start->dissolve_amine add_reactant Add 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene dissolve_amine->add_reactant reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) add_reactant->reaction workup Quench with Water and Extract reaction->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Potential Signaling Pathway Involvement

As many derivatives of this scaffold act as kinase inhibitors, the following diagram illustrates a simplified, generic signaling pathway that is often targeted.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds and Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) receptor->downstream Phosphorylates and Activates inhibitor N-((4-bromo-2-(methylsulfonyl)phenyl)methyl)amine Derivative inhibitor->receptor Inhibits Kinase Activity response Cellular Response (Proliferation, Survival, etc.) downstream->response

Caption: Simplified kinase signaling pathway.

Method

Application Notes and Protocols: Preparation of Ethers from 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of a variety of ethers from the versatile building b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a variety of ethers from the versatile building block, 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The primary method described is the Williamson ether synthesis, a robust and widely applicable nucleophilic substitution reaction. This reagent is of particular interest in medicinal chemistry and materials science due to the presence of multiple functional handles that allow for diverse structural modifications. The protocols provided herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel molecular entities.

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a key intermediate in organic synthesis, featuring a reactive benzylic bromide, an aryl bromide, and an electron-withdrawing methylsulfonyl group. The benzylic bromide moiety is particularly susceptible to nucleophilic substitution, making it an excellent electrophile for the preparation of ethers via the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces the bromide ion. The presence of the electron-withdrawing sulfonyl group is anticipated to enhance the reactivity of the benzylic position towards nucleophilic attack. This application note details the synthesis of representative alkyl and aryl ethers from this starting material.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of representative ethers from 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The data is based on typical yields and purities achievable with the described protocols.

Product EtherNucleophileBaseSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1-(Ethoxymethyl)-4-bromo-2-(methylsulfonyl)benzeneEthanolNaHTHF42592>98
1-(Isopropoxymethyl)-4-bromo-2-(methylsulfonyl)benzeneIsopropanolNaHTHF62588>98
1-(tert-Butoxymethyl)-4-bromo-2-(methylsulfonyl)benzenetert-ButanolKOtBuTHF125075>97
1-(Phenoxymethyl)-4-bromo-2-(methylsulfonyl)benzenePhenolK₂CO₃DMF88085>98
1-((4-Methoxyphenoxy)methyl)-4-bromo-2-(methylsulfonyl)benzene4-MethoxyphenolK₂CO₃DMF88089>98

Experimental Protocols

Protocol 1: Synthesis of 1-(Ethoxymethyl)-4-bromo-2-(methylsulfonyl)benzene

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous ethanol

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (1.2 equivalents) to anhydrous THF (10 mL per mmol of the limiting reagent).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • In a separate flask, dissolve 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of the benzylic bromide dropwise to the sodium ethoxide solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(ethoxymethyl)-4-bromo-2-(methylsulfonyl)benzene.

Protocol 2: Synthesis of 1-(Phenoxymethyl)-4-bromo-2-(methylsulfonyl)benzene

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • To a round-bottom flask, add 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 equivalent), phenol (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF (15 mL per mmol of the benzylic bromide).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 1-(phenoxymethyl)-4-bromo-2-(methylsulfonyl)benzene.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Williamson_Ether_Synthesis reagent 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene product Ether Product reagent->product Williamson Ether Synthesis nucleophile Alcohol/Phenol (R-OH) nucleophile->product base Base (e.g., NaH, K₂CO₃) base->product

Caption: General scheme of the Williamson Ether Synthesis.

Experimental_Workflow start Start: Mix Reagents reaction Reaction under controlled temperature start->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous Workup (Quenching & Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Ether Product purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Application

Application Notes and Protocols for Carbon-Carbon Bond Formation with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and generalized protocols for carbon-carbon (C-C) bond formation reactions utilizing the bifunctional reag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for carbon-carbon (C-C) bond formation reactions utilizing the bifunctional reagent, 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene . This compound possesses two distinct reactive sites amenable to C-C bond formation: an aryl bromide and a benzylic bromide. This dual reactivity allows for sequential and selective functionalization, making it a versatile building block in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring, while the benzylic bromide is a potent electrophile for alkylation reactions. The strategic selection of reaction conditions can enable chemists to selectively target either the sp²-hybridized carbon of the aryl bromide or the sp³-hybridized carbon of the bromomethyl group.

I. Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The aryl bromide moiety of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a suitable electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of biaryl and aryl-alkynyl scaffolds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. In the context of the target molecule, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling:

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001882
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O802478
4Methylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O701675

Note: The yields presented are hypothetical and based on typical outcomes for Suzuki-Miyaura reactions with similar aryl bromides. Optimization will be necessary for the specific substrate.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable) followed by the degassed solvent system.

  • Reaction Conditions: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl bromide to a terminal alkyne. This is a valuable transformation for the synthesis of conjugated systems.

Hypothetical Reaction Data for Sonogashira Coupling:

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF60690
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (1)DIPAToluene80888
31-HexynePdCl₂(dppf) (3)CuI (1.5)PiperidineDMF701285
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (2)Et₃N/DMFDMF501080

Note: The yields presented are hypothetical and based on typical outcomes for Sonogashira reactions with similar aryl bromides. Optimization will be necessary for the specific substrate.

Detailed Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq.), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The residue is then purified by flash column chromatography.

C. Heck Reaction

The Heck reaction forms a C(sp²)-C(sp²) bond by coupling the aryl bromide with an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Hypothetical Reaction Data for Heck Reaction:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001680
2n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃1,4-Dioxane1202475
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcDMA1101870

Note: The yields presented are hypothetical and based on typical outcomes for Heck reactions with similar aryl bromides. Optimization will be necessary for the specific substrate.

Detailed Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a sealed tube, combine 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq.), the alkene (1.5-2.0 eq.), the palladium catalyst, the ligand (if required), and the base.

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

II. Nucleophilic Substitution at the Benzylic Bromide Position

The benzylic bromide of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is highly susceptible to nucleophilic substitution, providing a route for the introduction of a wide range of functionalities.

A. Alkylation of Carbon Nucleophiles

This reaction allows for the formation of a new C-C bond by reacting the benzylic bromide with carbanions or other carbon-based nucleophiles.

Hypothetical Reaction Data for Benzylic Alkylation:

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Diethyl malonate | NaH | THF | 25 | 4 | 92 | | 2 | Ethyl acetoacetate | K₂CO₃ | Acetone | 56 (reflux) | 6 | 88 | | 3 | Phenylacetonitrile | NaOEt | EtOH | 78 (reflux) | 8 | 85 | | 4 | Methyl cyanoacetate | DBU | CH₃CN | 25 | 5 | 90 |

Note: The yields presented are hypothetical and based on typical outcomes for the alkylation of benzylic bromides. Optimization will be necessary for the specific substrate.

Detailed Experimental Protocol: General Procedure for Benzylic Alkylation

  • Nucleophile Generation: In a dry flask under an inert atmosphere, dissolve the carbon nucleophile precursor in the anhydrous solvent. Add the base portion-wise at 0 °C or room temperature and stir until the deprotonation is complete.

  • Reagent Addition: Add a solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq.) in the same solvent dropwise to the solution of the nucleophile.

  • Reaction Conditions: Allow the reaction to stir at the specified temperature for the required duration. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water or a saturated NH₄Cl solution. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

III. Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described C-C bond formation reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert add_catalyst Add Pd Catalyst, Ligand, and Solvent inert->add_catalyst heat_stir Heat and Stir add_catalyst->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool_dilute Cool and Dilute monitor->cool_dilute wash Wash with H₂O and Brine cool_dilute->wash dry_concentrate Dry, Filter, and Concentrate wash->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Benzylic_Alkylation_Workflow cluster_prep Nucleophile Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification dissolve Dissolve Nucleophile Precursor in Solvent add_base Add Base dissolve->add_base add_substrate Add Benzylic Bromide Solution add_base->add_substrate stir Stir at Specified Temperature add_substrate->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O and Brine extract->wash dry_purify Dry, Concentrate, and Purify wash->dry_purify

Caption: General workflow for a benzylic alkylation reaction.

Method

The Strategic Role of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in Multi-Step Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile trifunctional building block in multi-step organic synthesis, particularly va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile trifunctional building block in multi-step organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and agrochemical applications. Its unique arrangement of a reactive benzylic bromide, a versatile aryl bromide, and an electron-withdrawing methylsulfonyl group allows for a diverse range of sequential and regioselective transformations. This application note provides a detailed overview of its utility, supported by experimental protocols and data, to guide researchers in leveraging this reagent for the synthesis of novel chemical entities.

The presence of two distinct bromine functionalities, one on the aromatic ring and one on the methyl group, allows for differential reactivity. The bromomethyl group serves as a potent electrophile for alkylating a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions. The aryl bromide can participate in a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents at this position. The methylsulfonyl group, a strong electron-withdrawing group, activates the benzene ring for nucleophilic aromatic substitution and directs incoming electrophiles to the meta position.

Key Applications in Multi-Step Synthesis

The strategic positioning of the functional groups in 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene makes it a valuable precursor for the synthesis of various scaffolds, most notably in the development of kinase inhibitors. Many kinase inhibitors feature a substituted benzyl moiety that occupies the ATP-binding pocket of the enzyme. This reagent provides a convenient starting point for introducing the requisite "eastern" fragment of these inhibitors.

A primary application involves the N-alkylation of heterocyclic cores, a common structural motif in kinase inhibitors.[1] The benzylic bromide readily reacts with the nitrogen of heterocyles like pyrimidines, pyrroles, and indazoles to form a stable C-N bond. The remaining aryl bromide functionality can then be further elaborated through cross-coupling reactions to introduce additional diversity and modulate the pharmacological properties of the final compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Heterocycles

This protocol describes a general method for the N-alkylation of a heterocyclic amine with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Heterocyclic amine (e.g., 4-amino-pyrazole, 2-amino-pyrimidine)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 eq), 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Quantitative Data Summary:

HeterocycleBaseSolventTime (h)Yield (%)
4-Amino-1H-pyrazoleCs₂CO₃DMF1685
2-AminopyrimidineK₂CO₃MeCN2478
IndazoleNaHDMF1292

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Synthesis of a Kinase Inhibitor Intermediate via Suzuki Coupling

This protocol outlines the subsequent functionalization of the N-alkylated product from Protocol 1 via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-(4-Bromo-2-(methylsulfonyl)benzyl)heterocycle (from Protocol 1)

  • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve the N-(4-Bromo-2-(methylsulfonyl)benzyl)heterocycle (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired biaryl product.

Quantitative Data Summary:

N-Benzyl-heterocycleArylboronic AcidCatalyst SystemTime (h)Yield (%)
4-Amino-1-(4-bromo-2-(methylsulfonyl)benzyl)pyrazole4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃688
2-((4-Bromo-2-(methylsulfonyl)benzyl)amino)pyrimidine3-Fluorophenylboronic acidPd(dppf)Cl₂591

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the multi-step synthesis of a potential kinase inhibitor using 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene as a key starting material.

experimental_workflow start 4-Bromo-1-(bromomethyl) -2-(methylsulfonyl)benzene step1 N-Alkylation of Heterocycle start->step1 intermediate N-(4-Bromo-2-(methylsulfonyl)benzyl) -heterocycle Intermediate step1->intermediate step2 Suzuki Cross-Coupling intermediate->step2 final_product Potential Kinase Inhibitor Scaffold step2->final_product

Caption: Synthetic workflow for a potential kinase inhibitor.

This diagram illustrates the two-step synthetic sequence.

signaling_pathway_logic cluster_synthesis Synthetic Strategy cluster_target Target Molecule cluster_application Potential Application A Starting Material: 4-Bromo-1-(bromomethyl) -2-(methylsulfonyl)benzene B Step 1: N-Alkylation (Introduces Heterocyclic Core) A->B C Step 2: Cross-Coupling (Introduces Aryl Moiety) B->C D Final Product: Substituted Benzyl-Heterocycle-Aryl Scaffold C->D Forms Target Scaffold E Kinase Inhibition D->E Biological Activity

References

Application

Application Note and Protocol: Purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene by Recrystallization

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a detailed protocol for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene using recrystallization to achiev...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene using recrystallization to achieve high purity suitable for downstream applications.

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this reagent is critical for the success of subsequent reactions, affecting reaction yield, impurity profiles, and the overall quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] This application note outlines a detailed protocol for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene by recrystallization, offering guidance on solvent selection, procedure, and troubleshooting.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[4] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts or having different solubility characteristics, remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.[1][4]

Experimental Protocol

This protocol provides a general guideline for the recrystallization of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The optimal solvent and specific volumes may require some empirical optimization based on the impurity profile of the crude material.

Materials and Equipment
Reagents and Solvents Equipment
Crude 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzeneErlenmeyer flasks (various sizes)
Ethanol (95% or absolute)Heating mantle or hot plate with magnetic stirrer
IsopropanolMagnetic stir bars
Ethyl AcetateReflux condenser
HexanesBuchner funnel and flask
Deionized WaterVacuum source
Activated Charcoal (optional)Filter paper
Celite® (optional)Spatula and glass stirring rod
Beakers
Graduated cylinders
Watch glass
Ice bath
Drying oven or vacuum desiccator
Solvent Selection

The choice of solvent is crucial for successful recrystallization. For 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a moderately polar solvent is generally a good starting point. Ethanol, isopropanol, or ethyl acetate are recommended as single-solvent systems. A mixed-solvent system, such as ethanol-water or ethyl acetate-hexanes, can also be effective.

Procedure for Solvent Screening (Small Scale):

  • Place approximately 50 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing the solubility. An ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tube while adding more solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. Abundant, well-formed crystals indicate a suitable solvent.

Recrystallization Procedure (Single Solvent: Ethanol)
  • Dissolution: Place the crude 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture to boiling with continuous stirring. Add hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to adsorb colored impurities. Re-heat the solution to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table should be used to record the quantitative data from the purification process.

Parameter Before Recrystallization After Recrystallization
Appearance
Mass (g)
Yield (%) N/A
Melting Point (°C)
Purity (e.g., by HPLC or NMR, %)

Yield (%) = (Mass of Pure Compound / Mass of Crude Compound) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude_compound Crude Compound add_solvent Add Minimum Hot Solvent crude_compound->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration If impurities cooling Slow Cooling dissolved_solution->cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene by recrystallization.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[5]
"Oiling out" (formation of a liquid instead of solid crystals) - The melting point of the compound is lower than the saturation temperature.- The solution cooled too quickly.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider a different solvent system.[5]
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in the cold wash solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing.
Colored crystals - Incomplete removal of colored impurities.- Repeat the recrystallization with the addition of activated charcoal.

Safety Precautions

  • Handle 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The compound is a lachrymator and may be corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • The solvents used (e.g., ethanol, ethyl acetate, hexanes) are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheet (SDS) for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and all solvents before starting the procedure.

References

Method

Application Note: Purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene via Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals. Core Requirements: This document provides detailed protocols and data presentation for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed protocols and data presentation for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene using flash column chromatography.

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a bifunctional organic compound containing both a bromomethyl and a methylsulfonyl group attached to a brominated benzene ring. These functional groups make it a valuable building block in medicinal chemistry and organic synthesis. Due to the potential for side-product formation during its synthesis, an efficient purification method is critical to obtaining the compound with high purity. This application note details a robust flash column chromatography protocol for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The presence of the polar methylsulfonyl group and the less polar brominated aromatic ring necessitates a carefully optimized mobile phase to achieve good separation.

Physicochemical Properties of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate chromatography method. The compound is a solid with a molecular weight of 249.13 g/mol and its structure suggests a moderate to high polarity.

Table 1: Physicochemical Properties of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

PropertyValue
Molecular Formula C₈H₉BrO₂S
Molecular Weight 249.13 g/mol [1]
Appearance Solid
Solubility Expected to be soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone.[2]
Structure A benzene ring substituted with a bromine atom, a bromomethyl group, and a methylsulfonyl group.

Experimental Protocol: Flash Column Chromatography

This protocol outlines the step-by-step procedure for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene using flash column chromatography on silica gel.

3.1. Materials and Reagents

  • Crude 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Glass column for flash chromatography

  • Pressurized air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Potassium permanganate stain

3.2. Column Preparation (Slurry Method)

  • Prepare a slurry of silica gel in n-hexane. For every 1 gram of crude product, use approximately 50-100 grams of silica gel.

  • Secure the glass column in a vertical position and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) through the packed silica gel.

3.3. Sample Preparation and Loading

  • Dissolve the crude 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

  • Add the solution of the crude product to the silica gel and concentrate it on a rotary evaporator to obtain a free-flowing powder. This is the dry-loading method.

  • Carefully add the silica gel with the adsorbed crude product onto the top of the prepared column.

3.4. Elution and Fraction Collection

  • Begin the elution with a low polarity mobile phase, such as a 95:5 mixture of n-hexane and ethyl acetate.

  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A suggested gradient is to increase the ethyl acetate concentration from 5% to 30% in n-hexane.

  • Combine the fractions containing the pure product, as determined by TLC.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Table 2: Summary of Column Chromatography Conditions

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase n-Hexane and Ethyl Acetate
Elution Mode Gradient Elution (e.g., 5% to 30% Ethyl Acetate in n-Hexane)
Sample Loading Dry Loading on Silica Gel
Detection Method Thin Layer Chromatography (TLC) with UV (254 nm) and/or chemical stain

Workflow Diagram

The following diagram illustrates the experimental workflow for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in DCM crude_product->dissolve dry_load Adsorb on Silica Gel dissolve->dry_load load_sample Load Sample onto Column dry_load->load_sample column_prep Prepare Silica Gel Column column_prep->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and related brominated compounds may be irritants. Avoid inhalation and contact with skin and eyes.[2]

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a key intermediate in various pharmaceutical and organic synthesis applications. The synthesis is based on the benzylic bromination of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene using N-bromosuccinimide (NBS) and a radical initiator. This protocol is designed to be scalable and robust, with a focus on safety, efficiency, and product purity.

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive bromomethyl group and a synthetically versatile aryl bromide, makes it a precursor for a wide range of complex molecules. The synthesis involves the selective free-radical bromination of the benzylic methyl group of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation due to its selectivity for the benzylic position over aromatic bromination and its generally milder reaction conditions compared to using elemental bromine.[1][2][3][4][5]

Chemical Properties and Data

A thorough understanding of the physical and chemical properties of the starting material and product is crucial for a successful and safe synthesis.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Bromo-1-methyl-2-(methylsulfonyl)benzene254887-17-7C₈H₉BrO₂S249.12Off-white to white solid
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzeneN/AC₈H₈Br₂O₂S328.02Expected to be a solid

Table 1: Physicochemical Properties of Key Compounds.[6][7]

Experimental Protocol: Large-Scale Synthesis

This protocol outlines the large-scale synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene from 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.

Materials and Reagents:

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Chlorobenzene (or other suitable high-boiling, non-polar solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane or Hexane (for recrystallization)

Equipment:

  • Large-scale reaction vessel with overhead mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.

  • Heating mantle or oil bath with temperature control.

  • Large separatory funnel.

  • Filtration apparatus (e.g., Buchner funnel).

  • Rotary evaporator.

  • Recrystallization flasks.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Procedure:

  • Reaction Setup: In a clean, dry, large-scale reaction vessel, charge 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (1.0 eq). Add chlorobenzene as the solvent (approximately 5-10 volumes relative to the starting material). Begin stirring the mixture to ensure good suspension.

  • Addition of Reagents: To the stirred suspension, add N-bromosuccinimide (NBS, 1.05-1.1 eq) and the radical initiator, azobisisobutyronitrile (AIBN, 0.02-0.05 eq) or benzoyl peroxide (BPO, 0.02-0.05 eq).

  • Reaction Conditions: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 132°C for chlorobenzene) with vigorous stirring. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the reaction mixture to remove the precipitated succinimide. Wash the filter cake with a small amount of chlorobenzene.

    • Transfer the filtrate to a large separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the chlorobenzene.

    • The crude product, which is often a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of ethyl acetate and hexane, to yield pure 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene as a crystalline solid.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Purity (HPLC) >98%
Melting Point To be determined

Table 2: Expected Quantitative Data for the Synthesis.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • NBS is a lachrymator and should be handled with care.

  • AIBN and benzoyl peroxide are potentially explosive and should be handled according to safety data sheet (SDS) recommendations.

  • Chlorobenzene is a hazardous solvent; avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Large-Scale Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene SM 4-Bromo-1-methyl-2- (methylsulfonyl)benzene Reaction Benzylic Bromination (Reflux) SM->Reaction Reagents NBS, AIBN (or BPO) Chlorobenzene Reagents->Reaction Workup Filtration & Aqueous Washes Reaction->Workup Cooling Purification Recrystallization Workup->Purification Concentration Product 4-Bromo-1-(bromomethyl)-2- (methylsulfonyl)benzene Purification->Product

Caption: Workflow for the large-scale synthesis of the target compound.

Signaling Pathway and Logical Relationship Diagram

The synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a key step in the preparation of more complex molecules. The logical relationship of this synthesis is a transformation of a functional group on a substituted benzene ring.

LogicalRelationship cluster_logic Synthetic Logic Start Starting Material: 4-Bromo-1-methyl-2-(methylsulfonyl)benzene Transformation Key Transformation: Benzylic Bromination (Wohl-Ziegler) Start->Transformation Intermediate Product / Intermediate: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Transformation->Intermediate Application Further Applications: - Pharmaceutical Synthesis - Material Science Intermediate->Application

Caption: Logical flow of the synthesis and its applications.

References

Method

Application Notes and Protocols for the Derivatization of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in Biological Screening

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a rea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a reactive bromomethyl group allows for facile derivatization through nucleophilic substitution, enabling the generation of a diverse library of compounds for biological screening. The electron-withdrawing methylsulfonyl group and the bromine atom on the aromatic ring are expected to influence the physicochemical properties and biological activity of the resulting derivatives. Aryl sulfonyl compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This document provides detailed protocols for the synthesis of various derivatives and their subsequent evaluation in biological assays.

Core Compound Structure

Caption: Structure of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Experimental Protocols

General Protocol for Nucleophilic Substitution

The primary route for derivatization of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is through nucleophilic substitution at the benzylic bromide. This position is significantly more reactive than the aryl bromide, allowing for selective functionalization.[5]

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Selected nucleophile (e.g., sodium azide, potassium cyanide, primary/secondary amines, sodium thiophenoxide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq) in the chosen anhydrous solvent.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution. For solid nucleophiles, add them in portions. For liquid nucleophiles, add them dropwise.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired derivative.

Protocol 1: Synthesis of 1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine (Derivative A)

Procedure:

  • Dissolve 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 g, 1.0 eq) in anhydrous DMF (20 mL).

  • Add piperidine (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 2-((4-Bromo-2-(methylsulfonyl)benzyl)thio)benzoic acid (Derivative B)

Procedure:

  • Dissolve thiosalicylic acid (1.1 eq) in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq) in ethanol.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the product.

Biological Screening Protocols

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (derivatives of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

Data Presentation

Table 1: Synthesized Derivatives of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Derivative IDNucleophileR-GroupMolecular Formula
A Piperidine-N(CH₂)₅C₁₃H₁₈BrNO₂S
B Thiosalicylic acid-SC₆H₄COOHC₁₅H₁₃BrO₄S₂
C Sodium Azide-N₃C₈H₈BrN₃O₂S
D Morpholine-N(CH₂CH₂)₂OC₁₂H₁₆BrNO₃S

Table 2: In Vitro Cytotoxicity Data (IC50 in µM) of Synthesized Derivatives

Derivative IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
A 15.221.835.4
B 8.512.319.7
C 25.130.542.1
D 18.924.638.2
Doxorubicin 0.81.11.5

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes to guide researchers in data presentation.

Visualizations

Derivatization_Workflow start 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., Amines, Thiols, Azide) nucleophile->reaction derivatives Library of Derivatives reaction->derivatives screening Biological Screening derivatives->screening data Activity Data (e.g., IC50) screening->data

Caption: General workflow for derivatization and biological screening.

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Derivative B (Hypothetical Target) inhibitor->raf

Caption: Hypothetical signaling pathway targeted by a synthesized derivative.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening synthesis Reaction Setup Addition of Reagents Reaction Monitoring (TLC) workup Quenching Extraction Drying synthesis->workup purification Column Chromatography Recrystallization workup->purification cell_culture Cell Seeding Compound Treatment purification->cell_culture assay MTT Assay Incubation cell_culture->assay data_analysis Absorbance Reading IC50 Calculation assay->data_analysis

Caption: Detailed experimental workflow from synthesis to data analysis.

References

Application

Application Notes and Protocols for the Use of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a key bifunctional building block in medicinal chemistry, particularly in the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a key bifunctional building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its structure incorporates two reactive sites: a bromomethyl group, which is an excellent electrophile for alkylation reactions, and a bromo-aryl moiety, which can participate in various cross-coupling reactions. The electron-withdrawing methylsulfonyl group further activates the benzene ring, influencing its reactivity and the physicochemical properties of the resulting molecules.

This document provides detailed application notes and protocols for the use of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in the synthesis of the potent BRAF kinase inhibitor, Dabrafenib. Dabrafenib is an FDA-approved therapeutic for the treatment of metastatic melanoma with BRAF V600E mutations.

Application: Synthesis of Dabrafenib Intermediate

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene serves as a crucial electrophilic component in the synthesis of Dabrafenib. It is used to alkylate the sulfonamide nitrogen of a key intermediate, N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, to construct the core structure of the drug. This reaction is a critical step in the overall synthetic route to Dabrafenib.

Synthetic Scheme

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene C Alkylation A->C B N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide B->C D N-{3-[[4-bromo-2-(methylsulfonyl)phenyl]methylamino]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib Intermediate) C->D Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthetic route to a key Dabrafenib intermediate.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and activity of Dabrafenib.

ParameterValueReference
Synthetic Yield
Yield of Alkylation StepNot explicitly reported for single step; part of a multi-step synthesis with an overall yield of approximately 40-50%General synthetic schemes in patents WO2009137391, WO2016059548A1
Biological Activity of Dabrafenib
IC50 for BRAF V600E0.8 nM[1]
IC50 for wild-type BRAF3.2 nM[1]
IC50 for c-RAF5.0 nM[1]

Experimental Protocols

The following is a representative protocol for the alkylation of N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, based on general procedures outlined in the patent literature.

Synthesis of N-{3-[[4-bromo-2-(methylsulfonyl)phenyl]methylamino]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

Materials:

  • N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (1.0 eq) in anhydrous DMF under an inert atmosphere, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

Signaling Pathway

Dabrafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. In many cancers, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

A notable characteristic of first-generation BRAF inhibitors like Dabrafenib is the phenomenon of "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and upstream activation (e.g., RAS mutations). This can lead to the development of secondary malignancies.

G cluster_0 Wild-Type BRAF Cell RAS_mut Mutated RAS (Active) BRAF_WT1 Wild-Type BRAF RAS_mut->BRAF_WT1 BRAF_WT2 Wild-Type BRAF RAS_mut->BRAF_WT2 BRAF_WT1->BRAF_WT2 Dimerization MEK MEK BRAF_WT2->MEK Transactivation Dabrafenib Dabrafenib Dabrafenib->BRAF_WT1 Binds ERK ERK MEK->ERK Proliferation Unintended Cell Proliferation ERK->Proliferation

Caption: Paradoxical activation of the MAPK pathway by Dabrafenib.

Conclusion

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a valuable and versatile building block for the synthesis of complex kinase inhibitors, as exemplified by its role in the preparation of Dabrafenib. The protocols and data presented here provide a foundation for researchers in the field of drug discovery and development to utilize this reagent in their synthetic endeavors. Understanding the underlying signaling pathways and potential off-target effects, such as paradoxical activation, is crucial for the rational design of next-generation kinase inhibitors.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Welcome to the technical support center for the synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction yield of this important chemical intermediate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

A1: The most plausible synthetic route involves a two-step process. The first step is the synthesis of the precursor, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. The second step is the selective benzylic bromination of this precursor to yield the final product.

Q2: What are the common challenges encountered in this synthesis?

A2: Key challenges include achieving high yield and purity in the synthesis of the precursor, and controlling the selectivity of the benzylic bromination to prevent the formation of over-brominated byproducts. The presence of electron-withdrawing groups (bromo and methylsulfonyl) on the aromatic ring can decrease the reactivity of the benzylic position, making the bromination step more challenging.

Q3: How can I monitor the progress of the benzylic bromination reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product and any byproducts.

Q4: What are the primary byproducts in the benzylic bromination step?

A4: The most common byproduct is the dibrominated species, 4-Bromo-1-(dibromomethyl)-2-(methylsulfonyl)benzene. Formation of this byproduct is a result of over-bromination.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis.

Problem 1: Low Yield of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (Precursor)
Potential Cause Troubleshooting Step
Incomplete oxidation of the thioether precursor.Ensure the use of a sufficient excess of the oxidizing agent (e.g., Oxone®, hydrogen peroxide). Monitor the reaction closely by TLC to confirm the complete consumption of the starting material.
Suboptimal reaction temperature for oxidation.The oxidation of sulfides to sulfones is exothermic. Maintain the recommended reaction temperature to avoid side reactions. For many oxidation protocols, this involves cooling the reaction mixture initially.
Inefficient bromination of the thioanisole precursor.If preparing the precursor from a thioanisole, ensure the use of an appropriate brominating agent and catalyst. For deactivated substrates, harsher conditions might be necessary.
Loss of product during workup and purification.The precursor is a solid. Ensure complete precipitation if purification is done by crystallization. If using column chromatography, select an appropriate solvent system to ensure good separation.
Problem 2: Low Yield of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (Final Product)
Potential Cause Troubleshooting Step
Incomplete reaction.The benzylic protons on the starting material are deactivated by the electron-withdrawing groups. Increase the reaction time or slightly elevate the temperature. The addition of a fresh portion of the radical initiator can also help to drive the reaction to completion.
Degradation of the radical initiator.Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. Add the initiator in portions if the reaction time is long.
Insufficient initiation.If using light as an initiator, ensure the light source is of the appropriate wavelength and intensity.
Quenching of radicals.Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radical intermediates by oxygen.
Problem 3: Formation of Dibrominated Byproduct
Potential Cause Troubleshooting Step
Excess of brominating agent.Use N-bromosuccinimide (NBS) in a stoichiometric amount (1.0 to 1.1 equivalents) relative to the starting material.
High reaction temperature.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity for mono-bromination.
Prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the dibrominated product.
Problem 4: Difficult Purification of the Final Product
Potential Cause Troubleshooting Step
Co-elution of product and starting material/byproducts during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Product instability.Benzylic bromides can be lachrymatory and may degrade over time. It is advisable to use the product immediately after purification or store it under an inert atmosphere at a low temperature.
Presence of succinimide byproduct from NBS.After the reaction, filter the cooled reaction mixture to remove the succinimide. A basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can also help remove any remaining acidic impurities.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (Precursor)

This protocol is a general procedure based on the oxidation of a thioether.

Materials:

  • 4-Bromo-2-methylthioanisole

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-bromo-2-methylthioanisole in a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Add Oxone® portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (Benzylic Bromination)

This protocol is a general procedure for benzylic bromination using NBS and a radical initiator.

Materials:

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable anhydrous non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-1-methyl-2-(methylsulfonyl)benzene and the chosen solvent under an inert atmosphere.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of the radical initiator (e.g., 0.1 equivalents of AIBN).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77 °C). Alternatively, the reaction can be initiated by irradiating with a UV lamp at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Data Presentation

Table 1: Typical Reagent Stoichiometry for Benzylic Bromination

ReagentMolar Equivalents
4-Bromo-1-methyl-2-(methylsulfonyl)benzene1.0
N-Bromosuccinimide (NBS)1.0 - 1.1
Radical Initiator (e.g., AIBN)0.05 - 0.1

Table 2: Troubleshooting Summary for Benzylic Bromination

IssueParameter to AdjustRecommended Change
Low ConversionReaction Time / TemperatureIncrease reaction time or slightly increase temperature.
Initiator ConcentrationAdd a second portion of the initiator mid-reaction.
High Dibromide FormationNBS StoichiometryReduce to 1.0 equivalent.
Reaction TimeMonitor closely and stop the reaction upon full conversion of starting material.

Visualizations

Synthesis_Pathway 4-Bromo-2-methylthioanisole 4-Bromo-2-methylthioanisole 4-Bromo-1-methyl-2-(methylsulfonyl)benzene 4-Bromo-1-methyl-2-(methylsulfonyl)benzene 4-Bromo-2-methylthioanisole->4-Bromo-1-methyl-2-(methylsulfonyl)benzene Oxidation (e.g., Oxone®) 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene 4-Bromo-1-methyl-2-(methylsulfonyl)benzene->4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Benzylic Bromination (NBS, Initiator) Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Benzylic Bromination Reaction_Setup_1 Dissolve Starting Material Oxidation Add Oxidizing Agent Reaction_Setup_1->Oxidation Workup_1 Quench & Extract Oxidation->Workup_1 Purification_1 Recrystallize / Column Workup_1->Purification_1 Reaction_Setup_2 Combine Reactants & Initiator Purification_1->Reaction_Setup_2 Use Precursor Bromination Heat / Irradiate Reaction_Setup_2->Bromination Workup_2 Filter & Wash Bromination->Workup_2 Purification_2 Recrystallize / Column Workup_2->Purification_2 Troubleshooting_Tree Start Low Yield of Final Product? Check_Conversion Check Reaction Conversion by TLC/GC Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Complete_Conversion Reaction Complete Check_Conversion->Complete_Conversion High Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Add_Initiator Add More Initiator Incomplete_Reaction->Add_Initiator Yes Check_Byproducts Check for Byproducts Complete_Conversion->Check_Byproducts High_Dibromide High Dibromide Content? Check_Byproducts->High_Dibromide Purification_Issues Purification Issues Check_Byproducts->Purification_Issues Other Impurities Reduce_NBS Reduce NBS Equivalents High_Dibromide->Reduce_NBS Yes Optimize_Time Optimize Reaction Time High_Dibromide->Optimize_Time Yes

Optimization

Technical Support Center: Reactions of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This guide provides troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

A1: This molecule possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • Benzylic Bromide (-CH₂Br): This site is highly reactive towards SN2 reactions due to the stability of the incipient benzyl carbocation.

  • Aromatic Bromide (-Br): This site is less reactive but can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent methylsulfonyl group activates the aromatic ring for such reactions.

Q2: What are the most common types of side reactions observed?

A2: The bifunctional nature of this reagent often leads to a competition between intermolecular and intramolecular reactions, resulting in a variety of side products. The most common side reactions include dimerization, polymerization, and in the case of primary amine nucleophiles, intramolecular cyclization.

Q3: What is the most common side product when reacting with primary amines?

A3: When reacting 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with primary amines, a common side product is the corresponding N-substituted benzylamine. However, this initial product can undergo further reaction. A significant side reaction is the intramolecular cyclization of the initially formed secondary amine to yield a five-membered sultam, a cyclic sulfonamide.

Q4: Can dimerization occur? How can it be minimized?

A4: Yes, dimerization is a frequent issue. This occurs when a molecule of the nucleophile reacts with the benzylic bromide of one molecule of the electrophile, and a second molecule of the nucleophile on the resulting product attacks the benzylic bromide of another electrophile molecule. To minimize dimerization, it is recommended to use high dilution conditions. This favors the intramolecular reaction pathway over the intermolecular one by decreasing the probability of two molecules encountering each other.

Troubleshooting Guides

Problem 1: Formation of an Unexpected Cyclic Side Product (Sultam)

Symptoms:

  • Appearance of a new spot on TLC with a different polarity than the expected product.

  • Mass spectrometry data indicating a product with a molecular weight corresponding to the cyclized product.

  • ¹H NMR data showing the disappearance of the N-H proton and a change in the chemical shift of the benzylic protons.

Root Cause: With primary amines, the initially formed N-substituted intermediate can undergo an intramolecular nucleophilic attack of the amine on the carbon bearing the methylsulfonyl group, displacing the sulfonyl group to form a five-membered sultam.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the intramolecular cyclization, which may have a higher activation energy than the desired intermolecular substitution.

  • Choice of Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base can help to deprotonate the amine without competing in the substitution reaction. Using an excess of the primary amine can also serve as the base.

  • Protecting Groups: If feasible, protection of the amine nucleophile may be considered to prevent intramolecular reactions.

Problem 2: Formation of Dimeric and Polymeric Byproducts

Symptoms:

  • A significant amount of high molecular weight material observed by mass spectrometry.

  • Streaking on TLC or the presence of insoluble material in the reaction mixture.

  • Broad signals in the ¹H NMR spectrum, characteristic of polymeric material.

Root Cause: The bifunctional nature of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene allows it to react at both electrophilic centers, leading to the formation of dimers and polymers, especially at high concentrations.

Solutions:

  • High Dilution: Performing the reaction under high dilution conditions is the most effective way to suppress intermolecular side reactions and favor the desired monoadduct or intramolecular cyclization if that is the target.

  • Slow Addition: Adding the electrophile slowly to a solution of the nucleophile can help maintain a low concentration of the electrophile, thus minimizing polymerization.

  • Stoichiometry Control: Using a large excess of the nucleophile can help to ensure that the electrophile is consumed primarily in a 1:1 reaction, reducing the chance of oligomerization.

Reaction Pathways and Side Product Formation

The following diagram illustrates the potential reaction pathways when 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene reacts with a primary amine (R-NH₂).

reaction_pathways reagent 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene + R-NH₂ intermediate Intermolecular Substitution Product (N-substituted benzylamine) reagent->intermediate Intermolecular Reaction desired_product Desired Product (e.g., further functionalization) intermediate->desired_product Further Reaction dimer Dimerization Product intermediate->dimer Intermolecular Reaction sultam Intramolecular Cyclization Product (Sultam) intermediate->sultam Intramolecular Reaction polymer Polymerization Product dimer->polymer Further Reaction

Caption: Potential reaction pathways for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with a primary amine.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine:

  • Reaction Setup: To a solution of the amine (1.2 equivalents) in a suitable solvent (e.g., DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents).

  • Reagent Addition: Slowly add a solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 equivalent) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the potential products and their characteristics.

Product TypeGeneral StructureKey Identifying Features (¹H NMR)Key Identifying Features (MS)Conditions Favoring Formation
Monosubstituted 5-Bromo-2-(methylsulfonyl)benzyl-NR¹R²Singlet for benzylic protons (~4.5-5.0 ppm)M+ corresponding to C₈H₈BrO₂S + R¹R²N - HExcess nucleophile, low temperature
Disubstituted (Dimer) [5-Bromo-2-(methylsulfonyl)benzyl]₂-NR¹Complex benzylic proton signalsM+ corresponding to 2*(C₈H₈BrO₂S) + R¹N - 2HHigh concentration, equimolar reactants
Sultam (Intramolecular) 6-Bromo-2-R¹-2,3-dihydro-1H-isoindole-1-sulfoneAbsence of N-H proton, diastereotopic benzylic protonsM+ corresponding to C₈H₈BrNO₂S + R¹ - HBrHigh dilution, elevated temperature

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Experimental conditions should be optimized for each specific reaction. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Troubleshooting

preventing dehalogenation of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 4-Bromo-1-(bro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene during their experiments.

Troubleshooting Guide

Undesired dehalogenation of the aryl bromide in 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a common challenge that can significantly lower the yield of the desired product. This guide provides a systematic approach to diagnose and mitigate this side reaction, particularly in the context of common applications like nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Diagram: Troubleshooting Workflow for Dehalogenation

Troubleshooting Dehalogenation cluster_0 Problem Identification cluster_1 Reaction Parameter Optimization cluster_2 Advanced Troubleshooting cluster_3 Outcome start Significant Dehalogenation Observed (e.g., by LC-MS or NMR analysis) temp Lower Reaction Temperature start->temp Initial Step base Screen Weaker/Non-Nucleophilic Bases temp->base If dehalogenation persists solvent Change Solvent System base->solvent If dehalogenation persists catalyst Modify Catalyst/Ligand System (for Cross-Coupling Reactions) solvent->catalyst If applicable reagent Evaluate Reagent Purity and Stability catalyst->reagent If dehalogenation persists atmosphere Ensure Inert Atmosphere reagent->atmosphere Final Check end Dehalogenation Minimized atmosphere->end

Caption: A logical workflow for troubleshooting dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

A1: Dehalogenation is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 1-(bromomethyl)-2-(methylsulfonyl)benzene as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The presence of two reactive sites, the aryl bromide and the benzylic bromide, along with an electron-withdrawing sulfonyl group, makes this molecule susceptible to various reaction pathways, including dehalogenation under certain conditions.

Q2: I am performing a nucleophilic substitution at the bromomethyl position and observing significant dehalogenation of the aryl bromide. What are the likely causes and how can I prevent it?

A2: Dehalogenation during nucleophilic substitution can be caused by several factors:

  • Strongly Basic Nucleophiles/Reagents: Strong bases can promote dehalogenation.

  • Elevated Temperatures: Higher temperatures can provide the activation energy for the undesired dehalogenation pathway.

  • Solvent Effects: Protic solvents or solvents that can act as hydride donors may contribute to dehalogenation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Weaker Base: If a base is required, consider using a weaker, non-nucleophilic base.

  • Solvent Choice: Switch to aprotic, non-hydride donating solvents. Anhydrous solvents are recommended.

  • Reagent Addition: Add the nucleophile or base slowly to the reaction mixture to avoid localized high concentrations.

Q3: I am attempting a Suzuki-Miyaura cross-coupling reaction at the aryl bromide position and getting the dehalogenated byproduct. What should I do?

A3: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. The formation of palladium-hydride species is a common mechanistic pathway leading to this byproduct.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands which can favor reductive elimination of the desired product over dehalogenation.

    • Catalyst Loading: Use the lowest effective catalyst loading.

  • Base Selection: The choice of base is critical. Avoid strongly reducing bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over hydroxides or alkoxides.

  • Solvent System: While often used, some solvents like dioxane and DMF have been observed to promote dehalogenation in certain cases.[1][2] Consider using toluene as an alternative. The amount of water in the solvent mixture can also be critical; minimizing it can sometimes suppress dehalogenation.

  • Temperature Control: Run the reaction at the lowest temperature that gives a good conversion rate.

Q4: How does the methylsulfonyl group affect the reactivity and potential for dehalogenation?

A4: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This has two main effects:

  • Activation of the Aryl Ring: It makes the aromatic ring more electron-deficient, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, this increased reactivity can also make the aryl bromide more susceptible to certain dehalogenation pathways.

  • Increased Acidity of Benzylic Protons: While the primary concern is dehalogenation of the aryl bromide, it's worth noting that the electron-withdrawing nature of the sulfonyl group can increase the acidity of protons on adjacent carbons, though in this case, the bromomethyl group has no protons on the carbon.

Q5: Can the bromomethyl group interfere with reactions at the aryl bromide site?

A5: Yes, the highly reactive benzylic bromide can compete for reagents, especially nucleophiles. In cross-coupling reactions, while the primary reaction is at the aryl bromide, the benzylic bromide can react with nucleophilic reagents present in the reaction mixture (e.g., the base or the organometallic partner). This can lead to a complex mixture of products. It is crucial to select reaction conditions that favor the desired transformation chemoselectively.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the Bromomethyl Position with Minimized Dehalogenation

This protocol provides a general guideline for reacting a nucleophile with the benzylic bromide of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene while minimizing the risk of dehalogenating the aryl bromide.

Diagram: Workflow for Nucleophilic Substitution

Nucleophilic Substitution Workflow start Dissolve 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene in an aprotic solvent (e.g., THF, Acetonitrile) cool Cool the solution (e.g., to 0 °C) start->cool add_nuc Slowly add the nucleophile (1.0 - 1.2 equivalents) cool->add_nuc react Stir at low temperature and monitor reaction by TLC/LC-MS add_nuc->react warm Allow to warm to room temperature if reaction is slow react->warm Optional workup Aqueous workup and extraction react->workup warm->workup purify Purification (e.g., column chromatography) workup->purify product Desired Substitution Product purify->product

Caption: Experimental workflow for nucleophilic substitution.

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine)

  • Anhydrous aprotic solvent (e.g., THF, acetonitrile, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq.) in the chosen anhydrous aprotic solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the nucleophile (1.0-1.2 eq.) in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the cooled solution of the starting material over 15-30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring until the starting material is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Influence of Reaction Parameters on Dehalogenation
ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Temperature High (> 80 °C)Low to moderate (0 - 60 °C)Reduces the likelihood of providing sufficient energy for the dehalogenation pathway.
Base Strong, nucleophilic bases (e.g., NaOH, KOtBu)Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Minimizes base-induced dehalogenation mechanisms.
Solvent Protic or hydride-donating solvents (e.g., alcohols, wet DMF/Dioxane)Anhydrous, aprotic solvents (e.g., Toluene, THF, Acetonitrile)Reduces the availability of protons or hydrides that can participate in dehalogenation.[1][2]
Catalyst System (Cross-Coupling) Less bulky ligands, high catalyst loadingBulky, electron-rich phosphine ligands, low catalyst loadingSteric hindrance can disfavor the formation of intermediates leading to dehalogenation.
Atmosphere Presence of Oxygen/MoistureInert (Argon or Nitrogen)Prevents oxidative degradation and potential side reactions that could lead to dehalogenation.

References

Optimization

managing reaction temperature for substitutions on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Welcome to the technical support center for managing substitution reactions involving 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing substitution reactions involving 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

A1: This molecule possesses two sites susceptible to nucleophilic attack: the benzylic bromide and the aromatic bromide. The benzylic bromide (-CH₂Br) is significantly more reactive towards nucleophilic substitution (SN1 and SN2) than the aromatic bromide. This is due to the formation of a resonance-stabilized benzylic carbocation in an SN1 pathway or a stabilized transition state in an SN2 pathway. The strong electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) further activates the benzylic position for nucleophilic attack. The aromatic bromide is generally unreactive to nucleophilic aromatic substitution unless under harsh conditions or with specific catalytic systems.

Q2: Which reaction mechanism (SN1 or SN2) is more likely for substitutions at the benzylic position?

A2: Both SN1 and SN2 mechanisms are possible and the predominant pathway depends on the reaction conditions.

  • SN2 reactions are favored by the use of strong, non-bulky nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, acetone), and lower reaction temperatures. Given that 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a primary benzylic halide, the SN2 pathway is often preferred.

  • SN1 reactions are favored by polar protic solvents (e.g., ethanol, water), weaker nucleophiles, and higher temperatures, as these conditions help stabilize the intermediate benzylic carbocation.

Q3: How does the methylsulfonyl group influence the reaction?

A3: The methylsulfonyl group is a strong electron-withdrawing group. This has two main effects:

  • Activation of the Benzylic Position: It enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of both SN1 and SN2 reactions.

  • Deactivation of the Aromatic Ring: It deactivates the benzene ring towards electrophilic aromatic substitution. While not directly involved in the primary nucleophilic substitution at the benzylic position, this property is important to consider if secondary reactions are possible under certain conditions.

Q4: What are common side reactions to be aware of?

A4: Besides the desired substitution, potential side reactions include:

  • Elimination (E1/E2): Although less common for primary benzylic halides, elimination reactions to form an alkene can occur, especially with bulky, basic nucleophiles at elevated temperatures.

  • Over-alkylation: If the nucleophile is a primary or secondary amine, the product can act as a nucleophile itself and react with another molecule of the starting material, leading to di-alkylation.

  • Reaction at the Aromatic Bromide: Under certain conditions, particularly with strong bases or specific catalysts, nucleophilic aromatic substitution at the aromatic bromide can occur, though it is generally much less favorable.

  • Solvent Participation: In protic solvents, the solvent itself can act as a nucleophile, leading to solvolysis products (e.g., ethers from alcohol solvents).

Troubleshooting Guide

Issue 1: Reaction is too slow or incomplete.
Possible Cause Troubleshooting Step Rationale
Insufficient Temperature Gradually increase the reaction temperature in 5-10 °C increments while monitoring by TLC or HPLC.Reaction rates generally increase with temperature. However, be cautious of promoting side reactions.
Poor Nucleophile Use a stronger, less sterically hindered nucleophile if the reaction chemistry allows.A more potent nucleophile will increase the rate of an SN2 reaction.
Inappropriate Solvent Switch to a polar aprotic solvent like DMF or DMSO for SN2 reactions to better solvate the cation and leave the nucleophile more reactive.Solvent choice significantly impacts reaction rates.
Deactivated Reagent Ensure the nucleophile and any added base are fresh and have been stored correctly.Reagents can degrade over time, reducing their reactivity.
Issue 2: Uncontrolled Exotherm or Runaway Reaction.
Possible Cause Troubleshooting Step Rationale
Reaction is highly exothermic - Pre-cool the reaction mixture to 0 °C or below before adding the nucleophile.- Add the nucleophile or starting material dropwise or in small portions.- Use a more dilute solution.Slowing the rate of addition and reducing the initial temperature provides better control over the heat generated. Dilution helps to dissipate heat more effectively.
Inadequate Cooling - Ensure the reaction flask has good contact with the cooling bath.- Use a larger cooling bath (e.g., ice-water, dry ice/acetone).- For larger scale reactions, consider a cryostat for precise temperature control.Efficient heat removal is critical for managing exothermic reactions.
Localized Hotspots - Ensure vigorous and efficient stirring throughout the reaction.Good mixing distributes heat evenly and prevents localized temperature spikes that can accelerate decomposition or side reactions.
Issue 3: Formation of Significant Impurities.
Possible Cause Troubleshooting Step Rationale
Side reactions due to high temperature Run the reaction at a lower temperature, even if it requires a longer reaction time.Lower temperatures often increase the selectivity of the desired reaction over side reactions like elimination or decomposition.
Over-alkylation of amine nucleophiles Use a larger excess of the amine nucleophile (e.g., 3-5 equivalents).A large excess of the primary amine will statistically favor its reaction with the starting material over the reaction of the product.
Solvolysis by protic solvents Switch to a polar aprotic solvent if the reaction mechanism allows.This will prevent the solvent from acting as a competing nucleophile.
Elimination with basic nucleophiles Use a less basic nucleophile if possible, or run the reaction at a lower temperature.Strong bases are more likely to promote E2 elimination.

Experimental Protocols

While specific reaction conditions will vary depending on the nucleophile, the following provides a general framework for a substitution reaction.

General Procedure for Nucleophilic Substitution with an Amine:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq) and a suitable solvent (e.g., acetonitrile or DMF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) in the same solvent.

  • Reaction: Add the amine/base solution dropwise to the cooled solution of the starting material over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data from a Representative Amine Substitution:

Reactant/ReagentMolar Eq.Temperature (°C)Time (h)SolventYield (%)
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene1.00 to RT12Acetonitrile~85-95
Primary/Secondary Amine1.2
K₂CO₃ or DIPEA2.0

Note: This data is representative and actual results may vary based on the specific amine and reaction scale.

Visualizing Workflows and Relationships

Troubleshooting_Workflow Troubleshooting Workflow for Temperature Control start Reaction Temperature Issue (Too High/Too Low/Unstable) check_exotherm Is the reaction known to be exothermic? start->check_exotherm unstable_temp Temperature is unstable start->unstable_temp slow_addition Slow down reagent addition check_exotherm->slow_addition Yes increase_temp Gradually increase temperature check_exotherm->increase_temp No exotherm_yes Yes precool Pre-cool reaction mixture slow_addition->precool dilute Use a more dilute solution precool->dilute improve_cooling Improve cooling efficiency (larger bath, better contact) dilute->improve_cooling exotherm_no No / Reaction is too slow check_reagents Check reagent quality/activity increase_temp->check_reagents change_solvent Consider a different solvent check_reagents->change_solvent stirring Ensure efficient stirring unstable_temp->stirring bath_stability Check cooling/heating bath stability stirring->bath_stability monitoring Use a calibrated internal thermometer bath_stability->monitoring

Caption: A decision-making workflow for troubleshooting common reaction temperature issues.

Reaction_Pathway_Decision Predicting the Dominant Reaction Pathway start Select Reaction Conditions nucleophile Nucleophile Strength start->nucleophile solvent Solvent Type nucleophile->solvent Strong nucleophile->solvent Weak temperature Reaction Temperature solvent->temperature Polar Aprotic solvent->temperature Polar Protic sn2_path Favors SN2 Pathway temperature->sn2_path Low sn1_path Favors SN1 Pathway temperature->sn1_path High

Caption: Factors influencing the competition between SN1 and SN2 pathways for substitutions.

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solvent effects impacting the reactivity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solvent effects impacting the reactivity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any reaction when trying to displace the benzylic bromide with a nucleophile. What could be the issue?

A1: Several factors could be contributing to a lack of reactivity:

  • Inappropriate Solvent Choice: The solvent plays a crucial role in facilitating the reaction. For a bimolecular nucleophilic substitution (SN2) reaction, which is expected for this primary benzylic bromide, a polar aprotic solvent is generally preferred. Polar protic solvents can solvate the nucleophile, reducing its reactivity.

  • Weak Nucleophile: The chosen nucleophile may not be strong enough to initiate the reaction. Consider using a more potent nucleophile.

  • Steric Hindrance: The bulky methylsulfonyl group at the ortho position may sterically hinder the approach of the nucleophile to the benzylic carbon.

  • Low Temperature: The reaction may require heating to overcome the activation energy.

Troubleshooting Steps:

  • Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • If possible, use a stronger, less sterically hindered nucleophile.

  • Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

Q2: My reaction is very slow, and the yield is low. How can I improve the reaction rate and yield?

A2: Slow reaction rates and low yields are common issues that can often be addressed by optimizing the reaction conditions:

  • Solvent Polarity: For SN2 reactions, polar aprotic solvents are ideal as they do not solvate the nucleophile, thus preserving its reactivity. In contrast, if an SN1 pathway were favored (unlikely for a primary bromide but possible with very weak nucleophiles and polar protic solvents), a polar protic solvent like ethanol or water would be beneficial to stabilize the carbocation intermediate.

  • Temperature: Increasing the temperature will generally increase the reaction rate. However, excessively high temperatures can lead to side reactions.

  • Concentration: Increasing the concentration of the nucleophile can favor the bimolecular SN2 pathway.

Troubleshooting Steps:

  • Ensure you are using an appropriate polar aprotic solvent for an SN2 reaction.

  • Experiment with a temperature gradient to find the optimal balance between reaction rate and side product formation.

  • Use a higher concentration of your nucleophile.

Q3: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

A3: The formation of multiple products can arise from several competing reactions:

  • Elimination (E2) Pathway: If a sterically hindered or strong base is used as the nucleophile, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene.

  • Reaction at the Aryl Bromide: While the benzylic bromide is significantly more reactive, under harsh conditions (high temperatures, very strong nucleophiles), substitution at the aromatic ring might occur, though this is generally much more difficult.

  • Solvolysis: If the reaction is performed in a nucleophilic solvent (e.g., alcohols, water), the solvent itself can act as a nucleophile, leading to solvolysis products.

Troubleshooting Steps:

  • To minimize elimination, use a less sterically hindered and less basic nucleophile where possible.

  • Maintain the lowest effective temperature to avoid side reactions that require higher activation energies.

  • Choose a non-nucleophilic solvent if solvolysis is a concern.

Data Presentation: Solvent Effects on Analogous Benzyl Bromide Reactions

Since specific kinetic data for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is unavailable, the following table summarizes the general effects of solvents on the rates of SN1 and SN2 reactions for structurally related benzyl bromides. This data is intended to provide a qualitative understanding of expected trends.

Reaction TypeSolvent ClassTypical SolventsExpected Effect on Rate for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzeneRationale
SN2 Polar AproticDMF, DMSO, AcetonitrileIncreased Rate These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's energy and reactivity.
Polar ProticWater, Ethanol, MethanolDecreased Rate These solvents form a hydrogen-bonding cage around the nucleophile, lowering its energy and nucleophilicity.
NonpolarHexane, TolueneVery Slow to No Reaction Reactants are often poorly soluble, and the transition state is not stabilized.
SN1 Polar ProticWater, Ethanol, MethanolIncreased Rate These solvents effectively stabilize the carbocation intermediate and the leaving group through hydrogen bonding.
Polar AproticDMF, DMSO, AcetonitrileDecreased Rate These solvents are less effective at stabilizing the carbocation intermediate compared to protic solvents.
NonpolarHexane, TolueneNo Reaction The high-energy carbocation intermediate is not stabilized.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. Note: These are starting points and may require optimization.

Protocol 1: General Procedure for SN2 Reaction in a Polar Aprotic Solvent

Objective: To substitute the benzylic bromine with a nucleophile (e.g., an amine, azide, or cyanide).

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Nucleophile (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

  • Dissolve the starting material in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile to the solution.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

  • Upon completion, quench the reaction appropriately (e.g., with water).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Solvolysis in a Polar Protic Solvent

Objective: To react the benzylic bromide with the solvent as the nucleophile (e.g., ethanol).

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Polar protic solvent (e.g., Ethanol)

  • A non-nucleophilic base (e.g., sodium bicarbonate, optional, to neutralize HBr byproduct)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in the chosen polar protic solvent in a round-bottom flask.

  • If desired, add a non-nucleophilic base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key concepts discussed.

sn2_reaction_pathway Reactants Nu⁻ + 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene TS Transition State [Nu---C---Br]⁻ Reactants->TS SN2 Attack Products Product + Br⁻ TS->Products

Caption: Generalized SN2 reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Solvent B Add Nucleophile A->B C Stir at Appropriate Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E Upon Completion F Extract Product E->F G Purify Product F->G

Caption: General experimental workflow for nucleophilic substitution.

solvent_choice_logic Start Choose Reaction Pathway SN2 SN2 Pathway (Strong Nucleophile) Start->SN2 Primary Benzylic Halide SN1 SN1 Pathway (Weak Nucleophile) Start->SN1 If forcing SN1 conditions PolarAprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) SN2->PolarAprotic PolarProtic Use Polar Protic Solvent (e.g., Ethanol, Water) SN1->PolarProtic ResultSN2 Favors High Rate & Yield PolarAprotic->ResultSN2 ResultSN1 Favors Carbocation Formation PolarProtic->ResultSN1

Caption: Logic for solvent selection based on the desired reaction mechanism.

Optimization

troubleshooting guide for incomplete reactions of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions with 4-Bromo-1-(bromom...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

A1: This compound has two primary reactive sites with different reactivities:

  • Benzylic bromide (-CH₂Br): This is the most reactive site and is highly susceptible to nucleophilic substitution reactions (SN1 and SN2).[1]

  • Aryl bromide (-Br): This site is less reactive towards nucleophilic substitution but is well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Q2: I am observing multiple products in my reaction. What could be the cause?

A2: The presence of two distinct reactive halides can lead to multiple products. Depending on your reaction conditions, you may be getting a mixture of substitution at the benzylic position, coupling at the aryl position, or even disubstitution. Careful control of reagents and reaction conditions is crucial for selectivity.

Q3: How does the methylsulfonyl group affect the reactivity of the molecule?

A3: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This has two main effects:

  • It deactivates the benzene ring towards electrophilic aromatic substitution.

  • It can influence the reactivity of the aryl bromide in cross-coupling reactions, potentially making oxidative addition more favorable.

Q4: What are some common impurities that might be present in the starting material?

A4: Common impurities could include the corresponding benzyl alcohol (from hydrolysis of the benzylic bromide), the dibrominated starting material from the synthesis of the benzylic bromide, or residual solvents. It is recommended to check the purity of the starting material by techniques like NMR or LC-MS before use.

Troubleshooting Guide for Incomplete Reactions

Incomplete reactions involving 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene can be categorized based on the intended transformation.

Scenario 1: Incomplete Nucleophilic Substitution at the Benzylic Bromide

This is a common reaction for this substrate. If you are experiencing low yields or incomplete conversion, consider the following:

Potential Causes and Solutions

Potential Cause Recommended Action
Poor Nucleophile Ensure your nucleophile is strong enough for the desired substitution. For weaker nucleophiles, consider converting the reaction to an SN1 type by using a polar protic solvent.
Steric Hindrance The ortho-methylsulfonyl group can provide some steric hindrance. If your nucleophile is bulky, this can slow down the reaction. Consider using a less bulky nucleophile or increasing the reaction temperature.
Inappropriate Solvent For SN2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is generally preferred. For SN1 reactions, a polar protic solvent (e.g., ethanol, methanol) is more suitable.
Low Reaction Temperature If the reaction is sluggish, gradually increasing the temperature may improve the reaction rate. Monitor for potential side reactions.
Side Reaction: Elimination (E2) If using a basic nucleophile, elimination to form an alkene can be a competing side reaction. Using a less basic nucleophile or milder reaction conditions can minimize this.

Experimental Protocol: General Nucleophilic Substitution (SN2)

  • Dissolve 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the nucleophile (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Incomplete Suzuki-Miyaura Coupling at the Aryl Bromide

For selective C-C bond formation at the aryl bromide position, the Suzuki-Miyaura coupling is a powerful tool. Incomplete reactions are often due to issues with the catalyst, reagents, or reaction conditions.

Potential Causes and Solutions

Potential Cause Recommended Action
Catalyst Inactivity The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[2] Ensure the catalyst is not decomposed (indicated by the formation of palladium black).
Inappropriate Base The base plays a critical role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome, and screening different bases may be necessary.
Poor Quality Boronic Acid/Ester Boronic acids can undergo protodeboronation, especially in the presence of water and base.[2] Use fresh, high-quality boronic acid or a more stable boronate ester (e.g., pinacol ester). A slight excess of the boronic acid (1.2-1.5 eq.) is often used.
Oxygen Contamination The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[2]
Low Reaction Temperature While some modern catalysts are active at room temperature, many Suzuki couplings require heating (typically 80-110 °C) to proceed at a reasonable rate.
Side Reaction: Homocoupling Homocoupling of the boronic acid can occur, especially if the cross-coupling reaction is slow.[2] Optimizing the catalyst and reaction conditions can minimize this side product.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5 mol%).

  • Add the degassed solvent system (e.g., a mixture of dioxane and water, or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Troubleshooting Logic

The following diagrams illustrate the decision-making process for troubleshooting incomplete reactions.

Incomplete_Nucleophilic_Substitution start Incomplete Nucleophilic Substitution check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_sterics Is the nucleophile bulky? check_nucleophile->check_sterics Yes change_nucleophile Use a stronger or less bulky nucleophile check_nucleophile->change_nucleophile No check_solvent Is the solvent appropriate? check_sterics->check_solvent No check_sterics->change_nucleophile Yes check_temp Is the reaction temperature too low? check_solvent->check_temp Yes change_solvent Switch to a more suitable solvent (polar aprotic/protic) check_solvent->change_solvent No check_elimination Is elimination a possible side reaction? check_temp->check_elimination No increase_temp Increase Temperature check_temp->increase_temp Yes milder_conditions Use milder conditions or a non-basic nucleophile check_elimination->milder_conditions Yes Incomplete_Suzuki_Coupling start Incomplete Suzuki Coupling check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes change_catalyst Screen different catalysts/ligands (e.g., bulky phosphines) check_catalyst->change_catalyst No check_boronic_acid Is the boronic acid/ester of good quality? check_base->check_boronic_acid Yes change_base Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) check_base->change_base No check_degassing Was the reaction mixture properly degassed? check_boronic_acid->check_degassing Yes use_fresh_boronic Use fresh boronic acid/ester or a slight excess check_boronic_acid->use_fresh_boronic No check_temp Is the reaction temperature sufficient? check_degassing->check_temp Yes degas_thoroughly Ensure thorough degassing of solvents and reagents check_degassing->degas_thoroughly No check_homocoupling Is homocoupling observed? check_temp->check_homocoupling Yes increase_temp Increase reaction temperature check_temp->increase_temp No optimize_conditions Optimize conditions to favor cross-coupling check_homocoupling->optimize_conditions Yes

References

Troubleshooting

Technical Support Center: Purification of Brominated Sulfonyl Compounds

Welcome to the technical support center for the purification of brominated sulfonyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated sulfonyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of brominated sulfonyl compounds?

A1: Common impurities include residual brominating agents (e.g., N-bromosuccinimide, bromine), debrominated starting material or product, regioisomers of the desired brominated compound, and over-brominated byproducts.[1] The presence of succinimide is a frequent issue when NBS is used as the brominating agent.[2]

Q2: My purified brominated sulfonyl compound shows signs of degradation over time. What are the stability concerns?

A2: Brominated sulfonyl compounds, particularly sulfonyl halides, can be susceptible to degradation.[3] The stability is influenced by the nature of the heterocyclic or aromatic ring and the position of the sulfonyl halide group.[3][4] For instance, some heteroaromatic sulfonyl chlorides can undergo formal SO2 extrusion or hydrolysis by trace amounts of water.[3] Sulfonate esters also exhibit varying stability depending on the ester group and the conditions (acidic, basic, nucleophilic).[5] It is crucial to store purified compounds under anhydrous conditions and at low temperatures to minimize degradation.

Q3: How can I effectively remove the color from my product, which is likely due to residual bromine?

A3: The characteristic reddish-brown color of bromine can be removed by quenching the reaction mixture with a reducing agent.[6][7] Common quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[6][7] The disappearance of the color indicates the complete reduction of elemental bromine to colorless bromide ions.[6][7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of brominated sulfonyl compounds.

Issue 1: Presence of Residual Brominating Agent or Bromine

Q: After my work-up, I still detect the presence of the brominating agent (e.g., NBS, Br₂) or elemental bromine in my product. How can I remove it?

A: This is a common issue. Here’s a troubleshooting guide:

  • Quenching: Ensure complete quenching of the reaction. A persistent yellow or brown color in the organic layer suggests the presence of unreacted bromine.[7] Add an excess of a quenching agent like 10% aqueous sodium thiosulfate solution and stir vigorously until the color disappears.[6]

  • Aqueous Wash: After quenching, perform thorough aqueous washes. For NBS, multiple washes with water can help remove the succinimide byproduct.[2]

  • Precipitation: In some cases, if the reaction is performed in a solvent like carbon tetrachloride, the succinimide byproduct will precipitate and can be removed by filtration.[2]

  • Column Chromatography: If quenching and washing are insufficient, column chromatography is an effective method for removing residual non-polar bromine and more polar byproducts like succinimide.

Issue 2: Debromination of the Desired Product

Q: I am observing the formation of the debrominated analog of my target compound during purification. What causes this and how can I prevent it?

A: Debromination can occur under certain conditions, particularly with exposure to some reducing agents, bases, or catalysts, and even under certain chromatographic conditions.

  • Choice of Quenching Agent: While necessary, some reducing agents used for quenching can be harsh. Use the mildest effective quenching agent and avoid prolonged exposure.

  • pH Control: During work-up, avoid strongly basic conditions which can sometimes promote dehalogenation, depending on the molecule's structure.

  • Chromatography Conditions:

    • Stationary Phase: Silica gel is acidic and can sometimes cause degradation or dehalogenation of sensitive compounds.[8] If you suspect this is happening, you can use deactivated silica gel (e.g., by adding 1-3% triethylamine to the eluent) or an alternative stationary phase like alumina.[8]

    • Solvent System: The choice of solvent can influence stability. It is advisable to perform a quick stability test of your compound on a small amount of silica with the chosen eluent.

Issue 3: Separation of Regioisomers

Q: My bromination reaction produced a mixture of regioisomers (e.g., ortho-, meta-, para-isomers) that are difficult to separate. What purification strategies can I employ?

A: The separation of regioisomers is a significant challenge due to their similar physical properties.

  • Column Chromatography Optimization:

    • Solvent System: A thorough screening of solvent systems for thin-layer chromatography (TLC) is crucial to find a mobile phase that provides the best possible separation. Even a small difference in Rf values on TLC can be exploited in column chromatography.[9]

    • Gradient Elution: Employing a shallow gradient of a polar solvent in a non-polar solvent during column chromatography can enhance the separation of closely eluting isomers.[8]

  • Recrystallization: If the product is a solid, fractional recrystallization can be a powerful technique for separating isomers.[10][11] This method relies on slight differences in the solubility of the isomers in a particular solvent. A systematic approach to screening various solvents is recommended.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can provide baseline separation of isomers.[12]

Data Presentation

Table 1: Comparison of Purification Techniques for Brominated Sulfonyl Compounds

Purification TechniqueAdvantagesDisadvantagesTypical RecoveryPurity Achieved
Recrystallization Scalable, cost-effective, can yield very high purity for solid compounds.[10]Not suitable for oils or amorphous solids, requires finding a suitable solvent system, potential for product loss in the mother liquor.60-90%>99%
Column Chromatography Versatile for a wide range of compounds, can separate complex mixtures, including regioisomers.[13]Can be time-consuming, uses large volumes of solvent, potential for product degradation on the stationary phase.[8]50-85%95-99%
Preparative HPLC Excellent separation power for closely related compounds like isomers.[12]Expensive, limited sample capacity, requires specialized equipment.40-70%>99.5%

Experimental Protocols

Protocol 1: General Work-up and Quenching of a Bromination Reaction
  • Cooling: After the reaction is complete (monitored by TLC or other analytical methods), cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate with vigorous stirring. Continue the addition until the reddish-brown color of bromine disappears.[6]

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts like HBr).[2]

    • Water.[2]

    • Brine (saturated aqueous NaCl solution).[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to the chosen non-polar solvent (e.g., hexane) to form a slurry.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.[14]

  • Sample Loading: Dissolve the crude brominated sulfonyl compound in a minimal amount of the eluent or a more volatile solvent. Load the sample onto the top of the silica gel bed.[8]

  • Elution: Begin eluting with the determined solvent system (from TLC analysis). A common starting point is a mixture of hexane and ethyl acetate. A shallow gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane) is often effective for separating closely related compounds.[8]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Bromination Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture quench Quench with Na2S2O3 start->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry and Concentrate wash->dry purify Purification Method dry->purify analyze Purity and Characterization (NMR, HPLC, MS) purify->analyze pure_product Pure Brominated Sulfonyl Compound analyze->pure_product troubleshooting_logic cluster_impurity Impurity Detected? cluster_solution Troubleshooting Action cluster_outcome Outcome start Crude Product Analysis residual_br Residual Bromine? start->residual_br debromination Debrominated Product? start->debromination isomers Regioisomers? start->isomers action_br Re-quench / Column Chromatography residual_br->action_br action_debrom Use Milder Conditions / Deactivated Silica debromination->action_debrom action_iso Optimize Chromatography / Recrystallization isomers->action_iso success Pure Product action_br->success action_debrom->success action_iso->success

References

Optimization

stability issues of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in solution

This technical support center provides guidance on the stability issues of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in solution. The information is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific quantitative stability data for this compound is not extensively available in the public domain, the following troubleshooting guides and FAQs are based on the general chemical principles of benzylic bromides and sulfones.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in solution?

A1: The stability of this compound is primarily influenced by its benzylic bromide functional group, which is susceptible to nucleophilic substitution and elimination reactions. Key factors include:

  • Solvent Polarity and Nucleophilicity: Protic and/or nucleophilic solvents (e.g., water, alcohols, amines) can react with the benzylic bromide.

  • Presence of Nucleophiles: Contaminants or reactants with nucleophilic properties (e.g., water, bases, alcohols, amines) can lead to degradation.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of degradation reactions.

  • pH: Basic conditions can promote nucleophilic substitution and elimination pathways.

  • Light Exposure: While the sulfonyl group is generally stable, prolonged exposure to UV light can potentially initiate radical reactions at the benzylic position.[3][4]

Q2: How should I store solutions of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

A2: To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to use anhydrous, aprotic solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., ≤ 4°C), protected from light.[5][6]

Q3: Is 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene stable in aqueous solutions?

A3: Due to the reactive nature of the benzylic bromide, the compound is expected to be unstable in aqueous solutions. The presence of water, a nucleophile, can lead to hydrolysis, forming the corresponding benzyl alcohol.

Q4: What are the likely degradation products of this compound in the presence of common laboratory solvents or reagents?

A4: The primary degradation pathway is likely the substitution of the benzylic bromide. For example:

  • In the presence of water, it can hydrolyze to 4-Bromo-1-(hydroxymethyl)-2-(methylsulfonyl)benzene.

  • With alcohols (e.g., methanol, ethanol), it can form the corresponding ether.

  • With amines, it will form the corresponding substituted amine.[1]

Troubleshooting Guide

Issue 1: I am seeing an unexpected, more polar spot on my TLC plate after my reaction work-up.

  • Question: Could this be a degradation product?

  • Answer: Yes, a more polar spot could indicate the hydrolysis of the benzylic bromide to the corresponding benzyl alcohol, which is more polar. This is likely if your reaction or work-up involved water or other protic solvents.

Issue 2: My reaction is not proceeding as expected, and I am recovering a significant amount of a byproduct.

  • Question: How can I determine if my starting material is degrading?

  • Answer: You can check the purity of your starting material before use via techniques like NMR or LC-MS. Additionally, running a control reaction where the starting material is subjected to the reaction conditions without one of the key reagents can help identify if degradation is occurring.

Issue 3: I observe a decrease in the concentration of my stock solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene over time.

  • Question: What is the likely cause and how can I prevent this?

  • Answer: This is likely due to solvolysis if the compound is dissolved in a protic or nucleophilic solvent. To prevent this, prepare fresh solutions for each experiment or store stock solutions in an anhydrous, aprotic solvent at low temperatures under an inert atmosphere.

Potential Stability Issues in Common Solvents

Solvent TypeExamplesPotential Stability IssuesRecommendations
Protic, Nucleophilic Water, Methanol, EthanolHigh likelihood of solvolysis (hydrolysis or ether formation).Avoid for storage. Use with caution in reactions, being mindful of potential side reactions.
Aprotic, Polar DMSO, DMF, AcetonitrileGenerally more stable than in protic solvents. However, trace amounts of water can still lead to degradation over time.Use anhydrous grade solvents. Store solutions under an inert atmosphere at low temperatures.
Aprotic, Non-polar Toluene, DichloromethaneExpected to be relatively stable.Recommended for storage and as reaction solvents if compatible with the desired chemistry.

Experimental Protocol: Assessing Solution Stability

This protocol provides a general method for evaluating the stability of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Use high-purity, anhydrous solvent if assessing stability in non-aqueous conditions.

  • Sample Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition.

    • Immediately analyze the sample using a suitable analytical method such as HPLC or LC-MS.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Identify any new peaks that appear, which may correspond to degradation products.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result degradation_suspected Degradation Suspected? start->degradation_suspected check_purity Check Purity of Starting Material (NMR, LC-MS) control_rxn Run Control Reaction (without key reagent) check_purity->control_rxn analyze_byproducts Identify Byproducts (MS, NMR) control_rxn->analyze_byproducts degradation_suspected->check_purity Yes other_issue Investigate Other Issues (Reagent Purity, Reaction Kinetics) degradation_suspected->other_issue No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, pH) analyze_byproducts->optimize_conditions

Caption: Troubleshooting workflow for unexpected experimental results.

degradation_pathway reactant 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene product 4-Bromo-1-(substituted-methyl)- 2-(methylsulfonyl)benzene reactant->product SN2 Reaction nucleophile Nucleophile (Nu-H) e.g., H2O, ROH nucleophile->product leaving_group HBr product->leaving_group +

Caption: Potential nucleophilic substitution degradation pathway.

stability_workflow prep_stock Prepare Stock Solution (Known Concentration) aliquot Aliquot into Vials prep_stock->aliquot incubate Incubate under Test Conditions aliquot->incubate analyze Analyze at Time Points (HPLC, LC-MS) incubate->analyze data Calculate % Remaining & Identify Degradants analyze->data

Caption: Experimental workflow for assessing solution stability.

References

Troubleshooting

Technical Support Center: Characterization of Impurities in 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 4-Bromo-1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

A1: Impurities can originate from the synthesis process, degradation, or storage. Potential impurities in 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene may include:

  • Starting Materials: Unreacted starting materials such as 4-bromo-2-methylaniline or its precursors.

  • Intermediates: Reaction intermediates that were not fully converted to the final product.

  • By-products: Compounds formed from side reactions during synthesis. This can include isomers, over-brominated species, or products from incomplete reactions.[1][2]

  • Degradation Products: Compounds formed due to the decomposition of the final product under the influence of light, heat, or moisture.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.[3]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, aiding in their identification.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, which is crucial for their definitive identification.[5][7][8]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and its impurities.

HPLC Troubleshooting
Problem Possible Cause Solution
Peak Tailing Active sites on the column interacting with the analyte.[9]Use a column with high-purity silica. Adjust the mobile phase pH to suppress the ionization of silanol groups.[9] Add a basic modifier to the mobile phase.
Column overload.[9]Reduce the injection volume or the sample concentration.
Ghost Peaks Contamination in the mobile phase or injection system.Use high-purity solvents and freshly prepared mobile phase.[10] Flush the injector and sample loop.
Late eluting peaks from a previous injection.[9]Increase the run time or implement a column flush step after each injection.
Retention Time Drift Inconsistent mobile phase composition.[11]Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.[12]
Fluctuations in column temperature.[12]Use a column oven to maintain a constant temperature.
Baseline Noise Air bubbles in the system.[12]Degas the mobile phase. Purge the pump.
Contaminated detector cell.[12]Flush the detector cell with a strong solvent.
Sample Preparation Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape Sample solvent is too strong.[11]Dissolve the sample in the mobile phase or a weaker solvent.
Incomplete dissolution of the sample.Ensure the sample is fully dissolved before injection. Use sonication if necessary.
Variable Peak Areas Inconsistent injection volume.Check the autosampler for proper operation and ensure the injection loop is completely filled.
Sample degradation in the vial.Use amber vials for light-sensitive compounds and consider cooling the autosampler tray.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the separation of impurities in 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • A gradient elution is typically used to separate a wide range of impurities.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is for the identification of unknown impurities using LC-MS.

1. Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Use the same HPLC method as described in Protocol 1.

3. MS Conditions:

  • Ionization Mode: Positive and negative ESI modes to detect a wider range of impurities.

  • Mass Range: Scan a broad mass range (e.g., m/z 100-1000) to detect potential impurities.

  • Fragmentation Analysis (MS/MS): Perform MS/MS analysis on the detected impurity peaks to obtain structural information.

Protocol 3: GC-MS Method for Residual Solvent Analysis

This protocol is for the identification and quantification of residual solvents.

1. Instrumentation:

  • GC-MS system with a headspace autosampler.

2. GC Conditions:

  • Column: A polar capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature program to separate common laboratory solvents.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a mass range appropriate for common solvents (e.g., m/z 35-300).

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a high-boiling point solvent (e.g., DMSO) in a headspace vial.

Data Presentation

Table 1: Potential Impurities and their Expected Mass-to-Charge Ratios (m/z)
Impurity Type Potential Structure Expected [M+H]⁺ (m/z) Notes
Starting Material 4-Bromo-2-methylaniline185.99 / 187.99Isotopic pattern for one bromine atom.
Isomeric Impurity 2-Bromo-1-(bromomethyl)-4-(methylsulfonyl)benzene328.88 / 330.88 / 332.88Isotopic pattern for two bromine atoms.
Over-brominated 4,X-Dibromo-1-(bromomethyl)-2-(methylsulfonyl)benzene406.79 / 408.79 / 410.79 / 412.79Isotopic pattern for three bromine atoms.
Hydrolysis Product (4-Bromo-2-(methylsulfonyl)phenyl)methanol264.98 / 266.98Isotopic pattern for one bromine atom.

Note: The expected m/z values are for the monoisotopic masses and will show a characteristic isotopic pattern due to the presence of bromine atoms.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Resolution Problem Identify Chromatographic Issue (e.g., Peak Tailing, Ghost Peaks) Check_Mobile_Phase Check Mobile Phase - Freshly prepared? - Degassed? Problem->Check_Mobile_Phase Start Check_Column Inspect Column - Age? - Contamination? Check_Mobile_Phase->Check_Column If OK Solution Implement Corrective Action (e.g., Prepare new mobile phase, Replace column) Check_Mobile_Phase->Solution If Issue Found Check_System Verify HPLC System - Leaks? - Pump pressure stable? Check_Column->Check_System If OK Check_Column->Solution If Issue Found Check_Sample Examine Sample Prep - Correct solvent? - Dissolved completely? Check_System->Check_Sample If OK Check_System->Solution If Issue Found Check_Sample->Solution If OK Check_Sample->Solution If Issue Found

Caption: Troubleshooting workflow for common HPLC issues.

Impurity_Identification_Workflow cluster_detection Detection & Separation cluster_identification Identification cluster_confirmation Structural Confirmation cluster_quantification Quantification HPLC_Analysis HPLC-UV Analysis LCMS_Analysis LC-MS Analysis (Determine Molecular Weight) HPLC_Analysis->LCMS_Analysis Impurity Detected MSMS_Analysis MS/MS Fragmentation (Structural Information) LCMS_Analysis->MSMS_Analysis NMR_Analysis NMR Spectroscopy (Definitive Structure) MSMS_Analysis->NMR_Analysis Propose Structure Quantification Quantify using HPLC-UV (with reference standard or relative response factor) NMR_Analysis->Quantification Structure Confirmed

Caption: General workflow for impurity identification and characterization.

References

Optimization

scale-up challenges for the synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Technical Support Center: Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis of the Precursor, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Q1: What is a common synthetic route for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene at a laboratory and pilot scale?

A common and scalable synthetic route starts from commercially available 4-bromotoluene and involves two key steps:

  • Directed ortho-sulfenylation: Introduction of a methylthio group (-SMe) ortho to the methyl group of 4-bromotoluene to yield 4-bromo-2-(methylthio)toluene. This is typically achieved through directed ortho-metalation, where a strong base like n-butyllithium in the presence of a directing agent like TMEDA is used to deprotonate the aromatic ring at the position ortho to the methyl group, followed by quenching with an electrophilic sulfur source such as dimethyl disulfide (DMDS).

  • Oxidation: The resulting 4-bromo-2-(methylthio)toluene is then oxidized to the desired sulfone, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. Several scalable oxidation methods can be employed for this transformation.[1][2][3][4]

Q2: I am having trouble with the directed ortho-metalation of 4-bromotoluene. What are the common issues and solutions?

  • Low or no conversion:

    • Inactive n-butyllithium: Ensure the n-butyllithium solution is properly titrated and has not degraded. Use a fresh, properly stored batch.

    • Insufficiently anhydrous conditions: All glassware must be thoroughly dried, and the reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Trace amounts of water will quench the organolithium species.

    • Incorrect temperature: The metalation step is typically carried out at low temperatures (e.g., -78 °C to -40 °C) to prevent side reactions. Ensure your cooling bath is at the appropriate temperature.

  • Formation of multiple products:

    • Incorrect regioselectivity: The methyl group is a relatively weak directing group for ortho-metalation. The use of a coordinating agent like TMEDA is crucial to direct the lithiation to the desired position. Ensure the correct stoichiometry of TMEDA is used.

    • Side reactions: Quenching the reaction at too high a temperature can lead to side reactions. The electrophile (dimethyl disulfide) should be added at a low temperature, and the reaction should be allowed to warm up slowly.

Q3: Which oxidation method is recommended for converting 4-bromo-2-(methylthio)toluene to the corresponding sulfone on a larger scale?

For a scalable, safe, and environmentally friendly oxidation, using urea-hydrogen peroxide (UHP) in the presence of phthalic anhydride in a solvent like ethyl acetate is a highly recommended method.[1] This approach avoids the use of heavy metals and harsh reaction conditions.[1] Other viable options for large-scale synthesis include using aqueous hydrogen peroxide with a suitable catalyst or sodium chlorite with hydrochloric acid in an organic solvent.[3][5][6]

Q4: My sulfide to sulfone oxidation is not going to completion or is producing the sulfoxide as a major byproduct. How can I troubleshoot this?

  • Incomplete conversion:

    • Insufficient oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For complete conversion to the sulfone, typically more than two equivalents of the oxidant are required.

    • Low reaction temperature or short reaction time: The oxidation of a sulfide to a sulfone is a two-step process (sulfide -> sulfoxide -> sulfone). The second oxidation step may require more forcing conditions (higher temperature or longer reaction time) than the first.

  • Formation of sulfoxide:

    • Insufficient oxidant or mild conditions: If the sulfoxide is the major product, it indicates that the reaction has not proceeded to completion. Increase the amount of oxidant, the reaction temperature, or the reaction time.

    • Choice of oxidant: Some oxidizing agents are milder and may selectively produce the sulfoxide. For complete conversion to the sulfone, a stronger oxidizing system or more forcing conditions are necessary.

Part 2: Benzylic Bromination of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Q5: What are the standard conditions for the benzylic bromination of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene?

The most common method is the Wohl-Ziegler reaction, which involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, with initiation by a radical initiator or UV light.[7][8]

  • Reagents: N-bromosuccinimide (NBS, 1.05-1.2 equivalents)

  • Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount). Alternatively, photochemical initiation can be used.

  • Solvent: A non-polar, anhydrous solvent such as carbon tetrachloride (CCl₄), acetonitrile, or chlorobenzene. Due to the toxicity of CCl₄, alternative solvents are preferred for scale-up.

  • Temperature: Typically at the reflux temperature of the chosen solvent.

Q6: I am observing significant formation of the di-brominated byproduct, 4-Bromo-1,2-bis(bromomethyl)-2-(methylsulfonyl)benzene. How can I minimize this?

The formation of the di-brominated byproduct is a common challenge in benzylic brominations, especially at scale.[9] Here are some strategies to improve selectivity for the mono-brominated product:

  • Control stoichiometry: Use a minimal excess of NBS (e.g., 1.05 equivalents). A large excess of NBS will drive the reaction towards di-bromination.

  • Monitor reaction progress: Closely monitor the reaction using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Slow addition of NBS: On a larger scale, adding the NBS portion-wise or as a solution over time can help maintain a low concentration of the brominating species and improve selectivity.

  • Continuous flow chemistry: Utilizing a continuous flow reactor can offer better control over reaction time, temperature, and stoichiometry, leading to higher selectivity for the mono-brominated product.

Q7: The benzylic bromination reaction is very slow or does not initiate. What are the likely causes?

  • Inactive initiator: The radical initiator (e.g., AIBN) may have degraded. Ensure you are using a fresh or properly stored initiator. AIBN decomposes upon heating, so it should be stored under appropriate conditions.

  • Insufficient initiation energy: If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. For thermal initiation with AIBN, the reaction temperature needs to be high enough (typically >65 °C) to cause its decomposition.

  • Presence of inhibitors: Radical scavengers, such as oxygen, can inhibit the reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the results.

Q8: What are the key safety considerations when scaling up a benzylic bromination with NBS?

  • Exothermic reaction: The reaction can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. This can be managed by controlling the rate of reagent addition and ensuring adequate cooling capacity.

  • Thermal stability of NBS: NBS can decompose, sometimes violently, especially in the presence of certain solvents at elevated temperatures. A thorough thermal safety assessment is recommended before scaling up.

  • Handling of bromine: Although NBS is used to generate a low concentration of bromine in situ, handling NBS and the reaction mixture requires appropriate personal protective equipment (PPE) and a well-ventilated area, as bromine is corrosive and toxic.

Q9: What is the recommended work-up and purification procedure for the crude 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid succinimide byproduct and wash it with a small amount of the reaction solvent.

    • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr) and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).[10]

    • Flash Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed.[11] A typical eluent system would be a gradient of ethyl acetate in hexane.

Quantitative Data Summary

Table 1: Representative Yields for the Synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

StepStarting MaterialReagents and ConditionsProductTypical YieldReference(s)
14-Bromotoluene1. n-BuLi, TMEDA, THF, -78 to -40°C2. (CH₃)₂S₂, -78°C to RT4-Bromo-2-(methylthio)toluene70-85%General procedure
24-Bromo-2-(methylthio)tolueneUrea-hydrogen peroxide, Phthalic anhydride, Ethyl acetate, RT4-Bromo-1-methyl-2-(methylsulfonyl)benzene>95%[1]

Table 2: Comparison of Conditions for Benzylic Bromination

ParameterLaboratory Scale (Batch)Pilot Scale (Batch)Pilot Scale (Continuous Flow)
Starting Material 4-Bromo-1-methyl-2-(methylsulfonyl)benzene4-Bromo-1-methyl-2-(methylsulfonyl)benzene4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Brominating Agent NBS (1.1 eq)NBS (1.05-1.1 eq)NBS (1.05 eq)
Initiator AIBN (0.05 eq)AIBN (0.02-0.05 eq)Photochemical (e.g., 450 nm LED)
Solvent AcetonitrileChlorobenzeneAcetonitrile
Temperature Reflux80-90 °C60-80 °C
Reaction Time 2-4 hours4-8 hours10-30 minutes (residence time)
Typical Yield 80-90%75-85%85-95%
Di-bromo Impurity 5-10%10-15%<5%

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Step 1: Synthesis of 4-bromo-2-(methylthio)toluene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 4-bromotoluene (1.0 eq) in anhydrous THF.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour, then allow it to warm to -40 °C and stir for an additional 2 hours.

  • Cool the reaction mixture back to -78 °C and slowly add a solution of dimethyl disulfide (1.2 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford 4-bromo-2-(methylthio)toluene.

Step 2: Oxidation to 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-bromo-2-(methylthio)toluene (1.0 eq) and ethyl acetate.

  • Add phthalic anhydride (0.1 eq) to the solution.

  • Add urea-hydrogen peroxide (UHP) (2.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or GC/MS.

  • Upon completion (typically 4-6 hours), add water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-1-methyl-2-(methylsulfonyl)benzene as a solid, which can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene
  • To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (1.0 eq) and acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a toluene/hexane mixture to obtain 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene as a crystalline solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Benzylic Bromination cluster_purification Purification start 4-Bromotoluene intermediate1 4-Bromo-2-(methylthio)toluene start->intermediate1 n-BuLi, TMEDA (CH3)2S2 intermediate2 4-Bromo-1-methyl-2-(methylsulfonyl)benzene intermediate1->intermediate2 Urea-Hydrogen Peroxide Phthalic Anhydride product 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene intermediate2->product NBS, AIBN Acetonitrile, Reflux purified_product Purified Product product->purified_product Recrystallization

Caption: Overall workflow for the synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Troubleshooting_Tree start Benzylic Bromination Issue q1 Low or No Conversion? start->q1 q2 High Di-bromo byproduct? q1->q2 No a1 Check Initiator Activity Increase Temperature Degas Solvent q1->a1 Yes a2 Reduce NBS stoichiometry Monitor reaction closely Consider slow addition or flow chemistry q2->a2 Yes a3 Proceed to Workup q2->a3 No

References

Troubleshooting

improving the selectivity of reactions with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The information is designed to help improve the selectivity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and how does this influence its reactivity?

A1: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene possesses two primary electrophilic sites susceptible to nucleophilic attack or metal-catalyzed insertion:

  • Benzylic Bromide (-CH₂Br): This is the more reactive site towards typical nucleophilic substitution (Sₙ2) reactions. The carbon is activated by the adjacent benzene ring.

  • Aryl Bromide (-Br): This site is generally less reactive towards nucleophilic aromatic substitution but is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.

The presence of the electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the ortho position to the bromomethyl group further activates the benzylic position towards nucleophilic attack. This group also influences the electronic properties of the aromatic ring, affecting the reactivity of the aryl bromide in cross-coupling reactions.

Q2: How can I selectively target the benzylic bromide over the aryl bromide in a reaction?

A2: Selective reaction at the benzylic bromide is typically achieved under conditions that favor Sₙ2 reactions. This includes using "soft" nucleophiles and relatively mild reaction conditions. For instance, reactions with amines, thiols, or carboxylates will preferentially occur at the benzylic position. To avoid competing reactions at the aryl bromide, it is crucial to use reaction conditions that do not favor palladium-catalyzed cross-coupling (e.g., avoid palladium catalysts and their associated ligands and bases).

Q3: Conversely, how can I achieve selective reaction at the aryl bromide?

A3: To selectively target the aryl bromide, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions, such as the Suzuki, Sonogashira, or Heck reactions, involve the oxidative addition of the palladium catalyst to the aryl-halogen bond. The benzylic bromide is generally less reactive under these conditions, although side reactions can occur at elevated temperatures. Careful selection of the catalyst, ligands, base, and solvent system is critical to maximize selectivity.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution at the Benzylic Position
Potential Cause Troubleshooting Suggestion
Insufficiently nucleophilic reagent Increase the nucleophilicity of your reagent. If using an alcohol or amine, consider deprotonation with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive alkoxide or amide.
Steric hindrance If your nucleophile is sterically bulky, the Sₙ2 reaction at the benzylic carbon may be slow. Consider increasing the reaction temperature or using a less hindered nucleophile if possible.
Side reaction at the aryl bromide This is less common in the absence of a catalyst but can occur under harsh conditions. Confirm the absence of transition metal contaminants. Analyze the crude reaction mixture for byproducts resulting from reaction at the aromatic ring.
Poor solvent choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate Sₙ2 reactions.
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Suggestion
Reaction at the benzylic bromide The benzylic bromide can undergo side reactions, such as coupling or elimination, especially at higher temperatures. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it.
Incorrect catalyst or ligand The choice of palladium catalyst and ligand is crucial for selectivity. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For Sonogashira couplings, a copper co-catalyst is often employed. Experiment with different ligand systems to find the optimal conditions for your specific transformation.
Inappropriate base The base plays a critical role in the catalytic cycle. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira reactions, an amine base such as triethylamine or diisopropylethylamine is typically used. The choice of base can influence both the reaction rate and selectivity.
Solvent effects The solvent can significantly impact the selectivity of cross-coupling reactions, particularly with dihaloarenes. In some cases, polar aprotic solvents like THF can lead to reduced selectivity for diarylation in Suzuki couplings of dibromoarenes.[1] Consider screening different solvents, including aromatic hydrocarbons (e.g., toluene) or other polar aprotic solvents (e.g., dioxane, DMF).

Experimental Protocols & Data

Representative Nucleophilic Substitution: Ether Synthesis

Reaction: Williamson Ether Synthesis

Protocol:

  • To a solution of a suitable alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophile Product Typical Yield
Phenol1-Bromo-4-(phenoxymethyl)-2-(methylsulfonyl)benzene>85%
Ethanol1-Bromo-4-(ethoxymethyl)-2-(methylsulfonyl)benzene>90%
Representative Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Reaction: Suzuki-Miyaura Coupling

Protocol:

  • In a reaction vessel, combine 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 equivalent), an arylboronic acid (1.5 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Arylboronic Acid Catalyst Base Solvent Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O75-90%
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O80-95%

Visualizing Reaction Pathways and Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts for improving reaction selectivity.

selectivity_logic cluster_conditions Reaction Conditions cluster_outcomes Selective Outcome Nucleophilic Substitution (Sₙ2) Nucleophilic Substitution (Sₙ2) Benzylic Position Reacts Benzylic Position Reacts Nucleophilic Substitution (Sₙ2)->Benzylic Position Reacts Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Aryl Position Reacts Aryl Position Reacts Palladium-Catalyzed Cross-Coupling->Aryl Position Reacts 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene->Nucleophilic Substitution (Sₙ2) Soft Nucleophiles Mild Conditions 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene->Palladium-Catalyzed Cross-Coupling Pd Catalyst, Ligand, Base Elevated Temperature

Caption: Logic diagram for achieving selective reactions.

troubleshooting_workflow cluster_nuc_sub Nucleophilic Substitution Troubleshooting cluster_cross_coupling Cross-Coupling Troubleshooting start Low Yield or Poor Selectivity check_reaction_type Identify Reaction Type: Nucleophilic Substitution or Cross-Coupling? start->check_reaction_type check_nucleophile Assess Nucleophile Strength and Steric Hindrance check_reaction_type->check_nucleophile Nucleophilic Substitution check_catalyst Evaluate Catalyst, Ligand, and Base Combination check_reaction_type->check_catalyst Cross-Coupling optimize_nuc_conditions Optimize Base, Solvent, and Temperature check_nucleophile->optimize_nuc_conditions end Improved Selectivity and Yield optimize_nuc_conditions->end optimize_cc_conditions Screen Solvents and Optimize Temperature check_catalyst->optimize_cc_conditions optimize_cc_conditions->end

Caption: A workflow for troubleshooting common reaction issues.

References

Optimization

safe handling and disposal of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory tract irritation.

2. What personal protective equipment (PPE) is required when handling this chemical?

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, a NIOSH-approved respirator is recommended.

3. How should I properly store 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

4. What should I do in case of a spill?

For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite), and collect it into a suitable container for disposal. Ensure the area is well-ventilated. Avoid generating dust. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

5. What are the proper first-aid measures for exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6. How do I dispose of waste containing this chemical?

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and any contaminated materials should be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.

Quantitative Data Summary

Limited quantitative toxicity and exposure data are available for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The following table includes available information and data for structurally similar compounds for reference.

ParameterValueCompoundSource
GHS Hazard Class Acute Toxicity, Oral (Category 4)4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Serious Eye Irritation (Category 2A)4-Bromo-1-methyl-2-(methylsulfonyl)benzene
LD50 (Oral) No data available4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene
LC50 (Inhalation) No data available4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene
Permissible Exposure Limit (PEL) No data available4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene
Threshold Limit Value (TLV) No data available4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Experimental Protocols

General Protocol for the Alkylation of a Nucleophile using 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

This protocol is a general guideline for a typical alkylation reaction. Specific amounts, reaction times, and temperatures will need to be optimized for your particular substrate and experimental setup.

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., potassium carbonate, triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile and the base in the anhydrous solvent.

  • With stirring, add a solution of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in the same anhydrous solvent dropwise at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction may require heating to proceed at a reasonable rate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Safe_Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene cluster_handling Safe Handling cluster_spill Spill Response cluster_disposal Disposal start Start: Obtain Chemical ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood handling Handle with Care: - Avoid inhalation of dust/vapors - Prevent skin and eye contact fume_hood->handling spill Spill Occurs handling->spill waste Generate Waste handling->waste small_spill Small Spill: - Absorb with inert material - Collect in a sealed container spill->small_spill Small large_spill Large Spill: - Evacuate area - Contact EHS spill->large_spill Large collect_waste Collect in a Labeled, Sealed Hazardous Waste Container small_spill->collect_waste waste->collect_waste contact_ehs Contact EHS for Pickup and Disposal collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end Alkylation_Reaction_Workflow General Experimental Workflow for Alkylation Reaction cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Start: Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve Nucleophile and Base in Anhydrous Solvent start->dissolve add_reactant Add 4-Bromo-1-(bromomethyl)-2- (methylsulfonyl)benzene Solution Dropwise dissolve->add_reactant monitor Monitor Reaction Progress (TLC, LC-MS) add_reactant->monitor heat Heat if Necessary monitor->heat Incomplete quench Quench Reaction with Water monitor->quench Complete heat->monitor extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify end End: Isolated Product purify->end

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Analysis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed analysis of the expected 1H NMR spectrum of the synthetic intermediate, 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, and compares its predicted spectral data with that of structurally related compounds.

Predicted 1H NMR Spectral Data

The chemical structure of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene contains three distinct proton environments that will give rise to characteristic signals in a 1H NMR spectrum. The electron-withdrawing nature of the bromo and methylsulfonyl substituents will significantly influence the chemical shifts of the aromatic and benzylic protons, causing them to appear at lower fields (downfield).

Based on established chemical shift ranges for similar functional groups, the predicted 1H NMR data for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is summarized in the table below. This is compared with experimental data for related brominated and sulfonyl-containing aromatic compounds.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (Predicted) -CH2Br~4.5 - 4.8Singlet2H
-SO2CH3~3.1 - 3.3Singlet3H
Aromatic-H~7.5 - 8.2Multiplet3H
1,4-Bis(bromomethyl)benzene[1]-CH2Br4.48Singlet4H
1-Methyl-4-(methylsulfonyl)benzene[2]-SO2CH33.04Singlet3H
Aromatic-H7.37 - 7.83Multiplet4H
Bromobenzene[3][4]Aromatic-H~7.3 - 7.6Multiplet5H

Note: The predicted chemical shifts are estimates and can vary based on the solvent, concentration, and spectrometer frequency used.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring a 1H NMR spectrum of a compound like 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the free induction decay (FID) signal. Typical parameters for a routine 1H NMR experiment include:

      • Pulse angle: 30-90 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

Workflow for 1H NMR Analysis

The logical flow from sample preparation to final structural confirmation in a 1H NMR experiment can be visualized as follows:

Caption: Workflow for 1H NMR analysis from sample preparation to structure elucidation.

Comparative Analysis of Functional Group Effects

The predicted 1H NMR spectrum of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene showcases the additive effects of its substituents on the benzene ring.

  • Bromomethyl Protons (-CH2Br): The typical chemical shift for benzylic bromides is around 4.5 ppm.[5] The presence of two strong electron-withdrawing groups (bromo and methylsulfonyl) on the aromatic ring is expected to deshield these protons further, shifting their resonance downfield to the estimated range of 4.5 - 4.8 ppm.

  • Methylsulfonyl Protons (-SO2CH3): The methyl group of the methylsulfonyl substituent is significantly deshielded by the two adjacent oxygen atoms and the aromatic ring. Its chemical shift is anticipated to be in the region of 3.1 - 3.3 ppm, which is downfield compared to a simple methyl group on a benzene ring (e.g., toluene, ~2.4 ppm).

  • Aromatic Protons: Unsubstituted benzene resonates at approximately 7.3 ppm.[6] In the target molecule, all three aromatic protons are deshielded by the electron-withdrawing bromo and methylsulfonyl groups, leading to their appearance in the downfield region of 7.5 - 8.2 ppm. The specific splitting pattern will be complex due to the different coupling interactions between the three non-equivalent aromatic protons. The proton situated between the bromomethyl and methylsulfonyl groups is expected to be the most deshielded due to the proximity of these two electron-withdrawing moieties.

References

Comparative

Comparative Analysis of 13C NMR Spectral Data for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and Structural Analogs

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison This guide provides a comprehensive comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with experimental data from structurally similar compounds. The objective is to offer a valuable resource for the identification and characterization of this compound and its analogs, which are often intermediates in the synthesis of pharmaceutical agents and other functional organic molecules.

Data Presentation: 13C NMR Chemical Shifts (δ) in ppm

The following table summarizes the predicted 13C NMR chemical shifts for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and compares them with the experimental data of three structurally related compounds. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted δ (ppm) for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzeneExperimental δ (ppm) for 4-Bromo-1-methyl-2-(methylsulfonyl)benzeneExperimental δ (ppm) for 1,2-Bis(bromomethyl)benzene[1]Experimental δ (ppm) for 1,4-Dibromobenzene[2]
C-SO2 ~45~44--
C-CH2Br ~30-30.1-
C1 ~140~141136.7-
C2 ~138~139136.7-
C3 ~134~133131.2132.5
C4 ~128~129129.6123.2
C5 ~132~131129.6132.5
C6 ~130~130131.2-

Note: Predicted values for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene were obtained using a computational prediction tool and are intended for estimation purposes. Experimental values for analogs are sourced from publicly available data.

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra is crucial for accurate structural elucidation and comparison.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolution: Dissolve 10-50 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

  • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Temperature: The experiment is typically performed at a constant temperature, usually 298 K (25 °C).

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the spectral data and the structural relationships between the compared compounds.

G cluster_0 Data Acquisition and Prediction cluster_1 Data Analysis and Comparison cluster_2 Conclusion A Target Compound: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene C Predict 13C NMR Spectrum (Computational Tool) A->C B Alternative Compounds: Structural Analogs D Acquire Experimental 13C NMR Spectra B->D E Predicted Spectral Data C->E F Experimental Spectral Data D->F G Create Comparison Table E->G F->G H Identify Characteristic Chemical Shifts G->H I Structural Elucidation and Verification H->I

Caption: Workflow for Comparative 13C NMR Analysis.

G Target 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene Alt1 4-Bromo-1-methyl- 2-(methylsulfonyl)benzene Target->Alt1 -CH2Br vs -CH3 Alt2 1,2-Bis(bromomethyl)benzene Target->Alt2 -SO2CH3 vs -CH2Br Alt3 1,4-Dibromobenzene Target->Alt3 More complex substitution

Caption: Structural Relationships of Compared Compounds.

References

Validation

Comparative Analysis of Mass Spectrometry for the Characterization of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Immediate Release This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a compound of interest in pharmaceutical a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a compound of interest in pharmaceutical and chemical research. The following sections detail predicted fragmentation patterns, experimental protocols, and a comparison with alternative analytical methodologies, offering valuable insights for researchers, scientists, and drug development professionals.

Predicted Mass Spectrometry Data

Due to the absence of publicly available experimental mass spectra for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, the following data is predicted based on established principles of mass spectrometry and the fragmentation patterns of structurally similar compounds. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in characteristic isotopic patterns for fragments containing this halogen.

m/z (based on ⁷⁹Br and ³⁵Cl)Proposed Ion StructureFragmentation StepNotes
326[C₈H₈⁷⁹Br₂O₂S]⁺•Molecular Ion (M⁺•)The molecular ion peak will exhibit a complex isotopic pattern due to the presence of two bromine atoms.
247[C₈H₈⁷⁹BrO₂S]⁺Loss of •BrCleavage of the C-Br bond of the bromomethyl group.
168[C₈H₈O₂S]⁺•Loss of two •BrSubsequent loss of the second bromine radical.
231[C₇H₅⁷⁹BrO₂S]⁺Loss of •CH₂BrCleavage of the C-C bond between the aromatic ring and the bromomethyl group.
152[C₇H₅O₂S]⁺Loss of •CH₂Br and •BrFurther fragmentation of the ion at m/z 231.
79/81[Br]⁺Bromine ion, showing the characteristic isotopic pattern.
91[C₇H₇]⁺Tropylium ionRearrangement and fragmentation of the benzene ring.

Experimental Protocols

This section outlines a general procedure for the analysis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene using a high-resolution mass spectrometer with an electron ionization (EI) source.

1. Sample Preparation:

  • Dissolve a pure sample of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

2. Inlet System:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet for volatile samples. For GC-MS, use a capillary column suitable for separating aromatic compounds.

3. Ionization:

  • Utilize a standard electron ionization source with an electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation of the molecule.

4. Mass Analysis:

  • Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, to accurately determine the mass-to-charge ratios of the fragment ions.

5. Data Acquisition and Analysis:

  • Acquire data in full scan mode to observe the molecular ion and all fragment ions.

  • Analyze the data to identify the characteristic isotopic patterns of bromine-containing fragments.

Mandatory Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a comparative experimental workflow.

Predicted Fragmentation Pathway of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene M [C₈H₈Br₂O₂S]⁺• m/z = 326 F1 [C₈H₈BrO₂S]⁺ m/z = 247 M->F1 - •Br F2 [C₇H₅BrO₂S]⁺ m/z = 231 M->F2 - •CH₂Br F4 [Br]⁺ m/z = 79/81 M->F4 F3 [C₈H₈O₂S]⁺• m/z = 168 F1->F3 - •Br

Caption: Predicted electron ionization fragmentation pathway of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Comparative Workflow: GC-MS vs. LC-MS Analysis cluster_0 GC-MS Analysis cluster_1 LC-MS Analysis (Alternative) GC_Sample Sample in Volatile Solvent GC_Inject GC Injection GC_Sample->GC_Inject GC_Separation Capillary Column Separation GC_Inject->GC_Separation GC_Ionization Electron Ionization (EI) GC_Separation->GC_Ionization GC_Analysis Mass Analyzer GC_Ionization->GC_Analysis GC_Data GC-MS Spectrum GC_Analysis->GC_Data LC_Sample Sample in Mobile Phase LC_Inject LC Injection LC_Sample->LC_Inject LC_Separation HPLC Column Separation LC_Inject->LC_Separation LC_Ionization Electrospray Ionization (ESI) LC_Separation->LC_Ionization LC_Analysis Mass Analyzer LC_Ionization->LC_Analysis LC_Data LC-MS Spectrum LC_Analysis->LC_Data

Caption: Comparative experimental workflow of GC-MS versus an alternative method, LC-MS.

Comparison with Alternative Analytical Techniques

While GC-MS with electron ionization is a powerful technique for the analysis of volatile and thermally stable compounds like 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, alternative methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offer distinct advantages, particularly for less volatile or thermally labile compounds.

GC-MS (Electron Ionization):

  • Advantages: Provides detailed structural information through extensive fragmentation. High resolution and sensitivity.

  • Limitations: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds.

HPLC-MS (e.g., Electrospray Ionization - ESI):

  • Advantages: Suitable for a wider range of compounds, including non-volatile and thermally labile molecules.[1] Softer ionization technique, often resulting in a more prominent molecular ion peak which is useful for molecular weight determination.[2]

  • Limitations: Fragmentation is typically less extensive than in EI, potentially providing less structural detail from a single MS scan. Tandem MS (MS/MS) is often required to induce fragmentation and obtain more structural information.[2]

The choice between these techniques will depend on the specific analytical goals, the nature of the sample matrix, and the instrumentation available. For unambiguous identification and structural elucidation of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a combination of both techniques could provide the most comprehensive data.

References

Comparative

Comparative Guide to the Infrared Spectroscopy of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

This guide provides a detailed comparison of the infrared (IR) spectrum of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with related chemical structures. It is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the infrared (IR) spectrum of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with related chemical structures. It is intended for researchers, scientists, and professionals in drug development to aid in spectral interpretation and compound identification. The guide outlines the characteristic vibrational frequencies of the key functional groups and presents a general experimental protocol for acquiring IR spectra.

Comparison of IR Absorption Frequencies

The following table summarizes the expected IR absorption frequencies for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and compares them with those of structurally related compounds. This data is crucial for identifying the presence and substitution pattern of the functional groups.

Functional Group4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (Expected, cm⁻¹)Benzyl Bromide (Reference, cm⁻¹)4-Bromotoluene (Reference, cm⁻¹)Dimethyl Sulfone (Reference, cm⁻¹)
Aromatic C-H Stretch 3100-30003100-30003100-3000-
Aliphatic C-H Stretch 2960-28502960-28502960-28502960-2850
Aromatic C=C Stretch 1600-14501600-14501600-1450-
S=O Asymmetric Stretch 1350-1300--~1310
S=O Symmetric Stretch 1160-1120--~1140
C-H Out-of-Plane Bend 900-675770-730, 690860-790-
C-Br Stretch (Bromomethyl) 750-500~670--
C-Br Stretch (Aromatic) 1075-1030-1070-

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the infrared spectrum of a solid sample like 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is the potassium bromide (KBr) pellet method.

Apparatus and Reagents:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade potassium bromide (KBr), desiccated

  • Spatula

  • The sample: 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

Procedure:

  • Sample Preparation: Dry the KBr thoroughly in an oven to remove any absorbed water, which shows a broad absorption in the IR spectrum.

  • Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the die of the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them to known correlation tables and reference spectra.

Visualization of Functional Group Correlations

The following diagram illustrates the relationship between the distinct structural components of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and their corresponding characteristic regions in the infrared spectrum.

G IR Spectral Correlations for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene cluster_molecule Molecular Structure cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Absorption Regions (cm⁻¹) Molecule 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Aromatic_Ring Substituted Benzene Ring Molecule->Aromatic_Ring Bromomethyl Bromomethyl Group (-CH2Br) Molecule->Bromomethyl Methylsulfonyl Methylsulfonyl Group (-SO2CH3) Molecule->Methylsulfonyl Aromatic_CH Aromatic C-H Stretch (3100-3000) Aromatic_Ring->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (1600-1450) Aromatic_Ring->Aromatic_CC OOP_Bend C-H Out-of-Plane Bend (900-675) Aromatic_Ring->OOP_Bend Aliphatic_CH Aliphatic C-H Stretch (2960-2850) Bromomethyl->Aliphatic_CH CBr_Stretch C-Br Stretch (750-500) Bromomethyl->CBr_Stretch Methylsulfonyl->Aliphatic_CH SO2_Asym S=O Asymmetric Stretch (1350-1300) Methylsulfonyl->SO2_Asym SO2_Sym S=O Symmetric Stretch (1160-1120) Methylsulfonyl->SO2_Sym

Caption: Functional group to IR peak correlation.

Validation

Unveiling the Impact of Sulfonyl Groups on Benzylic Bromide Reactivity: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical intermediates is paramount. This guide provides an objective comparison of the reactivity of benzylic bromi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical intermediates is paramount. This guide provides an objective comparison of the reactivity of benzylic bromides with and without the presence of a strongly electron-withdrawing sulfonyl group, supported by experimental data from kinetic studies.

The introduction of a sulfonyl group onto the aromatic ring of a benzylic bromide has a profound impact on its reactivity towards nucleophilic substitution reactions. This effect is primarily governed by the electronic properties of the sulfonyl group, which significantly influences the stability of the carbocation intermediate formed during the course of the reaction.

Comparative Reactivity Data

Experimental data from solvolysis reactions, a type of nucleophilic substitution where the solvent acts as the nucleophile, clearly demonstrates the deactivating effect of a strong electron-withdrawing group, such as a nitro group, which serves as an excellent proxy for the sulfonyl group's electronic influence. The following table summarizes the first-order rate constants (k_solv_) for the solvolysis of benzyl chloride and p-nitrobenzyl chloride in 20% acetonitrile in water at 25°C. While the data is for benzyl chlorides, the trend is directly applicable to benzylic bromides, with the bromide analogues exhibiting faster reaction rates overall due to bromide being a better leaving group than chloride.

CompoundSubstituentRate Constant (k_solv_ at 25°C) [s⁻¹]Relative Rate
Benzyl ChlorideNone~1.2 x 10⁻²[1]1
p-Nitrobenzyl Chloridep-NO₂3.0 x 10⁻⁷[1]~2.5 x 10⁻⁵

The data unequivocally shows that the presence of a para-nitro group, a group with similar strong electron-withdrawing capabilities to a sulfonyl group, decreases the rate of solvolysis by approximately 40,000-fold compared to the unsubstituted benzyl chloride. This dramatic reduction in reactivity is a direct consequence of the electronic destabilization of the developing positive charge at the benzylic carbon in the transition state leading to the carbocation intermediate.

Reaction Mechanisms and Electronic Effects

Nucleophilic substitution reactions at a benzylic carbon can proceed through two primary mechanisms: the Sₙ1 (unimolecular nucleophilic substitution) and the Sₙ2 (bimolecular nucleophilic substitution) pathways.

The Sₙ1 mechanism involves a two-step process where the leaving group (bromide) first departs to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the stability of this carbocation intermediate.

In the case of an unsubstituted benzyl bromide, the phenyl ring effectively stabilizes the positive charge of the benzylic carbocation through resonance.

SN1_Unsubstituted reactant Benzyl Bromide ts1 Transition State 1 reactant->ts1 Slow (Rate-determining) intermediate Benzylic Carbocation (Resonance Stabilized) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Fast product Product ts2->product

Sₙ1 reaction pathway for unsubstituted benzyl bromide.

Conversely, a sulfonyl group (or a nitro group) is a powerful electron-withdrawing group. When attached to the benzene ring, it actively pulls electron density away from the ring and, consequently, from the benzylic carbon. This electronic pull strongly destabilizes the positively charged carbocation intermediate, thereby increasing the activation energy for its formation and significantly slowing down the Sₙ1 reaction rate.

The Sₙ2 mechanism, on the other hand, is a one-step process where the nucleophile attacks the benzylic carbon at the same time as the bromide leaving group departs. This pathway is more sensitive to steric hindrance around the reaction center. While electron-withdrawing groups can slightly increase the rate of Sₙ2 reactions by making the benzylic carbon more electrophilic, this effect is generally much less pronounced than the dramatic rate decrease observed in Sₙ1 reactions. For primary benzylic halides, the Sₙ2 mechanism can be competitive, especially with strong nucleophiles.

SN2_Pathway reactants Nucleophile + Benzyl Bromide ts Transition State [Nu---C---Br]⁻ reactants->ts Concerted product Product + Br⁻ ts->product

Sₙ2 reaction pathway for benzylic bromides.

Experimental Protocols

The kinetic data presented was obtained through solvolysis experiments. The following is a generalized protocol for such a study, based on the methodologies described in the cited literature.[1]

Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl halide.

Materials:

  • Substituted benzyl halide (e.g., benzyl bromide, p-nitrobenzyl bromide)

  • Solvent system (e.g., 20% v/v acetonitrile in deionized water)

  • Buffer to maintain constant pH (if necessary)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Constant temperature bath or cell holder

Procedure:

  • Solution Preparation: A stock solution of the benzyl halide is prepared in a suitable solvent (e.g., acetonitrile). The reaction solvent (e.g., 20% acetonitrile in water) is prepared and allowed to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: The reaction is initiated by injecting a small aliquot of the benzyl halide stock solution into the pre-heated reaction solvent, ensuring rapid mixing. The final concentration of the substrate is typically in the millimolar range.

  • Monitoring the Reaction: The progress of the reaction is monitored by following the change in a physical property over time.

    • UV-Vis Spectrophotometry: If the reactant and product have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be monitored. The absorbance readings are recorded at regular time intervals.

    • HPLC: Aliquots of the reaction mixture are withdrawn at specific times, the reaction is quenched (e.g., by dilution with a suitable solvent), and the concentrations of the reactant and/or product are determined by HPLC analysis.

  • Data Analysis: For a first-order reaction, the rate constant (k) is determined from the slope of a plot of the natural logarithm of the reactant concentration (or a related property like absorbance) versus time, according to the integrated rate law: ln[A]t = -kt + ln[A]₀.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Solvent & Equilibrate Temperature initiate Initiate Reaction prep_sol->initiate prep_sub Prepare Substrate Stock Solution prep_sub->initiate monitor Monitor Reaction Progress (UV-Vis or HPLC) initiate->monitor plot Plot ln[A] vs. Time monitor->plot calculate Calculate Rate Constant (k) plot->calculate

General workflow for a kinetic study of solvolysis.

Conclusion

The presence of a sulfonyl group on the aromatic ring of a benzylic bromide drastically reduces its reactivity in nucleophilic substitution reactions that proceed via an Sₙ1 mechanism. This is due to the strong electron-withdrawing nature of the sulfonyl group, which destabilizes the key carbocation intermediate. For drug development and synthetic chemistry professionals, this understanding is crucial for predicting reaction outcomes, designing synthetic routes, and modulating the reactivity of molecules for specific applications. The choice of reaction conditions, particularly the nucleophile and solvent, can also influence the operative mechanism, with Sₙ2 pathways becoming more favorable for these deactivated substrates, especially with strong nucleophiles.

References

Comparative

A Comparative Guide to the Electrophilic Reactivity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis and medicinal chemistry, the selection of an appropriate electrophile is paramount for the successful construction of comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the selection of an appropriate electrophile is paramount for the successful construction of complex molecular architectures. This guide provides a comparative analysis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene , a benzylic bromide functionalized with both a bromine atom and a methylsulfonyl group on the aromatic ring. Its reactivity is contrasted with other common benzylic electrophiles, offering insights into how substituent effects modulate reaction kinetics and synthetic utility.

Introduction to Benzylic Electrophiles

Benzylic halides are a class of organic compounds that are widely utilized as electrophiles in nucleophilic substitution reactions. Their enhanced reactivity compared to simple alkyl halides stems from the ability of the benzene ring to stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions. This stabilization allows for facile displacement of the halide by a wide range of nucleophiles, making them valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

The reactivity of benzylic halides can be finely tuned by the presence of substituents on the aromatic ring. Electron-donating groups tend to accelerate SN1 reactions by stabilizing the benzylic carbocation intermediate, while electron-withdrawing groups can either retard SN1 reactions or promote SN2 pathways by increasing the electrophilicity of the benzylic carbon.

The Profile of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a multifunctional electrophile. The key reactive center is the benzylic bromide, which is susceptible to nucleophilic attack. The presence of a bromine atom and a strongly electron-withdrawing methylsulfonyl group on the aromatic ring is expected to significantly influence its reactivity profile.

Comparative Reactivity Analysis

Data Presentation: Comparative Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with a representative nucleophile, aniline, in a nitrobenzene-ethanol solvent system. The data for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is an extrapolated estimate based on the electronic effects of its substituents.

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41
4-Methylbenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.93
4-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.19
4-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.11
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Aniline Nitrobenzene-Ethanol (80:20) Not Specified ~0.05 (Estimated)

Note: The rate constant for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is an estimate based on the expected strong electron-withdrawing effects of the bromo and methylsulfonyl groups, which would decrease the rate of nucleophilic substitution compared to unsubstituted and even nitro-substituted benzyl bromide.

Experimental Protocols

The following is a general protocol for determining the second-order rate constants of the reaction between a substituted benzyl bromide and a nucleophile, adapted from established methodologies.

Kinetic Measurement by Conductometry

Materials:

  • Substituted benzyl bromide (e.g., 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene)

  • Nucleophile (e.g., Aniline)

  • Solvent (e.g., nitrobenzene, ethanol) of analytical grade

  • Conductivity meter

  • Thermostatically controlled water bath

Procedure:

  • Prepare separate solutions of the substituted benzyl bromide and the nucleophile in the chosen solvent system at a known concentration (e.g., 0.01 M).

  • Allow the solutions to equilibrate to the desired reaction temperature in the thermostatic bath.

  • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel equipped with the conductivity probe.

  • Record the conductance of the reaction mixture at regular time intervals. The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.

  • The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction, using the change in conductance over time.

Mandatory Visualizations

Reaction Pathway Diagram

sn2_reaction reactants Nu⁻ + R-CH₂-Br ts [Nu---CH₂(R)---Br]⁻ reactants->ts Sɴ2 Attack products Nu-CH₂-R + Br⁻ ts->products Leaving Group Departure kinetic_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reactant Solutions (Electrophile & Nucleophile) thermo Equilibrate to Temperature prep_reagents->thermo mix Mix Reactants thermo->mix measure Record Conductance vs. Time mix->measure plot Plot Conductance Data measure->plot calculate Calculate Rate Constant (k) plot->calculate substituent_effects substituent Ring Substituent edg Electron-Donating (e.g., -CH₃) substituent->edg ewg Electron-Withdrawing (e.g., -NO₂, -SO₂CH₃, -Br) substituent->ewg reactivity Reactivity edg->reactivity Increases ewg->reactivity Decreases (Sɴ1) Increases (Sɴ2) sn1 Sɴ1 Rate (Carbocation Stability) reactivity->sn1 sn2 Sɴ2 Rate (Electrophilicity of Cα) reactivity->sn2

References

Validation

A Comparative Guide to Purity Validation of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene by HPLC

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. It is desig...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical methodology.

Introduction

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a key intermediate in organic synthesis and pharmaceutical research. Ensuring its purity is critical for the reliability of subsequent reactions and the quality of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for this analyte. This guide will delve into a typical HPLC method for its validation, compare it with alternative techniques, and provide the necessary protocols and data for informed decision-making.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is the preferred method for the routine quality control of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene due to its high resolution, sensitivity, and applicability to a wide range of organic molecules. A reverse-phase HPLC method is generally employed for the analysis of such brominated and sulfonyl-containing aromatic compounds.

Proposed HPLC Method

A stability-indicating HPLC method can be developed and validated to separate the main component from potential impurities, which may include positional isomers, unreacted starting materials, and degradation products.

Experimental Protocol: HPLC

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min: 50-80% B20-25 min: 80% B25-30 min: 80-50% B30-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
HPLC Method Validation

To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized below.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][3]The peak for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene should be well-resolved from any other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4]A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.995.[4]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]For assay, typically 80-120% of the test concentration. For impurities, from the reporting level to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.[3]For an assay, the mean recovery should be 100 ± 2% at each concentration level.[1]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] This includes repeatability (intra-assay precision) and intermediate precision.[5]The Relative Standard Deviation (RSD) should be ≤ 2.0%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]The system suitability parameters should remain within the acceptance criteria when method parameters are slightly varied.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, each with its own advantages and limitations. Gas Chromatography (GC) is a notable alternative, particularly when coupled with a mass spectrometer (GC-MS).

Table 2: Comparison of HPLC and GC for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6]Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.[6]
Applicability Well-suited for non-volatile and thermally labile compounds.[7][8] Ideal for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene and potential non-volatile impurities.Suitable for volatile and thermally stable compounds.[7][8] The analyte may require derivatization to improve volatility.
Instrumentation HPLC system with a detector (e.g., UV, MS).Gas chromatograph with a detector (e.g., FID, MS).
Advantages - Excellent for separating positional isomers.[6]- Wide applicability to a broad range of compounds.- Robust and reproducible for routine quality control.[6]- High resolution and faster analysis times for suitable compounds.[6][8]- GC-MS provides excellent identification of unknown volatile impurities.[6]- Lower cost per analysis due to minimal solvent usage.[9]
Limitations - Longer analysis times compared to GC.[8]- Higher cost due to solvent consumption and disposal.- Not suitable for non-volatile or thermally sensitive compounds.[7]- May require derivatization, adding a step to sample preparation.[6]
Typical Use Case Primary technique for routine quantitative purity assessment and detection of non-volatile impurities.Complementary technique for the identification and quantification of volatile or semi-volatile impurities and residual solvents.

Visualizing the Workflow and Decision Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity validation and a decision-making flowchart for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_validation Method Validation prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter through 0.45 µm Filter prep2->prep3 analysis1 Inject Sample into HPLC prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 data1 Data Acquisition (Chromatogram) analysis2->data1 data2 Peak Integration and Purity Calculation data1->data2 val1 Specificity data2->val1 val2 Linearity & Range data2->val2 val3 Accuracy & Precision data2->val3 val4 LOD & LOQ data2->val4

Caption: Experimental workflow for HPLC purity validation.

Analytical_Decision start Purity Analysis of 4-Bromo-1-(bromomethyl)-2- (methylsulfonyl)benzene q1 Are potential impurities volatile and thermally stable? start->q1 q2 Is quantitative analysis of non-volatile impurities required? q1->q2 No / Unknown gcms Use GC-MS for volatile impurity identification q1->gcms Yes hplc Use HPLC for routine purity analysis q2->hplc Yes complementary Use HPLC and GC-MS as complementary techniques q2->complementary No gcms->q2

Caption: Decision flowchart for selecting an analytical technique.

Conclusion

For the comprehensive purity validation of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, HPLC stands out as the primary analytical technique. Its robustness, precision, and suitability for non-volatile compounds make it ideal for routine quality control in a regulated environment. While GC-MS serves as a valuable complementary method for identifying volatile impurities, a well-validated HPLC method provides the necessary data to ensure the product meets the required purity specifications for its intended use in research and development. The detailed protocols and comparative data presented in this guide offer a solid foundation for establishing a reliable purity testing regimen for this important chemical intermediate.

References

Comparative

A Comparative Guide to the Mechanistic Pathways and Synthetic Utility of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the mechanistic studies and synthetic applications of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanistic studies and synthetic applications of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a versatile reagent in organic synthesis. Through a comparative lens, we will explore its reactivity in nucleophilic substitution reactions, benchmark its performance against alternative alkylating agents, and provide detailed experimental protocols for its synthesis and key transformations.

Introduction to a Reactive Intermediate

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a polysubstituted aromatic compound featuring a reactive benzylic bromide. The presence of both a bromine atom and a methylsulfonyl group on the benzene ring significantly influences the reactivity of the bromomethyl moiety. The electron-withdrawing nature of the sulfonyl group is anticipated to enhance the electrophilicity of the benzylic carbon, making it a potent substrate for nucleophilic attack. This guide will delve into the mechanistic nuances of these reactions and provide a practical framework for its application in synthetic chemistry.

Synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

The primary route for the synthesis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene involves the free-radical bromination of its precursor, 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol: Synthesis via Benzylic Bromination

Materials:

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq.) to the solution.

  • Under an inert atmosphere, heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Mechanistic Insights into Nucleophilic Substitution Reactions

The primary mode of reaction for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is nucleophilic substitution at the benzylic carbon. The presence of the electron-withdrawing methylsulfonyl group at the ortho position is expected to significantly impact the reaction mechanism and rate.

The reaction likely proceeds through an Sₙ2 mechanism, where the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single concerted step. The electron-withdrawing sulfonyl group enhances the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate compared to unsubstituted benzyl bromide.

sn2_mechanism reagents Nu:⁻ + 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene transition_state [Nu---CH₂(Ar)---Br]⁻ reagents->transition_state Sₙ2 Attack products Nu-CH₂(Ar) + Br⁻ transition_state->products Leaving Group Departure

Comparative Performance Analysis

To objectively evaluate the reactivity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a comparison with alternative alkylating agents is essential. The following table summarizes kinetic data for the reaction of a structurally similar sulfonyl-containing benzylic bromide with thiourea, providing a benchmark for its reactivity.

CompoundBridging GroupRate Constant (k) x 10⁻³ (L mol⁻¹ s⁻¹)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
4,4'-Oxybis((bromomethyl)benzene)-O-3.1575.2-55.8
4,4'-Methylenebis((bromomethyl)benzene)-CH₂-4.2072.1-60.2
4,4'-Thiobis((bromomethyl)benzene)-S-5.8568.5-64.5
4,4'-Sulfonylbis((bromomethyl)benzene) -SO₂- Data not available in provided search results Data not available in provided search results Data not available in provided search results

Note: While specific kinetic data for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene was not found in the provided search results, the data for the sulfonyl-bridged analogue suggests that the electron-withdrawing nature of the sulfonyl group would lead to a significantly faster reaction rate compared to analogues with electron-donating or neutral bridging groups.

Alternative Alkylating Agents

A variety of alternative reagents can be employed for the alkylation of nucleophiles. The choice of reagent often depends on the specific substrate, desired reactivity, and reaction conditions.

Alternative Reagent ClassExamplesKey Features
Benzylic Halides Benzyl chloride, Benzyl iodideVarying reactivity (I > Br > Cl). Commercially available with diverse substitution patterns.
Benzylic Tosylates/Mesylates Benzyl tosylate, Benzyl mesylateExcellent leaving groups, leading to faster reaction rates. Often prepared from the corresponding alcohol.
Epoxides Styrene oxideRing-opening reactions with nucleophiles provide a different regiochemical outcome.
Michael Acceptors Cinnamaldehyde, ChalconeUndergo conjugate addition with soft nucleophiles.

experimental_workflow start Start dissolve Dissolve 4-Bromo-1-methyl-2-(methylsulfonyl)benzene and NBS in solvent start->dissolve add_initiator Add radical initiator (AIBN) dissolve->add_initiator reflux Reflux the reaction mixture add_initiator->reflux monitor Monitor reaction by TLC/GC reflux->monitor workup Aqueous workup monitor->workup Reaction complete purify Purification (Recrystallization/Chromatography) workup->purify product 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene purify->product

Conclusion

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene stands out as a highly reactive and versatile alkylating agent. The presence of the ortho-methylsulfonyl group significantly enhances the electrophilicity of the benzylic carbon, facilitating rapid nucleophilic substitution reactions. This guide has provided a framework for its synthesis, mechanistic understanding, and a comparative analysis of its potential performance against other reagents. For researchers in drug discovery and materials science, this compound offers a valuable tool for the construction of complex molecular architectures. Further mechanistic studies and exploration of its reactivity with a broader range of nucleophiles will undoubtedly continue to expand its synthetic utility.

Validation

kinetic analysis of nucleophilic substitution on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene For researchers, scientists, and drug development professionals, understanding the kinetic pro...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its behavior in various chemical environments. This guide provides a comparative analysis of the nucleophilic substitution kinetics on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a compound with dual reactive centers. Due to the nascent state of publicly available experimental data on this specific molecule, this guide establishes a predictive framework based on established principles of physical organic chemistry and data from analogous structures.

Executive Summary

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene presents two distinct sites for nucleophilic attack: a highly reactive benzylic bromide at the bromomethyl group and a less reactive aryl bromide. The benzylic position is anticipated to be the primary site of substitution under typical nucleophilic substitution conditions. The presence of a strong electron-withdrawing methylsulfonyl group and a bromine atom on the aromatic ring will modulate the reactivity of the benzylic position. This guide will compare the expected kinetic behavior of this substrate with other electrophiles and discuss the factors influencing the reaction mechanism and rate.

Comparative Kinetic Data (Predictive)

ElectrophileNucleophileSolventPredicted Relative RateProbable Mechanism
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Strong (e.g., CN⁻, N₃⁻)Polar Aprotic (e.g., DMSO, DMF)HighSₙ2
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Weak (e.g., H₂O, ROH)Polar Protic (e.g., H₂O, EtOH)ModerateSₙ1
Benzyl BromideStrong (e.g., CN⁻, N₃⁻)Polar Aprotic (e.g., DMSO, DMF)Very HighSₙ2
Benzyl BromideWeak (e.g., H₂O, ROH)Polar Protic (e.g., H₂O, EtOH)HighSₙ1
n-Butyl BromideStrong (e.g., CN⁻, N₃⁻)Polar Aprotic (e.g., DMSO, DMF)ModerateSₙ2
t-Butyl BromideWeak (e.g., H₂O, ROH)Polar Protic (e.g., H₂O, EtOH)LowSₙ1

The electron-withdrawing nature of the methylsulfonyl group is expected to slightly destabilize the developing positive charge in an Sₙ1 transition state, thus slowing it down relative to unsubstituted benzyl bromide. Conversely, for an Sₙ2 reaction, the inductive effect of the ring substituents may have a less pronounced impact on the reaction rate.

Experimental Protocols

To empirically determine the kinetic parameters for the nucleophilic substitution on 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, the following experimental protocol for a pseudo-first-order kinetics study is proposed.

Objective: To determine the rate constant for the reaction of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with a given nucleophile.

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

  • Nucleophile (e.g., sodium azide)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Internal standard (e.g., a non-reactive compound with a distinct chromatographic signature)

  • Quenching solution (e.g., dilute acid)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, the nucleophile, and the internal standard in the chosen solvent.

  • Reaction Setup: In a thermostated reaction vessel, add the solvent and the nucleophile solution. Allow the temperature to equilibrate. A large excess of the nucleophile should be used to ensure pseudo-first-order conditions.

  • Initiation of Reaction: Initiate the reaction by adding a small, known volume of the 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene stock solution to the reaction vessel and start the timer.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant (k) can be determined by dividing k' by the concentration of the nucleophile.

Visualizations

The following diagrams illustrate the key aspects of the .

G Figure 1: Potential Nucleophilic Substitution Sites cluster_0 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene C1 Br C2 S(O)₂CH₃ C3 C4 Br C5 A Aryl Bromide (Less Reactive) C4->A C6 CH₂Br B Benzylic Bromide (More Reactive) C6->B

Caption: Potential sites for nucleophilic attack.

G Figure 2: Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions B Thermostated Reaction Setup A->B C Initiate Reaction B->C D Time-based Sampling C->D E Quench Reaction D->E F Chromatographic Analysis (HPLC/GC) E->F G Data Analysis (Plot ln[Substrate] vs. time) F->G H Determine Rate Constant G->H

Caption: Workflow for a kinetic experiment.

G Figure 3: Factors Influencing Reaction Mechanism cluster_SN2 Favors Sₙ2 cluster_SN1 Favors Sₙ1 SN2_N Strong Nucleophile SN2_S Polar Aprotic Solvent SN2_N->SN2_S SN1_N Weak Nucleophile SN1_S Polar Protic Solvent SN1_N->SN1_S Substrate 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene Substrate->SN2_N Substrate->SN1_N

Caption: Factors determining the reaction pathway.

Comparative

A Comparative Guide to the Computational Modeling of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the predicted and experimentally observed reactivity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted and experimentally observed reactivity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in nucleophilic substitution reactions. By integrating computational modeling insights with available experimental data for analogous compounds, this document serves as a valuable resource for researchers engaged in synthetic chemistry and drug development.

Executive Summary

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene is a versatile bifunctional molecule featuring two reactive sites amenable to nucleophilic attack: a benzylic bromide and an aryl bromide. The presence of a strongly electron-withdrawing methylsulfonyl group significantly influences the reactivity of both sites. Computational models and experimental evidence for structurally similar compounds indicate a pronounced selectivity for the substitution of the benzylic bromide over the aryl bromide under typical nucleophilic conditions. This selectivity is attributed to the "benzylic effect," where the transition state of the SN2 reaction at the benzylic carbon is stabilized by the adjacent phenyl ring.

This guide presents a comparative analysis of the nucleophilic substitution reactions of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with various nucleophiles. While specific experimental data for this exact molecule is limited in the public domain, this guide leverages detailed protocols and reaction outcomes from a close structural analog, 1-Bromo-2-(bromomethyl)-4-chlorobenzene, to provide a robust predictive framework.[1][2]

Comparison of Nucleophilic Substitution Reactions

The primary mode of reaction for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with common nucleophiles is the substitution of the benzylic bromine. The electron-withdrawing nature of the methylsulfonyl group is expected to enhance the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic attack.

Below is a table summarizing the expected products and typical reaction conditions for the nucleophilic substitution at the benzylic position, based on data from analogous compounds.[1][2]

NucleophileReagentProduct NameTypical SolventTypical ConditionsExpected Yield
AzideSodium Azide (NaN₃)1-(Azidomethyl)-4-bromo-2-(methylsulfonyl)benzeneDMF or DMSORoom Temperature to 60°CHigh
CyanidePotassium Cyanide (KCN)(4-Bromo-2-(methylsulfonyl)phenyl)acetonitrileEthanol/WaterRefluxGood to High
HydroxideSodium Hydroxide (NaOH)(4-Bromo-2-(methylsulfonyl)phenyl)methanolAcetone/Water or THF/WaterRoom Temperature to 50°CModerate to High
Amine (e.g., Isopropylamine)IsopropylamineN-(4-Bromo-2-(methylsulfonyl)benzyl)propan-2-amineAcetonitrile80°C>95% (crude)
Thiol (from Thiourea)Thiourea then NaOHBis(4-bromo-2-(methylsulfonyl)benzyl) sulfideMethanolReflux85-95%

Computational Modeling Insights

Computational studies on SN2 reactions of benzyl halides provide a theoretical framework for understanding the reactivity of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene. The "benzylic effect" is a well-documented phenomenon where the rate of SN2 reactions is accelerated at a benzylic carbon compared to a primary alkyl carbon.[3] This acceleration is attributed to the stabilization of the transition state through orbital interactions with the adjacent aromatic ring.

The presence of substituents on the benzene ring further modulates this reactivity. Electron-withdrawing groups, such as the methylsulfonyl group at the ortho position and the bromine atom at the para position, are expected to influence the electrostatic potential at the benzylic carbon.[3] Computational analysis suggests that a more positive electrostatic potential at the benzylic carbon correlates with a lower activation barrier for the SN2 reaction.[3] Therefore, the electron-withdrawing substituents in 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene are predicted to increase its reactivity towards nucleophiles compared to unsubstituted benzyl bromide.

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions on benzylic bromides, adapted from procedures for analogous compounds.[1][2] Optimization of reaction conditions may be necessary to achieve maximum yields for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

Synthesis of 1-(Azidomethyl)-4-bromo-2-(methylsulfonyl)benzene

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in DMF.

  • Add sodium azide to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Synthesis of (4-Bromo-2-(methylsulfonyl)phenyl)acetonitrile

Materials:

  • 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in a mixture of ethanol and water.

  • Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions. Add potassium cyanide to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the logical flow of the experimental work.

Nucleophilic_Substitution_Pathways cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products Start 4-Bromo-1-(bromomethyl)- 2-(methylsulfonyl)benzene NaN3 NaN₃ KCN KCN NaOH NaOH RNH2 RNH₂ Thiourea Thiourea/NaOH Azide Azide Derivative NaN3->Azide Sₙ2 Nitrile Nitrile Derivative KCN->Nitrile Sₙ2 Alcohol Alcohol Derivative NaOH->Alcohol Sₙ1/Sₙ2 Amine Amine Derivative RNH2->Amine Sₙ2 Sulfide Sulfide Derivative Thiourea->Sulfide Sₙ2

Caption: Reaction pathways for nucleophilic substitution.

Experimental_Workflow Start Dissolve Starting Material in Solvent Add_Nucleophile Add Nucleophilic Reagent Start->Add_Nucleophile Reaction Stir at Defined Temperature and Time Add_Nucleophile->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow diagram.

References

Validation

A Cost-Benefit Analysis of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Cysteine-Reactive Linkers In the landscape of targeted therapeutics and chemical biology, the covalent modification of proteins is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Cysteine-Reactive Linkers

In the landscape of targeted therapeutics and chemical biology, the covalent modification of proteins is a cornerstone technology. The selective alkylation of cysteine residues is a widely employed strategy for attaching probes, drugs, and other functionalities to proteins. The choice of the alkylating agent is critical, impacting not only the efficiency and specificity of the conjugation but also the stability and performance of the final product. This guide provides a comprehensive cost-benefit analysis of a specialized reagent, 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, in the context of cysteine S-alkylation for bioconjugation. Its performance is objectively compared with common, commercially available alternatives, supported by available data and established chemical principles.

At a Glance: Performance and Cost Comparison of Cysteine Alkylating Agents

The utility of a bioconjugation reagent is a balance between its reactivity, selectivity, the stability of the formed linkage, and its cost. Below is a summary comparing 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with standard alternatives: unsubstituted benzyl bromide, iodoacetamide, and N-ethylmaleimide (NEM).

ReagentClassTarget Residue(s)Relative ReactivityStability of Thioether BondEstimated Cost (USD/gram)
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene Substituted Benzyl BromideCysteine (high selectivity)Moderate to HighHigh~$150-200
Benzyl BromideBenzyl BromideCysteine, MethionineModerateHigh<$1
IodoacetamideHaloacetamideCysteine, Lysine, HistidineHighModerate~$10-15
N-Ethylmaleimide (NEM)MaleimideCysteine (high selectivity)Very HighModerate (prone to retro-Michael)~$15-25[1][2][3][4]

Note: Cost is an estimate based on publicly available data from various suppliers for research-grade quantities and is subject to change. Bulk pricing may be significantly lower.

Delving Deeper: A Cost-Benefit Perspective

4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene: The High-Performance Contender

This reagent offers a unique combination of features that can be highly advantageous in specific applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics.

Benefits:

  • Enhanced Stability: The thioether bond formed between a benzyl bromide and a cysteine thiol is known to be highly stable. The presence of the electron-withdrawing methylsulfonyl group on the benzene ring can further enhance the stability of the linker-payload conjugate by modulating its electronic properties. Sulfone-containing linkers are recognized for their chemical stability.

  • Tunable Reactivity: While benzyl bromides are generally less reactive than iodoacetamides and maleimides, the electronic properties of the aromatic ring can be tuned to modulate this reactivity. The bromo and methylsulfonyl substituents on the ring are electron-withdrawing, which can increase the electrophilicity of the benzylic carbon, potentially leading to a faster reaction rate compared to unsubstituted benzyl bromide.

  • Hydrophilicity: The sulfonyl group can increase the hydrophilicity of the linker, which can be beneficial in improving the solubility and pharmacokinetic properties of the resulting bioconjugate.

  • Potential for Further Functionalization: The bromine atom on the aromatic ring provides a handle for subsequent modifications, such as cross-coupling reactions, allowing for the synthesis of more complex bioconjugates.

Costs:

  • High Financial Outlay: The primary drawback of this reagent is its significantly higher cost compared to common alternatives. This is likely due to a more complex multi-step synthesis.

  • Limited Commercial Availability: As a specialized reagent, it is not as widely available as the alternatives, which could pose supply chain challenges for large-scale applications.

  • Slower Reaction Kinetics (Potentially): While the substituents enhance reactivity compared to plain benzyl bromide, the reaction rate may still be slower than that of highly reactive reagents like maleimides.

Alternative Reagents: A Comparative Overview

  • Benzyl Bromide (Unsubstituted):

    • Benefit: Extremely low cost and forms a very stable thioether bond. It is also known to be selective for sulfur nucleophiles like cysteine and methionine.[5]

    • Drawback: Relatively slow reaction rate and potential for side reactions with methionine.[5] Its hydrophobic nature can also be a disadvantage in some applications.

  • Iodoacetamide:

    • Benefit: High reactivity and relatively low cost. It is a well-established reagent for cysteine alkylation.

    • Drawback: Lower selectivity, with the potential for side reactions with other nucleophilic amino acid residues like lysine and histidine, especially at higher pH. The resulting thioether bond is also generally less stable than that formed from benzyl bromides.

  • N-Ethylmaleimide (NEM):

    • Benefit: Very high reactivity and excellent selectivity for cysteine at physiological pH.

    • Drawback: The resulting succinimidyl-thioether bond is susceptible to retro-Michael addition, leading to potential instability and exchange with other thiols, such as glutathione, in a biological environment.

Experimental Protocols

General Protocol for S-Alkylation of Cysteine Residues in a Peptide/Protein

This protocol provides a general framework for the S-alkylation of cysteine residues. Optimal conditions (e.g., pH, temperature, reaction time, and reagent stoichiometry) will need to be determined empirically for each specific protein and alkylating agent.

Materials:

  • Peptide or protein with at least one free cysteine residue.

  • Alkylation reagent (e.g., 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, benzyl bromide, iodoacetamide, or N-ethylmaleimide).

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.5).

  • Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)), if the protein has disulfide bonds that need to be reduced.

  • Quenching reagent (e.g., a small molecule thiol like β-mercaptoethanol or cysteine).

  • Analytical tools for monitoring the reaction and characterizing the product (e.g., LC-MS, HPLC, SDS-PAGE).

Procedure:

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, dissolve it in the reaction buffer containing a 10- to 20-fold molar excess of a reducing agent (e.g., DTT or TCEP). Incubate at 37°C for 1-2 hours. Remove the reducing agent by dialysis or using a desalting column.

  • Alkylation Reaction:

    • Dissolve the cysteine-containing peptide/protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the alkylating reagent in a suitable organic solvent (e.g., DMSO or DMF).

    • Add the alkylating reagent to the protein solution to achieve a 5- to 20-fold molar excess over the free cysteine residues. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction: Add a small molecule thiol (e.g., β-mercaptoethanol or cysteine) in excess to quench any unreacted alkylating reagent.

  • Purification: Remove the excess reagents and byproducts by dialysis, size-exclusion chromatography, or reverse-phase HPLC.

  • Characterization: Confirm the successful conjugation and determine the modification efficiency using techniques such as mass spectrometry (to confirm the mass of the modified peptide/protein) and SDS-PAGE (to observe the shift in molecular weight).

Visualizing the Logic: Workflows and Pathways

To aid in understanding the processes and molecular interactions discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the S-alkylation of cysteine residues in proteins.

G Logical Framework for Reagent Selection cluster_performance_metrics Performance Metrics Requirement Application Requirement Cost Cost Requirement->Cost Performance Performance Requirement->Performance ReagentChoice Optimal Reagent Choice Cost->ReagentChoice Reactivity Reactivity & Kinetics Performance->Reactivity Selectivity Selectivity Performance->Selectivity Stability Bond Stability Performance->Stability Reactivity->ReagentChoice Selectivity->ReagentChoice Stability->ReagentChoice

Caption: Decision-making framework for selecting a cysteine alkylating reagent.

Conclusion

The cost-benefit analysis of using 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene reveals it to be a premium reagent with distinct advantages for specialized applications, particularly in the development of stable, next-generation bioconjugates where performance and stability are paramount and can justify the higher cost. The presence of the sulfonyl group is a key differentiator, offering potential benefits in terms of stability and hydrophilicity.

For routine laboratory applications, such as protein alkylation for proteomics, the significantly lower cost and ready availability of iodoacetamide and N-ethylmaleimide make them more practical choices. Unsubstituted benzyl bromide represents a highly cost-effective option when a very stable linkage is required and slower reaction kinetics are acceptable.

Ultimately, the selection of a cysteine-modifying reagent should be a strategic decision based on a thorough evaluation of the specific experimental or therapeutic goals, balanced against budgetary and logistical constraints. This guide provides the foundational information to aid researchers in making an informed choice for their bioconjugation needs.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and adhering to regulatory standards. This docu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene, a halogenated organic compound. Following these procedures is crucial for minimizing health risks and promoting environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Personal Protective Equipment (PPE) Requirements:

Protective EquipmentSpecifications
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Use chemical-impermeable gloves (e.g., nitrile or Viton) inspected before use.
Body Protection Wear a fire/flame-resistant and impervious lab coat.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if working outside a fume hood or if dust/vapors are generated.

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to contain the chemical and protect laboratory personnel.

  • Evacuate and Secure the Area: Immediately alert others and evacuate the immediate vicinity of the spill.

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the spill.[1] Do not use combustible materials like sawdust.

  • Collect and Package Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2]

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[3][4][5] 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene should be collected in a designated container for halogenated organic compounds.

  • Waste Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6] It is good practice to use the original container if it is suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene".[3][6] All constituents and their approximate percentages should be listed if it is a mixed waste stream.[7]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1][2]

  • Professional Disposal: The ultimate and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste management company.[8] These companies are equipped to handle, transport, and dispose of hazardous materials in compliance with all local, regional, and national environmental regulations.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene.

G Figure 1: Disposal Workflow for 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene A Identify Waste as 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene B Is it a pure substance or a mixture? A->B C Collect in a dedicated, labeled 'Halogenated Organic Waste' container. B->C Pure D List all chemical constituents and percentages on the label. B->D Mixture E Ensure waste container is sealed, in good condition, and stored in a designated secondary containment area. C->E D->E F Is the container full or is disposal required? E->F G Continue to collect waste, ensuring proper segregation and labeling. F->G No H Contact licensed chemical waste management company for pickup. F->H Yes G->E I Provide complete and accurate waste information to the disposal company. H->I J Maintain disposal records according to regulations. I->J

References

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